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  • Product: 1,5-diacetyl-1,3,5-triazinane-2,4-dione
  • CAS: 86320-44-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione

Introduction 1,5-diacetyl-1,3,5-triazinane-2,4-dione is a specialized heterocyclic compound featuring a triazinane core, a class of structures known for their diverse biological activities. The acetylation at the 1 and 5...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,5-diacetyl-1,3,5-triazinane-2,4-dione is a specialized heterocyclic compound featuring a triazinane core, a class of structures known for their diverse biological activities. The acetylation at the 1 and 5 positions modifies the electronic properties and steric profile of the parent heterocycle, 1,3,5-triazinane-2,4-dione (also known as 5-azauracil), potentially modulating its function as a building block in medicinal chemistry and materials science. For instance, uracil and its derivatives are fundamental in the development of antiviral and anti-tumor agents.[1] The addition of acetyl groups can enhance solubility in organic solvents and serve as protecting groups in multi-step syntheses.

This guide provides a comprehensive, two-step synthetic pathway for the preparation of 1,5-diacetyl-1,3,5-triazinane-2,4-dione. The synthesis is predicated on established chemical principles, beginning with the cyclization to form the core triazinane structure, followed by a diacetylation to yield the final product. Each step is elucidated with mechanistic insights and practical considerations to ensure reproducibility and high yield.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages:

  • Formation of the Heterocyclic Core: Synthesis of 1,3,5-triazinane-2,4-dione (5-azauracil) via a condensation and cyclization reaction.

  • Diacetylation: The subsequent N-acetylation of the triazinane-dione intermediate to afford the target compound, 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Acetylation A Glyoxylic Acid + Semicarbazide HCl B Condensation A->B C Glyoxylic acid semicarbazone B->C D Cyclization (Base-catalyzed) C->D E 1,3,5-triazinane-2,4-dione (5-Azauracil) D->E F 1,3,5-triazinane-2,4-dione H Diacetylation F->H G Acetic Anhydride G->H I 1,5-diacetyl-1,3,5-triazinane-2,4-dione H->I

Caption: Overall two-part synthetic workflow.

Part 1: Synthesis of 1,3,5-triazinane-2,4-dione (5-Azauracil)

The synthesis of the 1,3,5-triazinane-2,4-dione core is analogous to the preparation of 5-alkyl-6-azauracils, which involves the ring closure of the corresponding α-keto acid semicarbazones.[2] In this case, glyoxylic acid serves as the α-keto acid equivalent.

Reaction Mechanism

The reaction proceeds in two key phases:

  • Semicarbazone Formation: The initial step is the condensation of the aldehyde group of glyoxylic acid with the primary amine of semicarbazide to form glyoxylic acid semicarbazone. This is a standard imine formation reaction.

  • Cyclization: The semicarbazone intermediate then undergoes an intramolecular cyclization under basic conditions. The base facilitates the deprotonation of the amide protons, enhancing their nucleophilicity to attack the carboxylic acid, leading to ring closure and dehydration to form the stable triazinane-dione ring.

G cluster_step1 Step 1: Semicarbazone Formation cluster_step2 Step 2: Base-Catalyzed Cyclization Glyoxylic Acid Glyoxylic Acid Semicarbazone Semicarbazone Glyoxylic Acid->Semicarbazone + Semicarbazide Semicarbazide Semicarbazide Intermediate Intermediate Product Product Intermediate->Product NaOEt, EtOH - H2O

Caption: Reaction mechanism for 5-azauracil synthesis.

Materials and Equipment
Reagent/EquipmentSpecification
Glyoxylic acid monohydrate≥98% purity
Semicarbazide hydrochloride≥99% purity
Sodium acetateAnhydrous, ≥99% purity
Sodium ethoxide (NaOEt)21% w/w in ethanol
Ethanol (EtOH)Anhydrous, 200 proof
Hydrochloric acid (HCl)Concentrated (37%)
Round-bottom flask250 mL, with reflux condenser
Magnetic stirrer with hotplate-
Buchner funnel and filter flask-
pH meter or pH paper-
Experimental Protocol
  • Preparation of Semicarbazone: a. In a 250 mL round-bottom flask, dissolve 11.15 g (0.1 mol) of semicarbazide hydrochloride and 16.4 g (0.2 mol) of anhydrous sodium acetate in 100 mL of water. b. To this solution, add 9.2 g (0.1 mol) of glyoxylic acid monohydrate. c. Stir the mixture at room temperature for 2 hours. A white precipitate of glyoxylic acid semicarbazone should form. d. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. e. Collect the precipitate by vacuum filtration, wash with cold water, and air dry.

  • Cyclization to 1,3,5-triazinane-2,4-dione: a. In a dry 250 mL round-bottom flask equipped with a reflux condenser, add the dried glyoxylic acid semicarbazone from the previous step. b. Add 100 mL of anhydrous ethanol to the flask. c. While stirring, slowly add 32.4 g (0.05 mol) of a 21% sodium ethoxide solution in ethanol. d. Heat the mixture to reflux and maintain reflux for 4 hours. e. After reflux, cool the reaction mixture to room temperature. f. Carefully acidify the mixture with concentrated HCl to pH 2-3. This will precipitate the product. g. Cool the mixture in an ice bath for 1 hour. h. Collect the white precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 1,3,5-triazinane-2,4-dione.

Part 2: Synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione

The final step is the diacetylation of the synthesized 1,3,5-triazinane-2,4-dione. N-acylation of cyclic ureas is a common transformation.[3][4] Acetic anhydride is an effective and readily available acetylating agent for this purpose.

Reaction Mechanism

The lone pairs on the nitrogen atoms of the triazinane ring act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride. This is a nucleophilic acyl substitution reaction. The reaction likely proceeds in a stepwise manner, with mono-acetylation followed by a second acetylation. The reaction can be performed with or without a basic catalyst like pyridine, though heating is generally required to achieve di-substitution.

G Start Start Product Product Start->Product 2x Acetic Anhydride Heat - 2x Acetic Acid Reagent Reagent

Caption: Diacetylation of 1,3,5-triazinane-2,4-dione.

Materials and Equipment
Reagent/EquipmentSpecification
1,3,5-triazinane-2,4-dioneFrom Part 1
Acetic anhydride≥98% purity
Round-bottom flask100 mL, with reflux condenser
Magnetic stirrer with hotplate-
Rotary evaporator-
Recrystallization solventse.g., Ethanol, Ethyl acetate
Experimental Protocol
  • Reaction Setup: a. Place 5.65 g (0.05 mol) of 1,3,5-triazinane-2,4-dione in a 100 mL round-bottom flask. b. Add 25 mL (approx. 0.265 mol) of acetic anhydride. c. Equip the flask with a reflux condenser.

  • Reaction Execution: a. Heat the mixture to reflux with stirring. b. Maintain reflux for 3 hours. The solid should gradually dissolve as it reacts. c. Monitor the reaction progress by TLC if desired (a more polar spot for the starting material will be replaced by a less polar product spot).

  • Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Slowly and carefully pour the reaction mixture into 100 mL of ice-cold water to quench the excess acetic anhydride. Stir vigorously for 30 minutes. c. A white precipitate of the diacetylated product should form. d. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. e. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 1,5-diacetyl-1,3,5-triazinane-2,4-dione. f. Dry the purified product in a vacuum oven.

Characterization and Expected Results

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Melting Point A sharp melting point is indicative of high purity.
¹H NMR Appearance of two singlets for the two acetyl methyl groups (around δ 2.3-2.5 ppm) and a singlet for the C6-proton. The NH protons of the starting material will be absent.
¹³C NMR Signals for the acetyl methyl carbons (around δ 25 ppm) and acetyl carbonyl carbons (around δ 170 ppm), in addition to the triazine ring carbons.
IR Spectroscopy Strong C=O stretching bands for the acetyl groups (around 1700-1750 cm⁻¹) and the ring carbonyls. Disappearance of N-H stretching bands from the starting material.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₇H₇N₃O₄ (m/z = 197.15).

Trustworthiness and Self-Validation

  • Reaction Monitoring: Each step of the synthesis can be monitored using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product before proceeding to the next step or work-up.

  • Intermediate Characterization: The intermediate, 1,3,5-triazinane-2,4-dione, is a known compound (5-azauracil), and its spectroscopic data can be compared with literature values to validate the success of the first part of the synthesis.[]

  • Purification: The final product is purified by recrystallization, a standard and effective method for obtaining high-purity crystalline solids. The purity can be confirmed by the observation of a sharp melting point and clean spectroscopic data.

References

  • Pâlasz, A., & Cmoch, P. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European journal of medicinal chemistry, 97, 56–74. [Link]

  • Chang, P. K. (1958). Synthesis of Some 5-Alkyl-6-azauracils. The Journal of Organic Chemistry, 23(12), 2029–2032. [Link]

  • Yang, T., & Gao, G. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. ARKIVOC, 2012(6), 304-316. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Foreword by the Senior Application Scientist In the landscape of modern organic chemistry and drug discovery, the exploration of novel heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern organic chemistry and drug discovery, the exploration of novel heterocyclic scaffolds is paramount. The 1,3,5-triazinane core, a six-membered ring containing alternating carbon and nitrogen atoms, represents a versatile platform for the development of a wide array of functional molecules. This guide focuses on a specific, yet significant, derivative: 1,5-diacetyl-1,3,5-triazinane-2,4-dione . Our objective is to provide a comprehensive technical overview of its chemical properties, synthesis, and potential applications, moving beyond a mere recitation of facts to offer insights into the causality behind its chemical behavior. This document is structured to empower researchers with the foundational knowledge required to harness the potential of this intriguing molecule.

Molecular Architecture and Physicochemical Properties

1,5-diacetyl-1,3,5-triazinane-2,4-dione, also known as 1,5-diacetyl-2,4-dioxohexahydro-1,3,5-triazine, is a white crystalline solid.[1][2][3] Its core structure is the 1,3,5-triazinane ring, functionalized with two acetyl groups at the 1 and 5 positions and two carbonyl groups at the 2 and 4 positions. This specific arrangement of functional groups dictates its chemical reactivity and physical characteristics.

PropertyValueSource(s)
CAS Number 86320-44-7[2][3]
Molecular Formula C₇H₉N₃O₄[2][3]
Molecular Weight 199.16 g/mol [2]
Appearance White to almost white crystalline powder[3]
Melting Point 214-217 °C[2]
Solubility Almost insoluble in water; soluble in organic solvents such as alcohols and ketones.[1]
Purity (typical) ≥ 98% (HPLC)[3]

The presence of both amide and imide functionalities within the heterocyclic ring, along with the two exocyclic acetyl groups, suggests a molecule with a rich chemical landscape, prone to a variety of transformations.

Synthesis of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione: A Detailed Protocol

The primary route to 1,5-diacetyl-1,3,5-triazinane-2,4-dione is through the acetylation of its precursor, 2,4-dioxohexahydro-1,3,5-triazine (DHT).[1][4] This transformation is typically achieved using an excess of an acetylating agent, most commonly acetic anhydride. The reaction is facilitated by a catalyst, with both acidic and basic conditions being reported in the patent literature.

Synthesis of the Precursor: 2,4-Dioxohexahydro-1,3,5-triazine (DHT)

The precursor, DHT, can be synthesized from the reaction of urea and formaldehyde or formaldehyde-containing compounds.[5] The reaction is carried out in a liquid or solid-liquid mixed phase and is terminated before the reaction mixture fully solidifies, typically after 70-90% conversion of the formaldehyde.[5] This precursor is a crucial building block for the final product.

Acetylation of 2,4-Dioxohexahydro-1,3,5-triazine

The following protocol is a synthesis derived from established patent literature, designed to provide a robust and reproducible method for the preparation of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.[4]

Experimental Protocol:

Materials:

  • 2,4-Dioxohexahydro-1,3,5-triazine (DHT)

  • Acetic Anhydride

  • Sodium Hydroxide (or Sulfuric Acid as an alternative catalyst)

  • Acetic Acid (for washing)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a distillation apparatus, suspend 2,4-dioxohexahydro-1,3,5-triazine (DHT) in acetic anhydride. The mother liquor from a previous synthesis can also be used as the suspension medium.[4]

  • Catalyst Addition: Add the catalyst. For an alkali-catalyzed reaction, sodium hydroxide is added in a molar ratio of DHT to alkali metal hydroxide of 5:1 to 40:1.[4] Alternatively, for an acid-catalyzed reaction, sulfuric acid can be added to initiate the reaction at a temperature between 288 and 313 K (15 to 40 °C).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 90 to 150 °C.[4] During the acetylation, acetic acid is formed as a byproduct. To drive the reaction to completion, the acetic acid is continuously removed by fractional distillation. The head temperature of the distillation column should be maintained between 97 to 118 °C.[4]

  • Reaction Monitoring: The progress of the acetylation is monitored by the amount of acetic acid distilled off. The reaction is considered complete when 70 to 100% of the theoretically expected amount of acetic acid has been removed.[4]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The solid product, 1,5-diacetyl-1,3,5-triazinane-2,4-dione, is isolated by filtration.

    • Wash the collected solid with acetic acid to remove any unreacted starting materials and byproducts.

    • Dry the purified product under vacuum.

Causality in Experimental Choices:

  • Excess Acetic Anhydride: The use of excess acetic anhydride serves as both a reagent and a solvent, ensuring complete acetylation of the DHT precursor.

  • Continuous Removal of Acetic Acid: The removal of acetic acid by distillation is a critical step that shifts the reaction equilibrium towards the formation of the diacetylated product, thereby maximizing the yield.

  • Catalyst: The choice of an acid or base catalyst accelerates the rate of the acetylation reaction. The selection may depend on the desired reaction kinetics and the downstream purification strategy.

Synthesis_Workflow DHT 2,4-Dioxohexahydro- 1,3,5-triazine (DHT) ReactionVessel Reaction Vessel (90-150°C) DHT->ReactionVessel AceticAnhydride Acetic Anhydride (Reagent & Solvent) AceticAnhydride->ReactionVessel Catalyst Catalyst (NaOH or H₂SO₄) Catalyst->ReactionVessel Distillation Fractional Distillation (Removal of Acetic Acid) ReactionVessel->Distillation Byproduct Removal Cooling Cooling ReactionVessel->Cooling Filtration Filtration Cooling->Filtration Washing Washing (with Acetic Acid) Filtration->Washing Drying Vacuum Drying Washing->Drying FinalProduct 1,5-Diacetyl-1,3,5-triazinane- 2,4-dione Drying->FinalProduct

Caption: A workflow diagram illustrating the key stages in the synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple. The two acetyl groups are chemically equivalent, and the methylene protons of the triazinane ring are also expected to be equivalent.

  • δ ~2.5 ppm (singlet, 6H): This signal would correspond to the six protons of the two equivalent acetyl groups (2 x CH₃).

  • δ ~5.5 ppm (singlet, 2H): This signal would be attributed to the two methylene protons (CH₂) of the triazinane ring.

  • A broad singlet for the N-H proton may also be observed, the chemical shift of which would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide further confirmation of the molecular structure.

  • δ ~25 ppm: A signal corresponding to the methyl carbons of the acetyl groups.

  • δ ~70 ppm: A signal for the methylene carbon of the triazinane ring.

  • δ ~150-160 ppm: Signals for the carbonyl carbons of the dione functionality in the triazinane ring.

  • δ ~170 ppm: A signal for the carbonyl carbons of the acetyl groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic absorption bands of the carbonyl groups.

  • ~1700-1750 cm⁻¹ (strong, multiple bands): These strong absorptions would be indicative of the C=O stretching vibrations of the dione and acetyl carbonyl groups.

  • ~2900-3000 cm⁻¹ (weak to medium): C-H stretching vibrations of the methyl and methylene groups.

  • ~3200-3400 cm⁻¹ (broad): N-H stretching vibration, if the proton is not fully exchanged.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound (199.16 g/mol ). Fragmentation patterns would likely involve the loss of acetyl groups (CH₃CO, 43 m/z) and other characteristic cleavages of the triazinane ring.

Reactivity and Potential Applications

The chemical reactivity of 1,5-diacetyl-1,3,5-triazinane-2,4-dione is a key aspect of its utility in various fields. The presence of multiple reactive sites, including the amide and imide functionalities, makes it a valuable intermediate in organic synthesis.

Chemical Reactivity

The acetyl groups can act as leaving groups in nucleophilic substitution reactions, allowing for further functionalization of the triazinane ring. The carbonyl groups can also undergo reactions typical of ketones and amides. The triazinane ring itself can be susceptible to ring-opening reactions under certain conditions.

Reactivity_Scheme MainCompound 1,5-Diacetyl-1,3,5-triazinane-2,4-dione NucleophilicSub Nucleophilic Substitution (at N-acetyl groups) MainCompound->NucleophilicSub Nu⁻ CarbonylChem Carbonyl Chemistry (at C=O groups) MainCompound->CarbonylChem RingOpening Ring-Opening Reactions MainCompound->RingOpening Harsh Conditions Derivatives Functionalized Triazinane Derivatives NucleophilicSub->Derivatives CarbonylChem->Derivatives

Sources

Foundational

1,5-diacetyl-1,3,5-triazinane-2,4-dione CAS number

An In-depth Technical Guide to 1,5-Diacetyl-1,3,5-triazinane-2,4-dione CAS Number: 86320-44-7 Foreword This document provides a comprehensive technical overview of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, a versatile het...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

CAS Number: 86320-44-7

Foreword

This document provides a comprehensive technical overview of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, a versatile heterocyclic compound. Intended for researchers, medicinal chemists, and materials scientists, this guide moves beyond a simple recitation of properties. Instead, it offers a synthesized perspective on the compound's synthesis, structural characteristics, and potential applications, grounded in established chemical principles. Given the scarcity of dedicated peer-reviewed literature on this specific molecule, this guide extrapolates from well-documented chemistry of the broader triazine class to provide actionable insights and predictive data.

Core Molecular Profile and Physicochemical Properties

1,5-Diacetyl-1,3,5-triazinane-2,4-dione is a saturated heterocyclic compound featuring a triazinane core, substituted with two acetyl groups at the 1 and 5 positions and two carbonyl groups at the 2 and 4 positions. This unique arrangement of functional groups imparts a specific set of physical and chemical properties that are key to its utility.

The molecular structure is depicted below:

G cluster_0 Step 1: Triazinane Ring Formation cluster_1 Step 2: N-Acetylation Urea Urea 1,3,5-Triazinane-2,4-dione 1,3,5-Triazinane-2,4-dione Urea->1,3,5-Triazinane-2,4-dione Condensation Formaldehyde Formaldehyde Formaldehyde->1,3,5-Triazinane-2,4-dione Condensation Ammonia Ammonia Ammonia->1,3,5-Triazinane-2,4-dione Condensation Product 1,5-Diacetyl-1,3,5-triazinane-2,4-dione 1,3,5-Triazinane-2,4-dione->Product Acetylation (Base Catalyst) Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Product

Exploratory

An In-depth Technical Guide to the Molecular Structure of 1,5-diacetyl-1,3,5-triazinane-2,4-dione

This guide provides a comprehensive technical overview of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, a heterocyclic compound with potential applications in organic synthesis and pharmaceutical development.[1][2] Given the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, a heterocyclic compound with potential applications in organic synthesis and pharmaceutical development.[1][2] Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from established chemical principles and data from structurally related compounds to present a robust and scientifically grounded guide for researchers, scientists, and drug development professionals.

Introduction and Significance

1,5-diacetyl-1,3,5-triazinane-2,4-dione belongs to the family of s-triazines, which are six-membered heterocyclic rings containing three nitrogen atoms.[3] This class of compounds is of significant interest due to its diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[3] The acetylation of the triazinane core can significantly modify its physicochemical properties, such as solubility, stability, and bioavailability, making it a valuable scaffold in medicinal chemistry and materials science.[1][2] This guide will delve into the molecular structure, a proposed synthetic pathway, and the expected analytical characteristics of the title compound.

Molecular Structure and Stereochemistry

The fundamental structure of 1,5-diacetyl-1,3,5-triazinane-2,4-dione consists of a saturated 1,3,5-triazinane ring with carbonyl groups at positions 2 and 4, and acetyl groups attached to the nitrogen atoms at positions 1 and 5.

Connectivity and Key Functional Groups

The molecular formula of 1,5-diacetyl-1,3,5-triazinane-2,4-dione is C₇H₉N₃O₄, with a molar mass of 199.17 g/mol .[1] The key functional groups are:

  • 1,3,5-Triazinane-2,4-dione Core: A six-membered ring with alternating nitrogen and carbon atoms, featuring two amide-like carbonyl groups.

  • N-Acetyl Groups: Two acetyl groups (CH₃CO-) are attached to the nitrogen atoms at positions 1 and 5. These introduce additional carbonyl functionalities and impact the electronic and steric properties of the molecule.

The regiochemistry of the acetyl groups at the 1 and 5 positions is a defining feature. The nitrogen at position 3, being flanked by two electron-withdrawing carbonyl groups, is expected to be less nucleophilic than the nitrogens at positions 1 and 5, which are adjacent to only one carbonyl group each. This difference in reactivity likely directs the acetylation to the 1 and 5 positions.

Figure 1: 2D molecular structure of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.
Predicted Three-Dimensional Conformation

In the absence of crystallographic data, the three-dimensional structure can be predicted based on related heterocyclic systems. The 1,3,5-triazinane ring is likely to adopt a non-planar conformation to minimize steric strain. A chair or a twisted-boat conformation is plausible. The acetyl groups will be oriented to minimize steric hindrance with each other and with the triazinane ring.

Proposed Synthesis and Mechanistic Rationale

A robust synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione can be envisioned in a two-step process starting from readily available precursors. The entire process is designed to be a self-validating system, where the successful synthesis of the intermediate and final product can be confirmed by the analytical data provided in the subsequent section.

cluster_0 Step 1: Synthesis of 1,3,5-Triazinane-2,4-dione cluster_1 Step 2: Diacetylation cluster_2 Purification & Characterization Urea Urea Precursor 1,3,5-Triazinane-2,4-dione Urea->Precursor Condensation Formaldehyde Formaldehyde Formaldehyde->Precursor FinalProduct 1,5-Diacetyl-1,3,5-triazinane-2,4-dione Precursor->FinalProduct Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->FinalProduct Purification Recrystallization FinalProduct->Purification Characterization NMR, IR, MS Purification->Characterization

Figure 2: Proposed synthetic workflow for 1,5-diacetyl-1,3,5-triazinane-2,4-dione.
Step 1: Synthesis of 1,3,5-Triazinane-2,4-dione (Precursor)

The synthesis of the triazinane-2,4-dione core can be achieved through the condensation of urea with formaldehyde. This reaction is a classic example of the formation of amino resins and can be adapted for the synthesis of the desired heterocyclic precursor.

Experimental Protocol:

  • To a solution of urea (2.0 equivalents) in water, add an aqueous solution of formaldehyde (1.0 equivalent).

  • Adjust the pH of the mixture to 8-9 using a mild base (e.g., sodium carbonate). The basic medium facilitates the nucleophilic addition of urea to formaldehyde.

  • Heat the reaction mixture at 60-70 °C for 2-3 hours. The elevated temperature promotes the condensation and cyclization reactions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1,3,5-triazinane-2,4-dione.

Step 2: Synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione

The final product is obtained by the diacetylation of the 1,3,5-triazinane-2,4-dione precursor using acetic anhydride.[2] The use of a slight excess of the acetylating agent ensures complete diacetylation.

Experimental Protocol:

  • Suspend 1,3,5-triazinane-2,4-dione (1.0 equivalent) in acetic anhydride (3.0 equivalents). Acetic anhydride serves as both the reagent and the solvent.

  • Add a catalytic amount of a mild acid (e.g., a few drops of sulfuric acid) or a base (e.g., pyridine) to facilitate the reaction.

  • Heat the mixture to 80-100 °C for 4-6 hours with constant stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water to quench the excess acetic anhydride and precipitate the product.

  • Filter the crude product, wash thoroughly with water, and then with a cold, dilute sodium bicarbonate solution to remove any remaining acetic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,5-diacetyl-1,3,5-triazinane-2,4-dione as a white crystalline solid.[1][2]

Analytical and Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized 1,5-diacetyl-1,3,5-triazinane-2,4-dione can be confirmed using a combination of spectroscopic techniques. The following tables summarize the expected analytical and spectroscopic data.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueReference
Molecular FormulaC₇H₉N₃O₄[1]
Molar Mass199.17 g/mol [1]
AppearanceWhite to off-white crystalline powder[1][2]
Melting Point212 - 217 °C[1][2]
SolubilityInsoluble in water; soluble in organic solvents like alcohols and ketones.[2]

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.5 - 5.0s2HC6-HMethylene protons on the triazinane ring.
~2.2 - 2.4s6H2 x -COCHProtons of the two equivalent acetyl groups.
~8.0 - 8.5br s1HN3-H Amide proton at the 3-position.

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~170-C O-CH₃Carbonyl carbons of the acetyl groups.
~150-155N-C O-NCarbonyl carbons of the triazinane ring (C2 and C4).
~50-55C 6H₂Methylene carbon of the triazinane ring.
~20-25-CO-C H₃Methyl carbons of the acetyl groups.

Table 4: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200-3400Medium, BroadN-H StretchAmide N-H stretch at the 3-position.
~1700-1720Strong, SharpC=O StretchCarbonyl stretch of the N-acetyl groups.
~1650-1680Strong, SharpC=O StretchCarbonyl stretch of the triazinane ring amides.
~1200-1300StrongC-N StretchC-N stretching vibrations.

Potential Applications and Future Directions

1,5-diacetyl-1,3,5-triazinane-2,4-dione serves as a versatile intermediate in organic synthesis.[1][2] Its potential applications include:

  • Pharmaceutical Development: As a scaffold for the synthesis of novel anti-inflammatory and analgesic drugs.[1]

  • Agrochemicals: In the formulation of more effective and stable crop protection agents.[1]

  • Material Science: As a building block for specialty polymers with enhanced thermal and mechanical properties.[1]

Further research is warranted to fully elucidate the chemical reactivity and biological activity of this compound. X-ray crystallographic studies would provide definitive insights into its three-dimensional structure and intermolecular interactions. A thorough investigation of its pharmacological properties could lead to the discovery of new therapeutic agents.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
  • Beilstein Journals. (2020).
  • Chem-Impex. (n.d.). 1,5-Diacetyl-1,3,5-triazinane-2,4-dione.
  • Beilstein Journals. (2020).
  • ChemBK. (2024). 1,3,5-triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro-.
  • SpectraBase. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-fluorophenyl)-6-methoxy-.
  • NIST. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.
  • (n.d.).
  • Al-Ostoot, F. H., et al. (2021). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC - NIH.
  • ResearchGate. (n.d.).
  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer.
  • MDPI. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties.
  • Knowledge Bank. (n.d.). THE INFRARED SPECTRA OF SUBSTITUTED 1, 3, 5, TRIAZINES.
  • Materials Project. (n.d.).
  • ResearchGate. (n.d.).
  • NIST. (n.d.). 1,3,5-Triazine.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • IJCRT.org. (n.d.).
  • ResearchGate. (n.d.).
  • NIH. (2020).
  • Sci-Hub. (1998).
  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • ResearchGate. (2018).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2011).
  • PubChem. (n.d.). Cyclic Urea.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N′-Diacetyl-cyclo(Gly-Gly).
  • (n.d.).
  • Organic Chemistry Portal. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines.
  • PubMed Central. (n.d.). X-ray crystal structure of rabbit N-acetylglucosaminyltransferase I: catalytic mechanism and a new protein superfamily.
  • (2021).
  • ResearchGate. (n.d.).
  • PubMed. (2023).

Sources

Foundational

Spectroscopic Profile of 1,5-diacetyl-1,3,5-triazinane-2,4-dione: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on fundamental principles and data from analogous structures. This guide is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Molecular Structure and Physicochemical Properties

1,5-diacetyl-1,3,5-triazinane-2,4-dione possesses a saturated triazinane core functionalized with two acetyl groups at the 1 and 5 positions and two carbonyl groups at the 2 and 4 positions.

Table 1: Physicochemical Properties of 1,5-diacetyl-1,3,5-triazinane-2,4-dione

PropertyValueSource
Molecular Formula C₇H₉N₃O₄Chem-Impex
Molecular Weight 199.17 g/mol Chem-Impex
CAS Number 86320-44-7Chem-Impex
Appearance White to almost white crystalline powderChem-Impex
Melting Point 212 - 217 °CChem-Impex

digraph "1,5-diacetyl-1,3,5-triazinane-2,4-dione" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,0.75!"]; N3 [label="N", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; N5 [label="N", pos="-1.3,-0.75!"]; C6 [label="C", pos="-1.3,0.75!"];

// Substituent nodes Ac1_C1 [label="C", pos="-0.85,2.5!"]; Ac1_O [label="O", pos="-1.7,3!"]; Ac1_CH3 [label="CH3", pos="0,3.5!"];

Ac5_C1 [label="C", pos="-2.15,-1.75!"]; Ac5_O [label="O", pos="-3, -2.25!"]; Ac5_CH3 [label="CH3", pos="-1.3, -2.75!"];

O2 [label="O", pos="2.3,1.25!"]; O4 [label="O", pos="0,-2.5!"]; H3[label="H", pos="2.15,-1.25!"]; H6_1 [label="H", pos="-2.15,1.25!"]; H6_2 [label="H", pos="-1.3,1.25!"];

// Ring bonds edge [style=solid]; N1 -- C2; C2 -- N3; N3 -- C4; C4 -- N5; N5 -- C6; C6 -- N1;

// Substituent bonds N1 -- Ac1_C1; Ac1_C1 -- Ac1_O [style=double]; Ac1_C1 -- Ac1_CH3;

N5 -- Ac5_C1; Ac5_C1 -- Ac5_O [style=double]; Ac5_C1 -- Ac5_CH3;

C2 -- O2 [style=double]; C4 -- O4 [style=double]; N3 -- H3; C6 -- H6_1; C6 -- H6_2;

}

Caption: Molecular structure of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Predicted Spectroscopic Data

The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,5-diacetyl-1,3,5-triazinane-2,4-dione. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the acetyl methyl protons, the methylene protons of the triazinane ring, and the N-H proton.

Table 2: Predicted ¹H NMR Spectral Data for 1,5-diacetyl-1,3,5-triazinane-2,4-dione (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.4-2.5Singlet6H2 x COCH₃Acetyl methyl protons are in a similar chemical environment. A singlet is expected due to free rotation. Data from a similar diacetyl triazine derivative shows a signal at 2.49-2.50 ppm for two acetyl groups.[2]
~4.5-4.7Singlet2HCH₂The methylene protons on the triazinane ring are expected to be a singlet.
~8.0-9.0Singlet (broad)1HNHThe N-H proton of the amide within the ring is expected to be a broad singlet, exchangeable with D₂O.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for 1,5-diacetyl-1,3,5-triazinane-2,4-dione (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~252 x C H₃The methyl carbons of the acetyl groups are expected in this region. A similar diacetylated triazine derivative shows signals at 24.99 ppm.[2]
~50-60C H₂The methylene carbon of the triazinane ring is expected in this range.
~150-155C=O (Ring)The carbonyl carbons within the triazinane ring are expected to be in this region.
~165-170C=O (Acetyl)The carbonyl carbons of the acetyl groups are expected to be deshielded compared to the ring carbonyls. A related diacetyl triazine showed carbonyl signals at 167.33 and 165.26 ppm.[2]
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for 1,5-diacetyl-1,3,5-triazinane-2,4-dione (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200-3300Medium, BroadN-H StretchCharacteristic of the N-H bond in the amide group within the ring.
~1700-1750StrongC=O Stretch (Acetyl)The carbonyls of the acetyl groups are expected to have a strong absorption in this region. A similar diacetyl triazine derivative shows a broad C=O stretch from 1705-1689 cm⁻¹.[2]
~1650-1690StrongC=O Stretch (Ring Amide)The carbonyls within the triazinane ring will also show strong absorption, likely at a slightly lower wavenumber than the acetyl carbonyls.
~1200-1300StrongC-N StretchCharacteristic of the carbon-nitrogen bonds within the triazinane ring and to the acetyl groups.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data for 1,5-diacetyl-1,3,5-triazinane-2,4-dione

m/zIonRationale
199.06[M]⁺Molecular ion peak corresponding to the exact mass of C₇H₉N₃O₄.
157[M - C₂H₂O]⁺Loss of a ketene fragment from one of the acetyl groups.
115[M - 2(C₂H₂O)]⁺Loss of both ketene fragments.
43[CH₃CO]⁺Acetyl cation, likely to be a prominent peak.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1,5-diacetyl-1,3,5-triazinane-2,4-dione in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Set the spectral width to cover the range of 0 to 200 ppm.

IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 1,5-diacetyl-1,3,5-triazinane-2,4-dione NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: General workflow for the spectroscopic characterization of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Conclusion

This technical guide provides a predicted but comprehensive spectroscopic profile of 1,5-diacetyl-1,3,5-triazinane-2,4-dione. The data presented herein, derived from fundamental principles and comparison with analogous structures, offers a valuable resource for researchers working with this compound. It is recommended that experimental data be acquired to confirm these predictions and to establish a definitive spectroscopic reference for this molecule.

References

  • El-Hady, H. A., & Shaker, S. (2015). Syntheses and antitumor activity of some 1, 2, 4 – triazine derivatives. International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 5896-5904.
  • Heba A.El-Hady & Sahar S. (2015). Syntheses and antitumor activity of some 1, 2, 4 – triazine derivatives. International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1,5-diacetyl-1,3,5-triazinane-2,4-dione: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist This guide provides a comprehensive overview of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, a versatile heterocyclic compound. Intended for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, a versatile heterocyclic compound. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the synthesis, chemical characteristics, and diverse applications of this compound, grounding all information in established scientific literature.

Introduction to a Multifaceted Triazine Derivative

1,5-diacetyl-1,3,5-triazinane-2,4-dione is an organic compound characterized by a triazinane core structure with acetyl groups at the 1 and 5 positions and carbonyl groups at the 2 and 4 positions.[1] This unique arrangement of functional groups imparts valuable reactivity, making it a significant intermediate in various synthetic pathways.[2] Its utility spans across pharmaceuticals, agrochemicals, and polymer science, where it serves as a crucial building block for more complex molecules.[2] The compound is a white crystalline solid, generally insoluble in water but soluble in organic solvents like alcohols and ketones.[1]

Synthesis and Mechanistic Insights

The preparation of 1,5-diacetyl-1,3,5-triazinane-2,4-dione typically involves a two-step process. The initial step is the formation of a 1,3,5-triazine compound, which is subsequently acetylated.[1]

General Synthesis Pathway

A common route to 1,3,5-triazine derivatives starts from cyanuric chloride, which undergoes sequential nucleophilic substitution of its chlorine atoms.[3][4] For the specific synthesis of the triazinane-2,4-dione backbone, a reaction between a p-dicyanate ester and an amino compound can be employed to form the triazine ring.[1]

The subsequent and crucial step is the acetylation of the triazine compound. This is typically achieved by reacting the triazine intermediate with an acetylating agent, such as acetic anhydride, to yield 1,5-diacetyl-1,3,5-triazinane-2,4-dione.[1]

Caption: General synthesis workflow for 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Detailed Experimental Protocol (Illustrative)

The following is a generalized protocol based on common organic synthesis techniques for related triazine compounds:

  • Triazine Intermediate Synthesis:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen p-dicyanate ester in a suitable organic solvent.

    • Slowly add the amino compound to the solution at room temperature.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and isolate the crude triazinane-2,4-dione intermediate by filtration or solvent evaporation.

    • Purify the intermediate by recrystallization or column chromatography.

  • Acetylation:

    • Suspend the purified triazinane-2,4-dione intermediate in an excess of acetic anhydride.

    • Add a catalytic amount of a suitable acid or base if necessary.

    • Heat the mixture gently with stirring until the starting material is fully consumed (monitored by TLC).

    • Carefully quench the excess acetic anhydride with water or an alcohol.

    • Isolate the crude 1,5-diacetyl-1,3,5-triazinane-2,4-dione by filtration.

    • Purify the final product by recrystallization from an appropriate solvent system.

Causality in Experimental Choices: The choice of solvent is critical to ensure the solubility of reactants and facilitate the reaction. The use of an excess of the acetylating agent drives the reaction to completion. Purification by recrystallization is chosen for its efficiency in removing unreacted starting materials and by-products, yielding a high-purity final product.

Physicochemical Properties

The properties of 1,5-diacetyl-1,3,5-triazinane-2,4-dione are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical processes.

PropertyValueReference
Molecular Formula C₇H₉N₃O₄[1]
Molar Mass 199.16 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 214-217 °C[1]
Density (Predicted) 1.421 ± 0.06 g/cm³[1]
Solubility Almost insoluble in water; soluble in organic solvents such as alcohols and ketones.[1]

Diverse Applications and Future Directions

1,5-diacetyl-1,3,5-triazinane-2,4-dione is a versatile compound with applications in several key industrial and research sectors.[2]

Pharmaceutical Development

This compound serves as a vital intermediate in the synthesis of various pharmaceuticals.[2] The 1,3,5-triazine scaffold is a well-known pharmacophore with a broad spectrum of biological activities.[5] Derivatives of 1,3,5-triazine have been investigated for their potential as:

  • Anti-inflammatory and Analgesic Drugs : The core structure can be modified to develop new therapeutic agents in these areas.[2]

  • Anticancer Agents : Numerous 1,3,5-triazine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[6]

  • DPP-4 Inhibitors : Novel 1,3,5-triazine-thiazolidine-2,4-diones have been synthesized and shown to inhibit dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.[5]

Caption: Role as an intermediate in the development of various pharmaceuticals.

Agrochemicals

In the agricultural sector, 1,5-diacetyl-1,3,5-triazinane-2,4-dione is utilized in the formulation of agrochemicals.[2] It can enhance the efficacy and stability of crop protection products.[2]

Polymer Science

The compound finds applications in the creation of specialty polymers. Its incorporation into polymer chains can lead to materials with improved thermal and mechanical properties.[2]

Other Industrial Uses
  • Dye Industry : It is used as a raw material or intermediate for dyes.[1]

  • Cosmetics : In cosmetic formulations, it can function as an oil control agent and an oil absorbent.[1]

  • Analytical Chemistry : It can act as a reagent in analytical methods for the detection and quantification of other chemical substances.[2]

Safety and Handling

While comprehensive toxicity data for 1,5-diacetyl-1,3,5-triazinane-2,4-dione is limited, it is prudent to handle the compound with appropriate protective measures.[1] Standard laboratory practices, including the use of protective gloves, safety glasses, and working in a well-ventilated area, are recommended to avoid direct contact, inhalation, or ingestion.[1]

Conclusion

1,5-diacetyl-1,3,5-triazinane-2,4-dione is a compound of significant interest due to its versatile chemical nature and broad range of applications. While its specific discovery and detailed historical timeline are not extensively documented in readily available literature, its importance as a synthetic intermediate is well-established. Further research into this and related triazine derivatives holds the potential for the development of novel pharmaceuticals, advanced materials, and innovative agrochemical solutions.

References

  • 1,5-Diacetyl-1,3,5-triazinane-2,4-dione - Chem-Impex. (URL: )
  • 1,3,5-triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro- - ChemBK. (2024-04-09). (URL: )
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein J Org Chem. 2020 Jun 24:16:1447-1455. (URL: )
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (URL: )
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry 16:1447-1455. June 2020. (URL: )
  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer - Journal of Applied Pharmaceutical Science. (2016-04-30). (URL: )
  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiprolifer
  • Discovery of novel 1,3,5-triazine-thiazolidine-2,4-diones as dipeptidyl peptidase-4 inhibitors with antibacterial activity targeting the S1 pocket for the treatment of type 2 diabetes | Request PDF - ResearchG
  • 1,3,5-triazine-2,4(1H,3H)-dione - CAS - Axios Research. (URL: )
  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed. (2020-02-13). (URL: )
  • Buy 1,5-Diacetyl-1,3,5-triazinane-2,4-dione
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents - SciRP.org. (URL: )
  • Synthesis of 1,3,5-triazines - Organic Chemistry Portal. (URL: )
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine deriv
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed Central. (2017-05-10). (URL: )

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Foundational

An In-depth Technical Guide to the Solubility of 1,5-diacetyl-1,3,5-triazinane-2,4-dione

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Critical Role of Solubility in Scientific Advancement In the journey of a chemical compound from discovery to application, solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Scientific Advancement

In the journey of a chemical compound from discovery to application, solubility is not merely a physical property; it is a critical determinant of its utility. For professionals in drug development, agrochemicals, and material science, understanding and quantifying the solubility of a molecule like 1,5-diacetyl-1,3,5-triazinane-2,4-dione is a foundational step. Poor solubility can halt the most promising research, leading to issues in formulation, bioavailability, and in-vitro assay reliability.[1][2] This guide provides a comprehensive framework for characterizing the solubility of this specific triazine derivative, moving from its fundamental properties to the authoritative methods for its empirical determination.

Compound Profile: 1,5-diacetyl-1,3,5-triazinane-2,4-dione

1,5-diacetyl-1,3,5-triazinane-2,4-dione is a substituted triazine, a class of nitrogen-containing heterocycles known for a wide range of applications.[3][4] Derivatives of 1,3,5-triazine are explored as scaffolds in medicinal chemistry and are integral to the synthesis of various organic materials.[5][6][7] The subject compound presents as a white to off-white crystalline solid.[8][9]

A preliminary understanding of its structure is key to predicting its behavior.

Chemical Structure and Basic Properties

dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,0.75!"]; N3 [label="N", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; N5 [label="N", pos="-1.3,-0.75!"]; C6 [label="C", pos="-1.3,0.75!"]; O2 [label="O", pos="2.3,1.25!"]; O4 [label="O", pos="0,-2.5!"];

// Acetyl group on N1 C1_Ac [label="C", pos="-0.5,2.75!"]; O1_Ac [label="O", pos="-1.5,3.25!"]; C1_Me [label="CH₃", pos="0.5,3.5!"];

// Acetyl group on N5 C5_Ac [label="C", pos="-2.3,-1.75!"]; O5_Ac [label="O", pos="-2.3,-2.75!"]; C5_Me [label="CH₃", pos="-3.5,-1.25!"];

// Ring bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- N5; N5 -- C6; C6 -- N1;

// Double bonds C2 -- O2 [style=double, len=1.2]; C4 -- O4 [style=double, len=1.2];

// Acetyl group bonds N1 -- C1_Ac; C1_Ac -- O1_Ac [style=double, len=1.2]; C1_Ac -- C1_Me;

N5 -- C5_Ac; C5_Ac -- O5_Ac [style=double, len=1.2]; C5_Ac -- C5_Me;

// Placeholder for H on N3 H3 [label="H", pos="2.1,-1.15!"]; N3 -- H3; }

Caption: Structure of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Table 1: Physicochemical Properties of 1,5-diacetyl-1,3,5-triazinane-2,4-dione

PropertyValueSource(s)
CAS Number 86320-44-7[9][10]
Molecular Formula C₇H₉N₃O₄[8][9]
Molecular Weight 199.17 g/mol [9][11]
Appearance White to almost white crystalline powder[8][9]
Melting Point 212 - 217 °C[8][9]
Qualitative Solubility Almost insoluble in water; soluble in alcohols and ketones.[8]

The presence of two acetyl groups and two carbonyl functions suggests the molecule has polar characteristics capable of hydrogen bonding. However, the core triazinane ring and the overall structure contribute to a crystallinity that, as indicated by its high melting point and qualitative description, likely limits its aqueous solubility.[8] This profile underscores the necessity for precise, quantitative solubility measurement.

The Duality of Solubility: Kinetic vs. Thermodynamic

In drug discovery and development, solubility is not a single value but is typically assessed under two distinct conditions: kinetic and thermodynamic.[1][2]

  • Kinetic Solubility: This is a high-throughput measurement often used in early discovery.[12][13] It measures the concentration of a compound that remains in solution after a compound, typically dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous buffer.[1][2] This method is fast but can overestimate true solubility because it can generate supersaturated, metastable solutions.[14] The appearance of precipitate is often detected by light scattering (nephelometry) or by filtering the solution and measuring the concentration of the filtrate.[1][12][13]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (e.g., 24-48 hours) until the rates of dissolution and precipitation are equal.[14][15] This "gold standard" measurement is crucial for lead optimization and pre-formulation studies, as it reflects the most stable state.[2][16] The shake-flask method is the most reliable technique for determining thermodynamic solubility.[14][16]

For 1,5-diacetyl-1,3,5-triazinane-2,4-dione, determining both values is instructive. Kinetic solubility provides a rapid assessment for screening purposes, while thermodynamic solubility offers the definitive data required for formulation and biopharmaceutical modeling.

Authoritative Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is widely regarded as the benchmark for measuring thermodynamic solubility.[14][16] The principle is straightforward: saturate a solution with an excess of the solid compound and measure the concentration of the dissolved substance once equilibrium is reached.

Causality in Experimental Design

This protocol is designed as a self-validating system. The use of an extended incubation period ensures the system reaches true thermodynamic equilibrium.[1][2] Analyzing the remaining solid post-experiment by techniques like DSC (Differential Scanning Calorimetry) or XRPD (X-ray Powder Diffraction) is a critical control step to verify that the compound has not degraded or changed its polymorphic form during the experiment.

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of solid 1,5-diacetyl-1,3,5-triazinane-2,4-dione to a series of clear glass vials. "Excess" is critical; enough solid must be present to visually confirm its presence at the end of the experiment, ensuring saturation.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol, or other relevant media) to each vial.

  • Equilibration: Seal the vials securely. Place them in a constant-temperature shaker or rotator (e.g., 25 °C or 37 °C). Agitate the samples for a minimum of 24 hours. Some protocols extend this to 48 or 72 hours to guarantee equilibrium is reached.[1][2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. To robustly separate the saturated solution from the excess solid, centrifugation at high speed is the preferred method. Alternatively, filtration using a low-binding filter (e.g., PVDF or PTFE) can be used, but care must be taken to avoid forcing undissolved microparticles through.[1]

  • Quantification: Carefully aspirate a known volume of the clear supernatant (the saturated solution). Dilute this sample with an appropriate mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][14]

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the chosen solvent, typically expressed in µg/mL or µM.

Workflow Visualization

dot graph "shake_flask_workflow" { graph [splines=true, bgcolor="#F1F3F4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes A [label="Step 1: Add Excess Solid\n(Compound) to Vial"]; B [label="Step 2: Add Precise Volume\nof Solvent (e.g., PBS)"]; C [label="Step 3: Equilibrate\n(24-48h shaking at constant T)"]; D [label="Step 4: Separate Phases\n(Centrifugation or Filtration)"]; E [label="Step 5: Collect & Dilute\nSaturated Supernatant"]; F [label="Step 6: Quantify Concentration\n(HPLC-UV or LC-MS)"]; G [label="Step 7: Calculate Solubility\n(µg/mL or µM)"];

// Edges A -> B [label="Dispense"]; B -> C [label="Seal & Agitate"]; C -> D [label="Settle & Separate"]; D -> E [label="Aspirate"]; E -> F [label="Inject"]; F -> G [label="Analyze vs. Curve"]; }

Caption: Workflow for Thermodynamic Solubility Determination.

Key Factors Influencing Solubility Measurements

The solubility of 1,5-diacetyl-1,3,5-triazinane-2,4-dione is not an immutable constant but is influenced by several physicochemical and environmental factors.[17][18] Understanding these is vital for experimental design and data interpretation.

  • pH: For ionizable compounds, pH is a dominant factor. While the triazinane core has basic nitrogens, their pKa values would need to be determined to predict the pH-solubility profile. As a neutral, acidic, or basic compound, its charge state will change with pH, drastically affecting its interaction with aqueous media.[17]

  • Temperature: Most solids, particularly those with endothermic dissolution processes, exhibit increased solubility at higher temperatures.[18][19] This is because the increased thermal energy helps overcome the crystal lattice energy holding the solid together.[18]

  • Particle Size and Polymorphism: Smaller particle sizes increase the surface area available for solvation, which can increase the rate of dissolution.[17][19] Furthermore, different crystalline forms (polymorphs) of the same compound can have different crystal lattice energies and, consequently, different thermodynamic solubilities.[19] It is crucial to characterize the solid form being tested.

  • Solvent Polarity: The principle of "like dissolves like" is fundamental.[18] The qualitative data suggests the compound is more soluble in polar organic solvents like alcohols and ketones than in water.[8] This is likely due to a better match between the solute's and solvent's intermolecular forces.

dot graph "solubility_factors" { graph [bgcolor="#F1F3F4"]; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Central Node Sol [label="Compound Solubility", fillcolor="#EA4335"];

// Factor Nodes Temp [label="Temperature"]; pH [label="pH of Solvent"]; Poly [label="Polymorphism\n(Crystal Form)"]; Size [label="Particle Size"]; Solv [label="Solvent Properties\n(Polarity, etc.)"];

// Edges Sol -> Temp; Sol -> pH; Sol -> Poly; Sol -> Size; Sol -> Solv; }

Caption: Interrelated Factors Governing Compound Solubility.

Data Interpretation and Application

The quantitative solubility data obtained from these experiments directly informs critical decisions in the development pipeline.

Table 2: Template for Recording Solubility Data

Solvent SystemTemperature (°C)pHMethodSolubility (µg/mL)Solubility (µM)Observations
Deionized Water25~7.0Shake-FlaskRecord ResultRecord Resulte.g., Crystalline solid remains
PBS257.4Shake-FlaskRecord ResultRecord Result
Ethanol25N/AShake-FlaskRecord ResultRecord Result
10% DMSO (aq)257.4KineticRecord ResultRecord Resulte.g., Precipitate observed

A low aqueous solubility value (<10 µg/mL) may classify 1,5-diacetyl-1,3,5-triazinane-2,4-dione as poorly soluble, potentially signaling future challenges with oral bioavailability if pursued as a drug candidate.[20][21] This data would trigger formulation strategies such as particle size reduction, salt formation, or the use of amorphous solid dispersions to enhance its dissolution properties.[17] For applications in organic synthesis, the solubility data in solvents like ketones or alcohols is crucial for reaction setup and optimization.[8]

Conclusion

Characterizing the solubility of 1,5-diacetyl-1,3,5-triazinane-2,4-dione is an indispensable task for any research or development program involving this molecule. While public databases may lack specific quantitative values, this guide provides the authoritative framework and detailed protocols necessary for its empirical determination. By employing the gold-standard shake-flask method and remaining cognizant of the key variables that influence solubility, researchers can generate the robust, reliable data needed to unlock the full potential of this compound and drive their projects toward successful outcomes.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Al-Ghabeish, M., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 113, 53-66. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • ChemBK. (2024). 1,3,5-triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro-. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Key factors influencing small-molecule drug bioavailability. Retrieved from [Link]

  • IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • SciRP.org. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Axios Research. (n.d.). 1,3,5-triazine-2,4(1H,3H)-dione. Retrieved from [Link]

  • PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Utility of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione in Modern Organic Synthesis

Abstract This document provides a comprehensive technical guide on the applications of 1,5-diacetyl-1,3,5-triazinane-2,4-dione in organic synthesis. This versatile heterocyclic compound serves as a valuable reagent and b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the applications of 1,5-diacetyl-1,3,5-triazinane-2,4-dione in organic synthesis. This versatile heterocyclic compound serves as a valuable reagent and building block, particularly in the development of pharmaceuticals and agrochemicals.[1] We will explore its role as a specialized acetylating agent and as an intermediate for constructing more complex molecular architectures. This guide offers detailed experimental protocols, mechanistic insights, and workflow visualizations to empower researchers in leveraging this compound's unique reactivity.

Introduction: Understanding the Reagent

1,5-Diacetyl-1,3,5-triazinane-2,4-dione is a white crystalline solid characterized by a six-membered triazinane ring functionalized with two acetyl groups and two carbonyl groups.[2] This unique structural arrangement imparts a valuable balance of stability and reactivity, making it an important intermediate in synthetic chemistry.[1]

Key Properties:

  • Molecular Formula: C₇H₉N₃O₄[2]

  • Molar Mass: 199.16 g/mol [2]

  • Appearance: White crystalline solid[2]

  • Melting Point: 214-217 °C[2]

  • Solubility: Generally insoluble in water, but soluble in select organic solvents like alcohols and ketones.[2]

Its primary utility stems from the two N-acetyl groups, which can be transferred to nucleophiles, positioning it as a potent acetylating agent. Furthermore, the core triazinane scaffold serves as a foundational element for building diverse heterocyclic compounds.[1]

Core Application: Selective Acetylation

While classic acetylating agents like acetic anhydride and acetyl chloride are highly effective, they can be overly reactive, leading to side reactions or requiring harsh conditions. 1,5-Diacetyl-1,3,5-triazinane-2,4-dione emerges as a milder alternative, offering controlled acetylation of nucleophiles such as amines and alcohols.

Mechanistic Rationale

The acetylation process involves the nucleophilic attack of a substrate (e.g., an amine or alcohol) on the electrophilic carbonyl carbon of one of the N-acetyl groups. The triazinane-dione leaving group is stabilized by resonance, facilitating the reaction. The choice of this reagent is often dictated by the need for neutral or mild reaction conditions, preventing the degradation of sensitive functional groups elsewhere in the molecule.

Caption: Generalized mechanism of acetylation.

Protocol: Acetylation of Primary Amines

This protocol details a general procedure for the N-acetylation of a primary amine. The self-validating nature of this protocol lies in the straightforward monitoring by Thin Layer Chromatography (TLC) and the typically clean conversion to the desired amide.

Materials:

  • Primary amine (1.0 eq)

  • 1,5-Diacetyl-1,3,5-triazinane-2,4-dione (1.1 eq)

  • Acetonitrile (or other suitable aprotic solvent)

  • Stir plate and magnetic stir bar

  • Reaction vessel (round-bottom flask) with reflux condenser

Procedure:

  • Reaction Setup: To a solution of the primary amine (1.0 eq) in acetonitrile (0.1 M), add 1,5-diacetyl-1,3,5-triazinane-2,4-dione (1.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature or heat to a gentle reflux (40-60 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting amine. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the triazinane byproduct) forms, it can be removed by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-acetylated amine.

Role as a Synthetic Intermediate

Beyond its function as a reagent, 1,5-diacetyl-1,3,5-triazinane-2,4-dione is a key intermediate for synthesizing a wide array of substituted triazine compounds.[1] The triazine core is a privileged scaffold in medicinal chemistry, appearing in compounds with anticancer, antiviral, and antimicrobial properties.[3][4]

Synthesis of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

Understanding the synthesis of the title compound is crucial for its application. It is typically prepared by the acetylation of a pre-formed triazine compound.[2]

Synthesis_Workflow start 1,3,5-Triazine Precursor step1 React with Acetylating Agent (e.g., Acetic Anhydride) start->step1 product 1,5-Diacetyl-1,3,5-triazinane-2,4-dione step1->product purify Purification (Crystallization/Chromatography) product->purify final_product Pure Product purify->final_product

Caption: Synthetic pathway for the title compound.

Protocol: Preparation of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

This protocol outlines the acetylation of a triazine precursor. The success of this synthesis is validated by the isolation of a crystalline solid with the expected melting point and spectral characteristics.[2]

Materials:

  • 1,3,5-Triazinane-2,4-dione precursor (1.0 eq)

  • Acetic anhydride (2.5 eq)

  • Pyridine (catalytic amount)

  • Reaction vessel and heating mantle

Procedure:

  • Reaction Setup: Suspend the 1,3,5-triazinane-2,4-dione precursor in acetic anhydride.

  • Catalysis: Add a catalytic amount of pyridine to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Isolation: Cool the reaction mixture. The product will often precipitate from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with a cold solvent such as diethyl ether to remove residual acetic anhydride and pyridine. The product is often of high purity, but can be further purified by recrystallization if necessary.

Applications in Complex Molecule Synthesis

The 1,3,5-triazine scaffold is a cornerstone in the development of a wide range of biologically active molecules and functional materials.[1][5] While specific, direct one-step transformations from 1,5-diacetyl-1,3,5-triazinane-2,4-dione are proprietary or less documented in general literature, its role as a key intermediate is widely acknowledged.[1] It serves as a precursor to more complex substituted triazines used in:

  • Pharmaceutical Development: As an intermediate for anti-inflammatory and analgesic drugs.[1]

  • Agrochemicals: In the formulation of herbicides and crop protection agents, where the triazine ring is a common pharmacophore.[1]

  • Polymer Science: Used to create specialty polymers with enhanced thermal and mechanical properties.[1]

The general workflow for its use as a building block is visualized below.

Application_Workflow cluster_0 Synthesis of Intermediate cluster_1 Functionalization / Ring Modification cluster_2 Target Molecules A 1,5-Diacetyl-1,3,5- triazinane-2,4-dione B Hydrolysis / Aminolysis A->B C Substitution Reactions D Further Derivatization E Pharmaceuticals C->E F Agrochemicals C->F G Specialty Polymers C->G

Caption: Workflow for developing complex molecules.

Summary and Outlook

1,5-Diacetyl-1,3,5-triazinane-2,4-dione is a valuable and versatile compound in the synthetic chemist's toolkit. Its utility as a mild acetylating agent and as a foundational building block for complex triazine-based targets underscores its importance.[1] The protocols provided herein offer a starting point for researchers to explore its reactivity and incorporate it into synthetic strategies aimed at discovering new pharmaceuticals, agrochemicals, and advanced materials.

References

  • 1,3,5-triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro- - ChemBK. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. Available at: [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - European Journal of Medicinal Chemistry. Available at: [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents - SciRP.org. Available at: [Link]

  • Synthesis of 1,3,5-triazines - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC - NIH. Available at: [Link]

  • A concise synthetic method for 1,3,5-triazinane-2,4-dithiones - SciELO. Available at: [Link]

Sources

Application

Application Notes and Experimental Protocols for 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

Introduction 1,5-diacetyl-1,3,5-triazinane-2,4-dione is a versatile heterocyclic compound that serves as a valuable intermediate in synthetic organic chemistry.[1] Its structure, featuring a triazinane core with two acet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,5-diacetyl-1,3,5-triazinane-2,4-dione is a versatile heterocyclic compound that serves as a valuable intermediate in synthetic organic chemistry.[1] Its structure, featuring a triazinane core with two acetyl groups and two carbonyl functionalities, provides multiple reactive sites for chemical modification. This makes it an excellent building block for creating diverse molecular libraries.[1] The 1,3,5-triazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties.[2][3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, experimental use, and potential applications of 1,5-diacetyl-1,3,5-triazinane-2,4-dione as a synthetic precursor. The protocols are designed to be self-validating through rigorous in-process monitoring and final product characterization.

Part 1: Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to its successful application in any experimental setting.

PropertyValueSource(s)
CAS Number 86320-44-7[1][5]
Molecular Formula C₇H₉N₃O₄[1][5]
Molecular Weight 199.17 g/mol [1]
Appearance White to off-white crystalline powder[1][5]
Melting Point 212 - 217 °C[1][5]
Purity (Typical) ≥ 98% (HPLC)[1]
Solubility Almost insoluble in water; soluble in organic solvents such as alcohols and ketones.[5]

Part 2: Safety & Handling Protocol

Due to the compound's hazard profile, strict adherence to safety protocols is mandatory. The compound is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation.[6][7]

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.[7]

  • Hand Protection: Use impervious gloves (e.g., nitrile). Change gloves immediately if contaminated.[7]

  • Body Protection: Wear a standard laboratory coat.[6]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[6][7]

2.2 Safe Handling & Storage

  • Engineering Controls: All weighing and transfers of the solid compound should be performed in a chemical fume hood.

  • Handling: Avoid generating dust.[7] Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6] Long-term storage at 2-8°C is recommended.[6]

  • Spill Management: In case of a spill, prevent further leakage if safe to do so. Carefully sweep up or vacuum the inert material and place it into a suitable container for disposal.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]

Part 3: Core Application - A Scaffold for Medicinal Chemistry

The primary utility of 1,5-diacetyl-1,3,5-triazinane-2,4-dione lies in its role as a synthetic intermediate. The triazinane ring is a "privileged scaffold," meaning it can bind to multiple biological targets, making it a frequent starting point for drug discovery.[2][3] The acetyl groups can potentially be cleaved under specific conditions to provide N-H functionalities for further derivatization, while the dione component offers sites for additional chemical modifications.

The following workflow illustrates a generalized path from this intermediate to a candidate for biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 Validation & Analysis cluster_2 Biological Evaluation A 1,5-Diacetyl-1,3,5-triazinane-2,4-dione (Starting Material) B Reaction Setup (Solvent, Reagents, Catalyst) A->B C Nucleophilic Substitution or Modification Reaction B->C D Work-up & Crude Product Isolation C->D E Purification (Chromatography/Recrystallization) D->E F Structural Characterization (NMR, MS, IR) E->F G Purity Assessment (HPLC, Elemental Analysis) E->G H In Vitro Screening (Target-based or Phenotypic Assay) G->H I Hit Compound Identification H->I G A Library Synthesis (Using 1,5-diacetyl-1,3,5-triazinane-2,4-dione) B High-Throughput Screening (HTS) (e.g., Anticancer, Antifungal Assays) A->B C Hit Identification (Active Compounds Identified) B->C D In Silico ADME/Tox Prediction C->D E Lead Optimization (SAR) (Chemical Modification to Improve Potency & Properties) C->E D->E F In Vivo Testing (Animal Models) E->F G Preclinical Candidate F->G

Sources

Method

Application Notes and Protocols for 1,5-Diacetyl-1,3,5-triazinane-2,4-dione in Medicinal Chemistry

Foreword for the Modern Researcher The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with applications spanning oncology, virology, and i...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with applications spanning oncology, virology, and inflammatory diseases. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse substitutions, creating libraries of compounds with finely tuned biological activities. Within this vast chemical space resides 1,5-diacetyl-1,3,5-triazinane-2,4-dione , a molecule of significant interest not as a direct therapeutic agent, but as a highly reactive and versatile intermediate.

This guide moves beyond a simple recitation of facts. It is designed to provide you, the researcher, with a deeper understanding of the causality behind its applications. We will explore its synthesis, its established role in agricultural virology—which provides crucial mechanistic insights—and its potential as a building block for novel human therapeutics. Every protocol and piece of data is presented with the aim of empowering your own research and development efforts.

Section 1: Core Properties and Synthesis

Physicochemical Profile

1,5-Diacetyl-1,3,5-triazinane-2,4-dione, also known as 1,5-diacetyl-2,4-dioxohexahydro-1,3,5-triazine (DADHT), is a white to off-white crystalline powder. Its structure is characterized by a central saturated triazine ring with two carbonyl groups and two acetyl groups attached to the nitrogen atoms. These acetyl groups are key to its utility, acting as labile leaving groups that facilitate further chemical modification.

PropertyValueSource
CAS Number 86320-44-7[1]
Molecular Formula C₇H₉N₃O₄[1]
Molecular Weight 199.17 g/mol [1]
Melting Point 212 - 216 °C[1]
Appearance White to almost white crystalline powder[1]
Protocol for Chemical Synthesis

The synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione is achieved through the acetylation of its precursor, 2,4-dioxohexahydro-1,3,5-triazine (DHT). The following protocol is adapted from established patent literature, providing a robust method for laboratory-scale synthesis.[2]

Objective: To synthesize 1,5-diacetyl-1,3,5-triazinane-2,4-dione via alkali-catalyzed acetylation.

Materials:

  • 2,4-dioxohexahydro-1,3,5-triazine (DHT)

  • Acetic anhydride

  • Sodium hydroxide (or other alkali metal hydroxide)

  • Distillation apparatus with a fractional distillation column

Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a fractional distillation column, suspend 2,4-dioxohexahydro-1,3,5-triazine (DHT) in acetic anhydride. The molar ratio of DHT to alkali metal hydroxide should be between 5 and 40.[2]

  • Catalyst Addition: Add the alkali metal hydroxide (e.g., sodium hydroxide) to the suspension.

  • Heating and Distillation: Heat the reaction mixture to a temperature between 90°C and 150°C. As the acetylation reaction proceeds, acetic acid is formed as a byproduct.[2]

  • Acetic Acid Removal: Simultaneously, begin fractional distillation of the forming acetic acid. Maintain a column head temperature of 97°C to 118°C. This continuous removal of acetic acid drives the reaction equilibrium towards the product.[2]

  • Reaction Monitoring: Continue the reaction and distillation until 70-100% of the theoretically expected amount of acetic acid has been distilled off. The final concentration of acetic acid in the reaction mixture should not exceed 5-20% by mass to ensure high product yield.[2]

  • Isolation: Upon completion, the product, 1,5-diacetyl-1,3,5-triazinane-2,4-dione, can be isolated from the reaction mixture by cooling, filtration, and washing.

Causality Behind the Protocol: The use of an alkali metal hydroxide as a catalyst is crucial for activating the acetylation process. The simultaneous fractional distillation of the acetic acid byproduct is a key step that leverages Le Chatelier's principle to push the reversible reaction to completion, thereby maximizing the yield of the desired diacetylated product.

cluster_synthesis Synthesis Workflow DHT 2,4-dioxohexahydro-1,3,5-triazine (DHT) ReactionVessel Reaction at 90-150°C DHT->ReactionVessel AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionVessel Catalyst Alkali Metal Hydroxide Catalyst->ReactionVessel Distillation Fractional Distillation (Remove Acetic Acid) ReactionVessel->Distillation Byproduct Product 1,5-Diacetyl-1,3,5-triazinane-2,4-dione ReactionVessel->Product Product Stream

Caption: Synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Section 2: Applications in Medicinal and Agricultural Chemistry

Application Note: A Versatile Intermediate for Drug Discovery

Multiple sources identify 1,5-diacetyl-1,3,5-triazinane-2,4-dione as a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] While specific, publicly documented pathways from this exact intermediate to a marketed non-steroidal anti-inflammatory drug (NSAID) are not readily found in primary literature, its utility can be inferred from its chemical structure.

The two acetyl groups are effective acylating agents and can be displaced by nucleophiles. This allows the triazine core to be linked to other pharmacophores or functional groups. The triazinane ring itself can serve as a rigid scaffold to orient substituents in a defined three-dimensional space, which is critical for binding to enzyme active sites or receptors. Researchers can use this compound as a starting point to generate novel derivatives for screening.

Conceptual Workflow for Derivative Synthesis:

  • Nucleophilic Substitution: React 1,5-diacetyl-1,3,5-triazinane-2,4-dione with a nucleophile (e.g., an amine or alcohol) that is part of another molecule of interest. This reaction would typically displace one or both acetyl groups to form a new N-C or N-O bond.

  • Library Generation: By using a variety of nucleophiles, a library of new triazine derivatives can be rapidly synthesized.

  • Biological Screening: The resulting library can be screened against relevant biological targets, such as cyclooxygenase (COX) enzymes for anti-inflammatory activity or other targets relevant to pain and inflammation.

cluster_drug_discovery Drug Discovery Workflow Start 1,5-Diacetyl-1,3,5- triazinane-2,4-dione Reaction Nucleophilic Acyl Substitution Start->Reaction Nucleophiles Library of Nucleophiles (e.g., R-NH2, R-OH) Nucleophiles->Reaction Library Library of Novel Triazine Derivatives Reaction->Library Screening High-Throughput Screening (e.g., COX Inhibition Assay) Library->Screening Hit Hit Compound Identification Screening->Hit

Caption: Conceptual workflow for drug discovery.
Application Note: Antiphytoviral Agent and Mechanistic Insights

A significant body of research has been dedicated to the antiviral properties of 1,5-diacetyl-1,3,5-triazinane-2,4-dione and its parent compound, DHT, against plant viruses (antiphytoviral activity).

Observed Activity:

  • DA-DHT has been shown to inhibit a range of plant viruses, including Potato Virus X (PVX), Potato Virus Y (PVY), Tobacco Mosaic Virus (TMV), and others, although relatively high concentrations (10⁻² mol/L) were required.[3]

  • The parent compound, DHT , also demonstrates significant antiviral activity.[4] Three treatments with DHT were found to markedly reduce the concentration of PVX in systemically infected tobacco plants.[4]

  • The inhibitory effect is not limited to one type of host response; DHT reduces viral concentration in systemic infections and diminishes the number of local lesions in hypersensitive plant hosts.[4]

Proposed Mechanism of Action: Research into the mode of action of DHT provides a compelling hypothesis that is likely extendable to its diacetylated derivative. Studies have shown that the antiviral effects of DHT can be completely reversed by the addition of uracil.[5] This suggests that DHT acts as a uracil analogue, interfering with viral RNA synthesis. The incorporation of 32P into TMV RNA was significantly reduced after treatment with DHT, while the impact on host RNA was less pronounced, indicating a degree of selectivity for the viral replication process.[4]

This mechanism is highly relevant to medicinal chemistry, as the inhibition of viral polymerases through nucleoside/nucleobase analogues is a clinically validated strategy for treating human viral infections, such as those caused by herpesviruses and HIV.

Protocol: Conceptual Framework for Antiphytoviral Assay

This protocol provides a general methodology for assessing the antiviral activity of compounds like 1,5-diacetyl-1,3,5-triazinane-2,4-dione against plant viruses, based on the local lesion assay method described in the literature.[4]

Objective: To determine the inhibitory effect of a test compound on viral infectivity in a hypersensitive host plant.

Materials:

  • Hypersensitive host plants (e.g., Nicotiana tabacum for TMV)

  • Purified virus solution (e.g., TMV)

  • Test compound solution (1,5-diacetyl-1,3,5-triazinane-2,4-dione at various concentrations)

  • Phosphate buffer

  • Carborundum powder (abrasive)

Protocol:

  • Plant Preparation: Cultivate healthy, uniform hypersensitive plants to an appropriate age (e.g., 6-8 leaves).

  • Inoculum Preparation: Mix the purified virus solution with the test compound solution at the desired final concentration. Prepare a control inoculum with the virus and solvent only.

  • Inoculation: Lightly dust the upper surface of a plant leaf with carborundum powder. Using a sterile swab, gently rub 50-100 µL of the inoculum onto the leaf surface. Inoculate one half of the leaf with the test solution and the other half with the control solution (half-leaf method) to minimize plant-to-plant variability.

  • Incubation: Keep the inoculated plants in a controlled environment (temperature, light) for 3-5 days to allow for the development of local lesions.

  • Data Collection: Count the number of necrotic local lesions on both the treated and control halves of each leaf.

  • Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Control Lesions - Treated Lesions) / Control Lesions] * 100

Section 3: Future Directions and Conclusion

While the direct application of 1,5-diacetyl-1,3,5-triazinane-2,4-dione in human medicinal chemistry is not yet well-documented, its potential should not be overlooked. The established antiphytoviral activity, based on a uracil-analogue mechanism, provides a strong rationale for exploring its derivatives against human RNA viruses.

Future research could focus on:

  • Derivatization: Synthesizing a library of derivatives by replacing the acetyl groups with other functionalities to improve potency and selectivity against human viral polymerases or other relevant targets.

  • Anticancer Screening: Given that many triazine derivatives exhibit anticancer properties, screening 1,5-diacetyl-1,3,5-triazinane-2,4-dione and its analogues against various cancer cell lines is a logical next step.[6][7][8][9]

  • Anti-inflammatory Evaluation: Systematically synthesizing and testing derivatives to validate the claim of its utility as an intermediate for anti-inflammatory agents.[10]

References

Sources

Application

The Ascendancy of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione in Modern Acetylation Strategies: A Guide for Researchers

In the landscape of synthetic chemistry, the quest for selective, efficient, and mild acetylating agents is a perpetual endeavor. While traditional reagents such as acetic anhydride and acetyl chloride have long been mai...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, the quest for selective, efficient, and mild acetylating agents is a perpetual endeavor. While traditional reagents such as acetic anhydride and acetyl chloride have long been mainstays in the chemist's toolkit, their utility is often tempered by issues of harsh reaction conditions, corrosive byproducts, and a lack of selectivity. Emerging as a compelling alternative, 1,5-diacetyl-1,3,5-triazinane-2,4-dione presents a sophisticated profile for the discerning researcher in organic synthesis and pharmaceutical development. This guide provides an in-depth exploration of this versatile reagent, offering detailed application notes and protocols to harness its full potential.

Unveiling the Acetylating Power: A Mechanistic Perspective

1,5-Diacetyl-1,3,5-triazinane-2,4-dione is a crystalline solid that offers a unique combination of stability and reactivity.[1] Its value as an acetylating agent is rooted in the electronic nature of the triazinane ring system. The two acetyl groups are attached to nitrogen atoms that are part of an amide-like structure, rendering the acetyl carbonyls highly electrophilic and susceptible to nucleophilic attack.

The proposed mechanism for acetylation by 1,5-diacetyl-1,3,5-triazinane-2,4-dione involves the nucleophilic attack of a substrate, such as an alcohol or an amine, on one of the acetyl carbonyls. This is followed by the departure of the triazinane-2,4-dione moiety as a stable leaving group. The inherent stability of this leaving group is a key driver for the reaction's efficacy.

Acetylation_Mechanism reagent 1,5-Diacetyl-1,3,5-triazinane-2,4-dione intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (R-OH / R-NH2) nucleophile->intermediate product Acetylated Product (R-OAc / R-NHAc) intermediate->product Collapse of Intermediate leaving_group 1-Acetyl-1,3,5-triazinane-2,4-dione Anion intermediate->leaving_group final_leaving_group 1,3,5-Triazinane-2,4-dione (byproduct) leaving_group->final_leaving_group Protonation

Caption: Proposed mechanism of acetylation using 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

This controlled release of the acetyl group, facilitated by the stable leaving group, is what sets this reagent apart from more aggressive acetylating agents.

Strategic Synthesis of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

The synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione is typically achieved through the acetylation of 2,4-dioxohexahydro-1,3,5-triazine (DHT) with acetic anhydride.[2] The process involves heating a suspension of DHT in acetic anhydride, often in the presence of an alkali metal hydroxide catalyst, with simultaneous fractional distillation of the acetic acid byproduct to drive the reaction to completion.[2]

Synthesis_Workflow start 2,4-Dioxohexahydro-1,3,5-triazine (DHT) + Acetic Anhydride reaction Heat (90-150°C) + Alkali Metal Hydroxide Catalyst start->reaction distillation Fractional Distillation of Acetic Acid reaction->distillation product 1,5-Diacetyl-1,3,5-triazinane-2,4-dione distillation->product

Caption: General workflow for the synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

This synthetic route provides a scalable and efficient method for preparing the reagent, making it accessible for a wide range of research and development applications.

Application Protocols: A Practical Guide

The true utility of 1,5-diacetyl-1,3,5-triazinane-2,4-dione lies in its application. Below are detailed protocols for the acetylation of primary amines and alcohols, showcasing its versatility.

Protocol for the Acetylation of Primary Amines

Objective: To achieve selective N-acetylation of a primary amine under mild conditions.

Materials:

  • Primary amine substrate

  • 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Stirring apparatus

  • Reaction vessel

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the primary amine (1.0 eq.) in the chosen anhydrous solvent (e.g., 10 mL/mmol of substrate).

  • Reagent Addition: Add 1,5-diacetyl-1,3,5-triazinane-2,4-dione (1.1 eq.) to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the triazinane byproduct and any unreacted starting material.

    • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting N-acetylated product by column chromatography on silica gel, if necessary.

Causality of Experimental Choices:

  • Stoichiometry: A slight excess of the acetylating agent ensures complete conversion of the starting amine.

  • Solvent: Anhydrous conditions are crucial to prevent hydrolysis of the acetylating agent. The choice of solvent can influence reaction rates and solubility of reactants.

  • Work-up: The basic wash with sodium bicarbonate is effective in removing the acidic triazinane byproduct, facilitating purification.

Protocol for the Selective Acetylation of Primary Alcohols

Objective: To selectively acetylate a primary alcohol in the presence of more sterically hindered secondary or tertiary alcohols.

Materials:

  • Alcohol substrate containing a primary hydroxyl group

  • 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

  • A non-nucleophilic base (e.g., pyridine or triethylamine, catalytic amount)

  • Anhydrous aprotic solvent (e.g., DCM or THF)

  • Standard reaction and purification equipment

Procedure:

  • Reaction Setup: Dissolve the alcohol substrate (1.0 eq.) in the anhydrous aprotic solvent in a dry reaction vessel.

  • Base Addition: Add a catalytic amount of a non-nucleophilic base (e.g., 0.1 eq. of pyridine).

  • Reagent Addition: Add 1,5-diacetyl-1,3,5-triazinane-2,4-dione (1.2 eq.) to the mixture at 0 °C and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or GC-MS.

  • Work-up:

    • Quench the reaction with the addition of a small amount of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with dilute hydrochloric acid (to remove the base), followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the acetylated product via column chromatography.

Causality of Experimental Choices:

  • Catalytic Base: The base activates the alcohol by deprotonation, increasing its nucleophilicity. A non-nucleophilic base is chosen to avoid competing acetylation of the base itself.

  • Temperature Control: Starting the reaction at a lower temperature allows for better control over the reaction, especially for more reactive substrates.

  • Selectivity: The steric bulk of the acetylating agent, in concert with the controlled reaction conditions, favors the acetylation of the less sterically hindered primary alcohol.

Comparative Analysis: A Data-Driven Perspective

To underscore the advantages of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, a comparative analysis with traditional acetylating agents is presented below.

Feature1,5-Diacetyl-1,3,5-triazinane-2,4-dioneAcetic AnhydrideAcetyl Chloride
Reactivity ModerateModerate to HighVery High
Selectivity HighModerateLow to Moderate
Byproducts 1,3,5-Triazinane-2,4-dione (non-corrosive)Acetic Acid (corrosive)Hydrogen Chloride (highly corrosive)
Handling Stable solid, easy to handleLiquid, moisture-sensitiveLiquid, highly moisture-sensitive, fumes
Reaction Conditions Mild (often room temperature)Often requires heating or catalysisOften requires cooling and careful addition

This comparison highlights the favorable profile of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, particularly in complex syntheses where selectivity and mild conditions are paramount.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from moisture.

Conclusion and Future Outlook

1,5-Diacetyl-1,3,5-triazinane-2,4-dione represents a significant advancement in the field of acetylation. Its unique combination of reactivity, selectivity, and ease of handling makes it an invaluable tool for researchers in drug discovery, process development, and fine chemical synthesis. As the demand for more sophisticated and sustainable chemical methodologies grows, the adoption of such advanced reagents will undoubtedly continue to rise, paving the way for more efficient and elegant synthetic strategies.

References

  • askIITians. (2025). Why are acetyl chloride or acetic anhydride used instead of acetic acid in preparing esters of acetic acid?. [Link]

  • Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question.... [Link]

  • Google Patents. (1986). EP0185279B1 - Process for the preparation of 1,5-diacetyl-2,4-dioxohexahydro-1,3,5-triazine.
  • Brainly.com. (2023). Why is acetic anhydride a better acylating agent than acetic acid?. [Link]

  • Pediaa.Com. (2023). What is the Difference Between Acetyl Chloride and Acetic Anhydride. [Link]

  • ResearchGate. (2018). Synthesis and antitumor activity evaluation of some 1, 2, 4-triazine and fused triazine derivatives. [Link]

  • PubMed. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. [Link]

  • MDPI. (2023). Selective Synthesis of N-[1][2][3]Triazinyl-α-Ketoamides and N-[1][2][3]Triazinyl-Amides from the Reactions of 2-Amine-[1][2][3]Triazines with Ketones. [Link]

  • PubMed. (2000). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. [Link]

  • MDPI. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • PMC - NIH. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]

  • ResearchGate. (2025). Δ 2 -1,2-Diazetines: Regioselective Acylation Reactions and Rearrangement into 4 H -1,3,4-Oxadiazines. [Link]

  • ResearchGate. (2025). Acetylation of methyl 5-amino-1H-[3][4][5]triazole-3-carboxylate. [Link]

  • PubMed. (n.d.). Acetylation of methyl 5-amino-1H-[3][4][5]triazole-3-carboxylate. [Link]

  • ResearchGate. (2025). Acetylation of 5-amino-1H-[3][4][5]triazole revisited. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Link]

  • ResearchGate. (2025). Regioselective synthesis of 1,2,4‐triazin‐5‐one via gas‐phase pyrolysis of 4‐arylidenimino‐3(2H)‐thioxo‐1,2,4‐triazin‐5(4H)‐one. Kinetic and mechanistic study. [Link]

Sources

Method

Application Note: Elucidating the Reaction Mechanism and Synthesis of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

Abstract 1,5-Diacetyl-1,3,5-triazinane-2,4-dione is a versatile heterocyclic compound that serves as a crucial intermediate and building block in organic synthesis, particularly for pharmaceutical and agrochemical develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,5-Diacetyl-1,3,5-triazinane-2,4-dione is a versatile heterocyclic compound that serves as a crucial intermediate and building block in organic synthesis, particularly for pharmaceutical and agrochemical development.[1] Its unique structure, featuring a saturated triazine core with both amide and ketone functionalities, allows for diverse chemical modifications. This document provides an in-depth guide to the plausible reaction mechanism for the synthesis of this compound, detailed experimental protocols for its preparation and characterization, and expert insights into potential challenges. The proposed mechanism is rooted in the foundational chemistry of urea-formaldehyde condensation followed by N-acylation.

Introduction

The 1,3,5-triazinane framework is a cornerstone in medicinal chemistry and material science. The title compound, 1,5-diacetyl-1,3,5-triazinane-2,4-dione (CAS 86320-44-7), is a white crystalline solid characterized by its solubility in organic solvents like alcohols and ketones and its insolubility in water.[2] Its applications are extensive, ranging from being a key intermediate in the synthesis of anti-inflammatory and analgesic drugs to a component in the formulation of advanced polymers and crop protection agents.[1]

Proposed Reaction Mechanism

The synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione is best understood as a two-stage process: first, the formation of the core 1,3,5-triazinane-2,4-dione ring system, followed by the selective N-acylation at the 1 and 5 positions.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Acetylation Urea Urea Methylolurea_Intermediates Methylolurea Intermediates Urea->Methylolurea_Intermediates Base-catalyzed addition Formaldehyde Formaldehyde Formaldehyde->Methylolurea_Intermediates Base-catalyzed addition Triazinane_Ring 1,3,5-Triazinane-2,4-dione Methylolurea_Intermediates->Triazinane_Ring Acid-catalyzed condensation Final_Product 1,5-Diacetyl-1,3,5-triazinane-2,4-dione Triazinane_Ring->Final_Product N-Acetylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Final_Product

Figure 1: Overall two-stage synthetic pathway.

Stage 1: Formation of the 1,3,5-Triazinane-2,4-dione Core

The heterocyclic core is plausibly constructed from the well-studied reaction between urea and formaldehyde. This process involves an initial addition reaction followed by a series of condensation steps.

  • Methylolation (Addition): The reaction is initiated under basic conditions. A base catalyst deprotonates a nitrogen atom on urea, enhancing its nucleophilicity. The resulting anion attacks the electrophilic carbon of formaldehyde to form methylolurea derivatives.[3] This is an equilibrium-driven process.

  • Condensation and Cyclization: Following the initial addition, the reaction medium is acidified. The acidic environment facilitates the condensation between methylolurea molecules and other urea molecules. This involves the protonation of hydroxyl groups on the methylol intermediates, forming good leaving groups (water), and subsequent nucleophilic attack by nitrogen atoms to form methylene bridges (-N-CH₂-N-). A cascade of these reactions leads to the thermodynamically stable six-membered triazinane ring. The kinetics of reactions involving substituted ureas and formaldehyde are highly dependent on the electronic nature of the substituents.

G Urea Urea Monomethylolurea Monomethylolurea Urea->Monomethylolurea + Formaldehyde (Base cat.) Formaldehyde Formaldehyde Linear_Adduct Linear Adduct (Urea-CH2-Urea) Monomethylolurea->Linear_Adduct + Urea - H₂O (Acid cat.) Cyclic_Intermediate Cyclic Intermediate Linear_Adduct->Cyclic_Intermediate + Formaldehyde - H₂O (Acid cat.) Triazinane_Dione 1,3,5-Triazinane-2,4-dione Cyclic_Intermediate->Triazinane_Dione Rearrangement/ Tautomerization

Figure 2: Plausible mechanism for triazinane-dione ring formation.

Stage 2: Di-N-Acetylation

With the heterocyclic core assembled, the final step is the acylation of the secondary amine groups at the N1 and N5 positions.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atoms of the triazinane ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a stable leaving group (acetate, in the case of acetic anhydride). A mild base is often used to neutralize the acid byproduct and drive the reaction to completion. This is a standard and efficient method for forming N-acyl bonds.[4][5]

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the synthesis is proceeding as expected.

Protocol 1: One-Pot Synthesis of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

Rationale: This one-pot procedure is designed for efficiency, minimizing the need to isolate the potentially unstable triazinane-dione intermediate. The pH is carefully controlled to favor the distinct chemical transformations of addition, condensation, and acylation.

Materials:

  • Urea (99.5%)

  • Formaldehyde (37 wt. % in H₂O)

  • Sodium Hydroxide (1 M solution)

  • Hydrochloric Acid (1 M solution)

  • Acetic Anhydride (≥99%)

  • Pyridine (Anhydrous)

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Step 1: Methylolation. In a 250 mL round-bottom flask, dissolve 12.0 g (0.2 mol) of urea in 32.4 g (0.4 mol) of 37% formaldehyde solution. Adjust the pH to 8.0-9.0 using 1 M NaOH. Stir the mixture at room temperature for 1 hour. The formation of methylol ureas is favored in this pH range.[3]

  • Step 2: Condensation & Cyclization. Slowly acidify the solution to a pH of 4.0-5.0 with 1 M HCl. Fit the flask with a reflux condenser and heat the mixture to 60-70°C for 2 hours. A white precipitate of the triazinane-dione core may begin to form.

  • Step 3: Acylation. Cool the mixture to 10°C in an ice bath. Add 10 mL of pyridine to the flask to act as a catalyst and acid scavenger. Then, add 40.8 g (0.4 mol) of acetic anhydride dropwise over 30 minutes, ensuring the temperature does not exceed 20°C.

  • Step 4: Reaction Completion. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4 hours.

  • Step 5: Isolation. Cool the reaction mixture again in an ice bath to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Step 6: Purification. Wash the crude product with 50 mL of cold deionized water, followed by 20 mL of cold ethanol. Recrystallize the solid from hot ethanol to obtain a pure, white crystalline product.[2]

  • Step 7: Drying. Dry the purified crystals in a vacuum oven at 50°C overnight.

G A 1. Reagent Mixing (Urea + Formaldehyde) B 2. pH Adjustment (8-9) & RT Stirring (1h) A->B Methylolation C 3. Acidification (pH 4-5) & Heating (65°C, 2h) B->C Condensation D 4. Cooling & Addition (Pyridine, Acetic Anhydride) C->D Setup for Acylation E 5. RT Stirring (4h) D->E Acylation F 6. Isolation (Filtration) E->F Product Precipitation G 7. Purification (Recrystallization) F->G H 8. Characterization (NMR, FTIR, MP) G->H

Figure 3: Experimental workflow for synthesis and validation.

Protocol 2: Analytical Characterization

Rationale: A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. Each technique provides orthogonal data, creating a self-validating analytical system.

  • Melting Point (MP):

    • Procedure: Determine the melting point of the dried, recrystallized product using a standard melting point apparatus.

    • Expected Result: A sharp melting point in the range of 214-217°C confirms high purity.[2][6] A broad or depressed melting range indicates impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Procedure: Analyze a small sample of the product using an FTIR spectrometer (e.g., as a KBr pellet).

    • Expected Result: Characteristic absorption bands should be observed:

      • ~1700-1720 cm⁻¹ (strong, C=O stretch of acetyl groups)

      • ~1650-1680 cm⁻¹ (strong, C=O stretch of ring ketones/amides)

      • ~2950-3000 cm⁻¹ (weak, C-H stretch of methyl groups)

      • ~1370 cm⁻¹ (medium, C-N stretch)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Procedure: Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Result:

      • Singlet around δ 2.2-2.4 ppm (6H, corresponding to the two equivalent acetyl -CH₃ groups).

      • Singlet or AB quartet around δ 4.5-5.0 ppm (4H, corresponding to the two equivalent methylene -CH₂- groups in the ring).

    • Expected ¹³C NMR Result:

      • Signal around δ 25 ppm (acetyl -CH₃ carbons).

      • Signal around δ 60-70 ppm (ring -CH₂- carbons).

      • Signals around δ 150-160 ppm (ring C=O carbons).

      • Signal around δ 170 ppm (acetyl C=O carbons).

  • Mass Spectrometry (MS):

    • Procedure: Analyze the sample via Electrospray Ionization (ESI) or a similar soft ionization technique.

    • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. The molecular weight is 199.17 g/mol .[1][6]

Data Summary & Expected Results

PropertyExpected Value / ObservationSource(s)
Molecular Formula C₇H₉N₃O₄[1][2]
Molecular Weight 199.17 g/mol [1][6]
Appearance White to off-white crystalline solid[1][2]
Melting Point 214 - 217 °C[2][6]
Solubility Soluble in alcohols, ketones; insoluble in water[2]
Purity (Typical) >98% (HPLC)[1][7]

Troubleshooting & Field Insights

Potential IssueRoot Cause AnalysisRecommended Solution
Low or No Yield Incorrect pH control; low-quality reagents.Use a calibrated pH meter. Ensure formaldehyde is fresh, as it can polymerize upon storage.[3]
Oily/Gummy Product Incomplete reaction or presence of polymeric side products.Ensure reaction times and temperatures are strictly followed. Acid-catalyzed condensation can lead to uncontrolled polymerization if overheated or left too long.
Incomplete Acetylation Insufficient acetylating agent; presence of water.Use a slight excess (10-20 mol%) of acetic anhydride. Ensure all glassware is dry and use anhydrous pyridine to prevent hydrolysis of the anhydride.
Broad Melting Point Presence of unreacted intermediates or side products.Perform a second recrystallization from a different solvent system (e.g., acetone/hexane) to remove impurities with different solubilities.

Conclusion

The synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione is a logical and accessible process based on fundamental organic reactions. By understanding the proposed two-stage mechanism—ring formation via urea-formaldehyde condensation and subsequent di-N-acetylation—researchers can effectively troubleshoot and optimize the synthesis. The protocols provided herein offer a robust framework for producing and validating this important chemical intermediate, facilitating its application in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.[1]

References

  • 1,3,5-triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro- - ChemBK. (2024). [Link]

  • Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. (n.d.). [Link]

  • Kinetics & Mechanism of Reactions of Amides with Formaldehyde. (n.d.). [Link]

  • Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission. (2020). International Journal of Advanced Research and Publications, 4(1). [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020). Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020). Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link]

  • New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study. (n.d.). MDPI. [Link]

  • What Happens When Urea Reacts With Formaldehyde? - Chemistry For Everyone. (2024). [Link]

  • Urea-formaldehyde reaction product. (1939).
  • Selective Synthesis of N-[2][6][7]Triazinyl-α-Ketoamides and N-[2][6][7]Triazinyl-Amides from the Reactions of 2-Amine-[2][6][7]Triazines with Ketones. (2023). Molecules, 28(11), 4349. [Link]

  • Cascade Reaction of Nitrogen-Substituted Isocyanates : A New Tool in Heterocyclic Chemistry. (2015). Organic & Biomolecular Chemistry, 13(39). [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science, 6(4), 1-13. [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2014). International Journal of Organic Chemistry, 4, 1-6. [Link]

  • Synthesis of substituted N-heterocycles by N-acylation. (n.d.). Organic Chemistry Portal. [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020). Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link]

  • N-Acylation Reactions of Amines. (2021). [Link]

Sources

Application

analytical methods for 1,5-diacetyl-1,3,5-triazinane-2,4-dione detection

As a Senior Application Scientist, this guide provides a comprehensive framework for the analytical detection and characterization of 1,5-diacetyl-1,3,5-triazinane-2,4-dione (CAS: 86320-44-7). This versatile compound ser...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the analytical detection and characterization of 1,5-diacetyl-1,3,5-triazinane-2,4-dione (CAS: 86320-44-7). This versatile compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its unique reactivity and structural properties necessitate robust and reliable analytical methods to ensure purity, quantify its presence in various matrices, and confirm its structural integrity during drug development and manufacturing processes.[1]

This document eschews a rigid template in favor of a logically structured guide that addresses the primary analytical questions researchers face: "How much is there?" (Quantification) and "What is it?" (Characterization). We will delve into the causality behind methodological choices, providing not just protocols, but the scientific reasoning required for effective method development and validation.

Physicochemical Properties of 1,5-diacetyl-1,3,5-triazinane-2,4-dione

A foundational understanding of the analyte's properties is critical for selecting and optimizing analytical methods.

PropertyValueSource(s)
CAS Number 86320-44-7[1][2]
Molecular Formula C₇H₉N₃O₄[1][3]
Molecular Weight 199.17 g/mol [1][4]
Appearance White to off-white crystalline powder[1]
Melting Point 212 - 217 °C[1][3][4]
Solubility Almost insoluble in water; soluble in organic solvents (e.g., alcohols, ketones).[3]
Purity (Typical) ≥ 98% (by HPLC)[1][2]

Part 1: Chromatographic Methods for Quantification

For determining the purity or concentration of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, chromatographic techniques are indispensable. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Rationale: HPLC-UV is the workhorse method for routine purity assessments and quantification in relatively clean sample matrices. Its selection is based on the presence of carbonyl (C=O) groups within the molecule, which act as chromophores, allowing for detection by UV-Vis spectrophotometry. A reversed-phase C18 column is the logical starting point due to the compound's moderate polarity. A gradient elution is recommended to ensure efficient separation from potential impurities and to achieve sharp peak shapes.

Protocol: HPLC-UV Method for Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 1,5-diacetyl-1,3,5-triazinane-2,4-dione reference standard.

    • Dissolve in 10 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.

    • Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution with the mobile phase.

  • Sample Preparation:

    • Dissolve the sample in acetonitrile or methanol to a target concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for moderately polar small molecules.
Mobile Phase A WaterAqueous component for reversed-phase.
Mobile Phase B AcetonitrileOrganic component for elution.
Gradient 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% BEnsures elution of the main peak and any non-polar impurities, followed by re-equilibration.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Detection 220 nmWavelength where carbonyl groups exhibit absorbance. A full scan (200-400 nm) with a DAD is recommended during method development to find the optimal wavelength.
  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve. Purity can be calculated using an area percent normalization method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Rationale: For trace-level detection in complex matrices (e.g., biological fluids, environmental samples), LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.[5] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. Electrospray ionization (ESI) is the preferred ionization technique for this molecule, likely forming a protonated molecular ion [M+H]⁺ in positive mode. Tandem MS (MS/MS) provides definitive identification by fragmenting the precursor ion into characteristic product ions.

Protocol: LC-MS/MS for Trace Quantification

  • Sample Preparation: Sample preparation is matrix-dependent. For complex samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) method may be required to extract the analyte and remove interferences.[5]

  • LC Conditions: Similar to the HPLC-UV method, but with the addition of a modifier to the mobile phase to aid ionization.

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
  • MS Conditions (Triple Quadrupole):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 200.06 (Calculated for [C₇H₉N₃O₄+H]⁺)
Product Ions (Q3) To be determined empirically. Likely fragments include loss of acetyl groups (m/z 158.05, m/z 116.04).
Acquisition Mode Multiple Reaction Monitoring (MRM)

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Extract Extract (SPE/QuEChERS) (if required) Dissolve->Extract Filter Filter (0.22 µm) Extract->Filter LC LC Separation (C18 Column) Filter->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Processing & Quantification MS->Data

Caption: General workflow for sample preparation and LC-MS/MS analysis.

Part 2: Spectroscopic Methods for Structural Confirmation

While chromatography quantifies the compound, spectroscopy provides definitive structural identification. These methods are crucial for confirming the identity of synthesized material and for characterizing unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. For 1,5-diacetyl-1,3,5-triazinane-2,4-dione, specific signals for the acetyl methyl groups and the triazinane ring protons are expected. Data from similar triazine derivatives can be used to predict the expected chemical shifts.[6][7]

Protocol: NMR Structural Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • ~δ 2.2-2.5 ppm (singlet, 6H): Two acetyl (-COCH₃) methyl groups.

    • ~δ 4.0-4.5 ppm (singlet or complex multiplet, 2H): Methylene protons (-N-CH₂-N-) of the triazinane ring.

    • ~δ 8.0-9.0 ppm (broad singlet, 1H): NH proton of the triazinane ring.[8]

  • Expected ¹³C NMR Signals (in DMSO-d₆):

    • ~δ 25 ppm: Acetyl methyl carbons.

    • ~δ 50-60 ppm: Methylene carbon of the triazinane ring.

    • ~δ 150-160 ppm: Carbonyl carbons of the dione.

    • ~δ 170 ppm: Carbonyl carbons of the acetyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] For this compound, the key signatures will be the various carbonyl stretching frequencies, which can confirm the presence of both the amide (acetyl) and dione functionalities.

Protocol: FTIR Functional Group Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[9] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • ~3200-3400 cm⁻¹: N-H stretching of the amine in the ring.

    • ~1700-1750 cm⁻¹: Strong C=O stretching from the dione carbonyl groups.

    • ~1650-1690 cm⁻¹: Strong C=O stretching from the amide (acetyl) carbonyl groups.

    • ~1200-1400 cm⁻¹: C-N stretching bands.

Part 3: Integrated Analytical Strategy

A robust analytical strategy combines techniques to provide a complete picture of the analyte's identity, purity, and quantity. The choice of methods is guided by the analytical goal.

Logical Flow for Analytical Characterization

Analytical_Strategy Start 1,5-diacetyl-1,3,5- triazinane-2,4-dione Goal_Quant Goal: Quantification / Purity Start->Goal_Quant Goal_ID Goal: Structural ID / Confirmation Start->Goal_ID HPLC HPLC-UV (Routine Purity) Goal_Quant->HPLC LCMS LC-MS/MS (Trace Analysis) Goal_Quant->LCMS NMR NMR (Definitive Structure) Goal_ID->NMR FTIR FTIR (Functional Groups) Goal_ID->FTIR HRMS High-Resolution MS (Elemental Formula) Goal_ID->HRMS

Caption: Recommended analytical strategy based on the desired outcome.

References

  • ChemBK. (2024). 1,3,5-triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro-. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Chapter 6: Analytical Methods. In Toxicological Profile for Hydrazines. Retrieved from [Link]

  • Gurbanov, A. V., et al. (2023). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. ResearchGate. Retrieved from [Link]

  • Nemati, M., et al. (2016). Chromatographic Methods for Analysis of Triazine Herbicides. Semantic Scholar. Retrieved from [Link]

  • Cai, S. S., et al. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Chemosphere, 52(9), 1627-32. Retrieved from [Link]

  • Tazzem, A. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35. Retrieved from [Link]

  • Pinto, D. C., et al. (2007). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 12(6), 1234-1243. Retrieved from [Link]

  • Tazzem, A. A., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(11), 1541. Retrieved from [Link]

Sources

Method

The Elusive Derivatizing Agent: An In-Depth Look at 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Abstract 1,5-Diacetyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound belonging to the broader class of 1,3,5-triazine derivatives. While the triazine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diacetyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound belonging to the broader class of 1,3,5-triazine derivatives. While the triazine scaffold is a cornerstone in medicinal chemistry and materials science, the specific application of 1,5-diacetyl-1,3,5-triazinane-2,4-dione as a derivatizing agent for analytical purposes is not well-documented in readily available scientific literature. This guide provides a comprehensive overview of the current understanding of this compound, including its known properties and the general context of triazine derivatives in chemical synthesis. However, it must be noted that detailed, validated protocols for its use in the derivatization of compounds for analytical applications such as chromatography are not presently available in published literature.

Introduction to 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

1,5-Diacetyl-1,3,5-triazinane-2,4-dione is a specific derivative of the 1,3,5-triazine heterocyclic system. The core structure of 1,3,5-triazines is a six-membered ring with alternating carbon and nitrogen atoms. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The primary route for the synthesis of many triazine derivatives is through the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3]

The subject of this guide, 1,5-diacetyl-1,3,5-triazinane-2,4-dione, is described as a versatile compound with "excellent reactivity," primarily serving as an important intermediate in the synthesis of pharmaceuticals and in the formulation of agrochemicals.[2] Its structure suggests potential reactive sites that could, in theory, be utilized for derivatization reactions.

Table 1: Physicochemical Properties of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

PropertyValue
Molecular Formula C₇H₉N₃O₄
Molecular Weight 199.17 g/mol
CAS Number 86320-44-7
Appearance White to off-white crystalline powder
Melting Point 212 - 216 °C

The Landscape of 1,3,5-Triazine Derivatives in Synthesis

The chemistry of 1,3,5-triazines is rich and varied, with a vast body of literature dedicated to their synthesis and application. The reactivity of cyanuric chloride allows for the sequential substitution of its three chlorine atoms with a wide range of nucleophiles, including amines, alcohols, and thiols. This temperature-controlled reactivity enables the construction of a diverse library of mono-, di-, and trisubstituted triazines.[4]

These derivatives have found applications as:

  • Medicinal Agents: Exhibiting a wide spectrum of biological activities.[5][6]

  • Building Blocks for Dendrimers: Due to the trifunctional nature of the triazine core.[4]

  • Reactive Dyes: For applications in the textile industry.

  • Green Chemistry: With the development of environmentally friendly synthesis protocols.[7][8]

The Quest for Derivatization Protocols

Despite the extensive research on 1,3,5-triazine derivatives, specific and detailed protocols for the use of 1,5-diacetyl-1,3,5-triazinane-2,4-dione as a derivatizing agent for analytical purposes remain elusive in the current body of scientific literature. Searches for its application in derivatizing common analytes like amines or alcohols for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) did not yield established methodologies.

The "excellent reactivity" mentioned in commercial literature suggests potential for such applications, but without validated protocols, the specific reaction conditions, scope of analytes, and the properties of the resulting derivatives are unknown.

Hypothetical Reaction Mechanism and Workflow

While no specific protocols exist, one can hypothesize a potential derivatization reaction based on the structure of 1,5-diacetyl-1,3,5-triazinane-2,4-dione. The acetyl groups are potential leaving groups, and the nitrogen atoms could be involved in nucleophilic reactions. A possible, though unconfirmed, reaction could involve the transfer of an acetyl group to a primary or secondary amine, a common derivatization strategy to improve chromatographic properties.

Below is a conceptual workflow for how such a derivatization might be approached in a research setting for method development.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis analyte Analyte Solution (e.g., primary/secondary amine) mix Mix Analyte and Reagent analyte->mix reagent Derivatizing Agent Solution (1,5-diacetyl-1,3,5-triazinane-2,4-dione) reagent->mix optimize Optimize Conditions (Solvent, Temperature, Time, Catalyst) mix->optimize reaction Reaction Incubation optimize->reaction quench Quench Reaction (if necessary) reaction->quench extract Work-up and Extraction of Derivative quench->extract analyze Inject into GC-MS or HPLC extract->analyze data Data Acquisition and Analysis analyze->data

Caption: Conceptual workflow for developing a derivatization method.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for 1,5-diacetyl-1,3,5-triazinane-2,4-dione in the search results, general precautions for handling fine chemicals should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Outlook

1,5-Diacetyl-1,3,5-triazinane-2,4-dione is a compound with recognized utility as a synthetic intermediate. However, its role as a derivatizing agent for analytical applications is not currently supported by detailed, publicly available scientific literature. The information presented here provides a foundational understanding of the compound and the broader class of 1,3,5-triazines.

For researchers interested in exploring its potential as a derivatizing agent, a systematic method development and validation study would be required. This would involve investigating its reactivity with various functional groups, optimizing reaction conditions, and characterizing the resulting derivatives. Such research would be a valuable contribution to the field of analytical chemistry.

References

A comprehensive list of references for the synthesis and application of 1,3,5-triazine derivatives is provided below. It is important to reiterate that these references do not contain specific protocols for the use of 1,5-diacetyl-1,3,5-triazinane-2,4-dione as a derivatizing agent.

  • Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines Source: MDPI URL: [Link]

  • Title: Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors Source: PMC - NIH URL: [Link]

  • Title: 1,3,5-Triazine as core for the preparation of dendrons Source: Arkat USA URL: [Link]

  • Title: Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity Source: MDPI URL: [Link]

  • Title: One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions Source: National Center for Biotechnology Information URL: [Link]

  • Title: A concise synthetic method for 1,3,5-triazinane-2,4-dithiones Source: SciELO URL: [Link]

  • Title: Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol Source: PMC URL: [Link]

  • Title: Synthesis of a New 1,2,4-Triazine Derived Azidoxime Source: Wiley Online Library URL: [Link]

  • Title: Synthesis of 1,3‐dialkylpyrazolo [1,5‐a]‐1,3,5‐triazine‐2,4‐diones isomers of 1,3‐dialkylxanthines Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines Source: ResearchGate URL: [Link]

  • Title: Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives Source: PubMed URL: [Link]

  • Title: ON THE SYNTHESIS AND THE APPLICATION OF SOME REACTIVE TRIAZINE AZODYES CONTAINING TETRAMETHYLPIPERIDINE FRAGMENT Source: Journal of Chemical Technology and Metallurgy URL: [Link]

Sources

Application

Application Notes and Protocols for 1,5-diacetyl-1,3,5-triazinane-2,4-dione in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Foreword: Unlocking the Potential of a Unique Heterocyclic Monomer 1,5-diacetyl-1,3,5-triazinane-2,4-dione stands...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Unlocking the Potential of a Unique Heterocyclic Monomer

1,5-diacetyl-1,3,5-triazinane-2,4-dione stands as a molecule of significant interest at the intersection of heterocyclic chemistry and polymer science. Its rigid triazine core, coupled with reactive N-acetyl functionalities, presents a unique architectural element for the design of novel polymers. While its primary applications to date have been noted in the realms of pharmaceutical and agrochemical synthesis, its role as a monomer in polymer chemistry is an area ripe for exploration.[1] This guide is conceived to provide researchers and professionals with a comprehensive technical overview, from foundational application notes to detailed, actionable protocols. We will delve into the prospective use of this monomer in creating specialty polymers, hypothesizing its behavior based on the well-established principles of polymer chemistry and drawing parallels from analogous triazine-containing and N-acylurea systems. The insights within are designed to be a springboard for innovation, enabling the scientific community to harness the potential of 1,5-diacetyl-1,3,5-triazinane-2,4-dione for the development of next-generation materials.

Part 1: Application Notes - The Scientific Rationale

The Triazine Advantage: A Foundation for Thermally Stable Polymers

The 1,3,5-triazine ring is a nitrogen-rich heterocycle renowned for imparting exceptional thermal stability to polymeric structures. Polymers incorporating the s-triazine moiety in their backbone have consistently demonstrated high decomposition temperatures and char yields. This inherent thermal robustness is attributed to the high bond dissociation energies within the triazine ring and its propensity to form a stable, crosslinked char upon thermal degradation, which acts as an insulating barrier. While direct thermal data for polymers derived from 1,5-diacetyl-1,3,5-triazinane-2,4-dione is not extensively documented, it is a scientifically sound projection that its incorporation into a polymer backbone will confer enhanced thermal properties.

Ring-Opening Polymerization (ROP): A Plausible Pathway to Poly(N-acetylurea)

The strained six-membered ring of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, containing two amide-like linkages, suggests its potential as a monomer for Ring-Opening Polymerization (ROP). ROP is a powerful technique for the synthesis of a wide variety of polymers with controlled molecular weights and low dispersity. The N-acetyl groups are expected to activate the carbonyl carbons of the triazinane ring, making them susceptible to nucleophilic attack, a key step in initiating ROP. Both anionic and cationic ROP mechanisms can be envisaged for this monomer, analogous to the polymerization of other cyclic esters and amides.

  • Anionic ROP: Initiated by strong bases (e.g., alkoxides, organometallic reagents), this mechanism would involve the nucleophilic attack on a carbonyl carbon, leading to the opening of the triazinane ring and the formation of a propagating anionic chain end.

  • Cationic ROP: Initiated by strong acids or Lewis acids, this pathway would likely involve the protonation or coordination to one of the carbonyl oxygens, activating the ring for nucleophilic attack by another monomer molecule.

The resulting polymer would possess a unique poly(N-acetylurea) structure, a class of polymers that remains relatively unexplored but holds promise for applications requiring high-performance materials.

Anticipated Properties and Applications of Poly(N-acetylurea)

Based on the constituent chemical moieties, polymers derived from 1,5-diacetyl-1,3,5-triazinane-2,4-dione are anticipated to exhibit a compelling set of properties:

  • High Thermal Stability: As previously discussed, the triazine heritage of the monomer is expected to translate into polymers with high decomposition temperatures, making them suitable for high-temperature applications.

  • Good Mechanical Properties: The presence of polar urea and amide linkages will likely lead to strong interchain hydrogen bonding. This can result in polymers with high tensile strength and modulus, akin to other engineering thermoplastics.

  • Potential for Biomedical Applications: The poly(amide-urea) backbone could offer biocompatibility and biodegradability, making these materials interesting candidates for drug delivery vehicles, medical implants, and tissue engineering scaffolds. The N-acetyl groups could also serve as points for further functionalization.

  • Flame Retardancy: The high nitrogen content of the triazine ring is a well-known contributor to flame retardant properties. Polymers derived from this monomer may exhibit self-extinguishing characteristics.

Part 2: Experimental Protocols

Disclaimer: The following protocols are proposed based on established principles of polymer synthesis and analogies with similar monomer systems, as direct literature for the polymerization of 1,5-diacetyl-1,3,5-triazinane-2,4-dione is scarce. These should be considered as starting points for experimental investigation and may require optimization.

Synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione (Monomer)

The synthesis of the monomer can be approached through the acetylation of a precursor triazine compound. A plausible synthetic route involves the reaction of a suitable triazine derivative with an acetylating agent like acetic anhydride.

Protocol 2.1.1: Monomer Synthesis

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend the precursor 1,3,5-triazinane-2,4-dione in an excess of acetic anhydride.

  • Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into ice-cold water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

  • Purification: Filter the crude product, wash thoroughly with cold water, and then with a small amount of cold ethanol. Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 1,5-diacetyl-1,3,5-triazinane-2,4-dione as a white crystalline solid.

  • Characterization: Confirm the structure and purity of the monomer using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.

DOT Diagram: Monomer Synthesis Workflow

cluster_synthesis Monomer Synthesis start Start: Precursor Triazine reagents Add Acetic Anhydride start->reagents reaction Reflux (4-6h) under N2 reagents->reaction quench Quench in Ice Water reaction->quench filter Filter and Wash quench->filter purify Recrystallize filter->purify characterize Characterize (NMR, FT-IR, MP) purify->characterize end_product End: Pure Monomer characterize->end_product

Caption: Workflow for the synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Anionic Ring-Opening Polymerization of 1,5-diacetyl-1,3,5-triazinane-2,4-dione

This protocol outlines a hypothetical anionic ROP to produce poly(N-acetylurea). The choice of initiator and solvent is critical and should be handled under inert conditions.

Protocol 2.2.1: Anionic ROP

  • Monomer and Solvent Preparation: Dry the monomer, 1,5-diacetyl-1,3,5-triazinane-2,4-dione, under vacuum at 60 °C for 24 hours. Purify the solvent (e.g., anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)) by passing it through an activated alumina column.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer under a high-purity nitrogen or argon atmosphere.

  • Polymerization:

    • Dissolve the dried monomer in the anhydrous solvent in the Schlenk flask.

    • Cool the solution to the desired temperature (e.g., -78 °C to room temperature, to be optimized).

    • Inject the initiator solution (e.g., a freshly prepared solution of sodium methoxide or n-butyllithium in a suitable solvent) dropwise with vigorous stirring.

    • Allow the polymerization to proceed for a predetermined time (e.g., 1 to 24 hours).

  • Termination: Terminate the polymerization by adding a proton source, such as acidified methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or water).

  • Purification: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum at an elevated temperature (e.g., 80 °C) until a constant weight is achieved.

  • Characterization: Characterize the resulting poly(N-acetylurea) for its molecular weight and distribution (Gel Permeation Chromatography - GPC), chemical structure (¹H NMR, ¹³C NMR, FT-IR), and thermal properties (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC).

DOT Diagram: Anionic ROP Workflow

cluster_polymerization Anionic Ring-Opening Polymerization start Start: Dry Monomer & Solvent setup Inert Atmosphere Setup start->setup dissolve Dissolve Monomer setup->dissolve initiate Add Anionic Initiator dissolve->initiate polymerize Polymerize (Time & Temp.) initiate->polymerize terminate Terminate with Proton Source polymerize->terminate precipitate Precipitate in Non-solvent terminate->precipitate dry Dry Polymer under Vacuum precipitate->dry characterize Characterize (GPC, NMR, TGA, DSC) dry->characterize end_product End: Poly(N-acetylurea) characterize->end_product

Caption: Generalized workflow for the anionic ROP of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Part 3: Data Presentation and Expected Results

The following tables present hypothetical yet plausible data for the characterization of poly(N-acetylurea) derived from 1,5-diacetyl-1,3,5-triazinane-2,4-dione, based on typical values for high-performance polymers with similar structural motifs.

Table 1: Hypothetical Polymerization Results

EntryMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (GPC)Đ (Mw/Mn)
150:106858,5001.3
2100:10129218,5001.2
3200:1-20249538,0001.1

Table 2: Anticipated Thermal and Mechanical Properties

PropertyExpected Value RangeMethod
Glass Transition Temp. (Tg)180 - 220 °CDSC
5% Weight Loss Temp. (TGA)> 350 °C (in N₂)TGA
Char Yield at 800 °C (TGA)30 - 40% (in N₂)TGA
Tensile Strength80 - 110 MPaUTM
Young's Modulus2.5 - 3.5 GPaUTM

Part 4: Concluding Remarks and Future Outlook

The exploration of 1,5-diacetyl-1,3,5-triazinane-2,4-dione as a monomer opens a new frontier in the development of high-performance polymers. The anticipated poly(N-acetylurea) structure, with its inherent thermal stability and potential for strong intermolecular interactions, positions it as a candidate for demanding applications in aerospace, electronics, and biomedicine. The protocols and application notes provided herein serve as a foundational guide for researchers to embark on this exciting area of polymer synthesis. Future work should focus on the systematic investigation of various polymerization conditions, a thorough characterization of the resulting polymers, and an in-depth evaluation of their material properties. Such endeavors will undoubtedly unlock the full potential of this intriguing heterocyclic monomer.

References

Sources

Method

Application Notes and Protocols for the Safe Laboratory Handling of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

Introduction: Understanding the Compound 1,5-Diacetyl-1,3,5-triazinane-2,4-dione is a versatile heterocyclic compound with significant potential in various research and development sectors. Its unique structure, featurin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

1,5-Diacetyl-1,3,5-triazinane-2,4-dione is a versatile heterocyclic compound with significant potential in various research and development sectors. Its unique structure, featuring a triazinane backbone with two acetyl groups, makes it a valuable intermediate and building block.[1] Primarily, it serves as a key component in the synthesis of novel pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its applications also extend to agrochemical formulations, where it can enhance the efficacy and stability of crop protection products, and to polymer science for creating materials with improved thermal and mechanical properties.[1]

Given its reactive nature and the limited availability of specific toxicity data, a comprehensive understanding of its safe handling is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed protocol based on established principles of laboratory safety and data from structurally related compounds.

Physicochemical and Hazard Profile

A thorough risk assessment is the foundation of safe laboratory practice. The following table summarizes the known and inferred properties of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

PropertyValue/InformationSource/Rationale
Chemical Formula C₇H₉N₃O₄-
Molecular Weight 199.17 g/mol -
Appearance White to off-white crystalline solid-
Melting Point 212-217 °C-
Purity (Typical) ≥98% (HPLC)-
Solubility Insoluble in water; Soluble in some organic solvents (e.g., alcohols, ketones).-
Known Hazards Limited specific toxicity and hazard data available.-
Inferred Hazards Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. Based on SDS of structurally similar triazine compounds.
Potential for Respiratory Toxicity The presence of diacetyl moieties suggests a potential for respiratory tract irritation, especially if inhaled as a dust or aerosol, or if decomposition products are generated.[2][3]Inferred from the known respiratory toxicity of diacetyl (2,3-butanedione).
Thermal Decomposition Expected to decompose upon heating, releasing toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) .Based on thermal decomposition data of other triazine derivatives.
Hydrolytic Sensitivity Susceptible to hydrolysis, particularly in the presence of strong acids, bases, and moisture, which can cleave the acetyl groups.Inferred from the chemistry of N,N'-diacetyl cyclic ureas.[4]
Hygroscopicity May be hygroscopic.General property of many polar organic compounds.

Hazard Identification and Risk Mitigation Workflow

The following workflow outlines the critical steps for a comprehensive risk assessment before handling 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Hazard_Mitigation_Workflow cluster_pre_handling Pre-Handling Assessment cluster_handling_protocols Handling Protocols cluster_post_handling Post-Handling Procedures Review_SDS_Analogs Review SDS of Structural Analogs Identify_Hazards Identify Potential Hazards (Irritation, Inhalation Toxicity) Review_SDS_Analogs->Identify_Hazards Informs Assess_Experiment Assess Experimental Conditions (Scale, Temperature, Duration) Identify_Hazards->Assess_Experiment Guides Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Experiment->Select_PPE Determines Engineering_Controls Use Engineering Controls (Fume Hood) Select_PPE->Engineering_Controls Complements Safe_Handling_Techniques Implement Safe Handling (Avoid Dust, Use Spatula) Engineering_Controls->Safe_Handling_Techniques Enables Decontamination Decontaminate Work Area & Equipment Safe_Handling_Techniques->Decontamination Leads to Waste_Disposal Segregate & Dispose of Waste Correctly Decontamination->Waste_Disposal Precedes Storage Store in a Cool, Dry, Inert Atmosphere Waste_Disposal->Storage Follows

Caption: Risk assessment and mitigation workflow for handling the compound.

Detailed Laboratory Protocols

Personal Protective Equipment (PPE)

Due to the inferred hazards, a stringent PPE policy is mandatory.

  • Eye Protection: Chemical splash goggles are required at all times. Standard safety glasses are not sufficient.

  • Hand Protection: Nitrile gloves should be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant lab coat should be worn and fully fastened.

  • Respiratory Protection: For operations that may generate dust or aerosols (e.g., weighing, transferring large quantities, scraping dried material), a NIOSH-approved respirator with a particulate filter (N95 or better) is recommended. All work with the solid should be performed in a certified chemical fume hood.

Engineering Controls
  • Chemical Fume Hood: All handling of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing and Transfer:

    • To prevent the generation of airborne dust, handle the solid gently.

    • Use a spatula for transfers. Avoid scooping actions that could create dust clouds.

    • Weigh the compound on a tared weigh boat or glassine paper within the fume hood.

  • Dissolution:

    • When preparing solutions, add the solid slowly to the solvent with stirring.

    • If heating is required to aid dissolution, use a well-controlled heating mantle and a condenser to prevent the release of vapors. Do not heat above the solvent's boiling point.

  • Reaction Quenching and Work-up: Be mindful that the compound is susceptible to hydrolysis. Quenching with aqueous acidic or basic solutions may lead to its decomposition.

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.

  • Atmosphere: Due to potential hygroscopicity and reactivity with moisture, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Incompatible Materials:

    • Strong Oxidizing Agents: May react exothermically.

    • Strong Acids and Bases: Can catalyze hydrolysis of the acetyl groups.

    • Moisture: Can lead to slow degradation over time.

Spill and Emergency Procedures

Emergency_Procedures cluster_spill Spill Response cluster_exposure Personal Exposure Evacuate Evacuate Immediate Area Notify Notify Supervisor & EHS Evacuate->Notify Control_Spill Control Spill (if safe) Notify->Control_Spill Cleanup Clean Up with Appropriate Kit Control_Spill->Cleanup Inhalation Move to Fresh Air Skin_Contact Remove Contaminated Clothing Wash with Soap & Water for 15 min Eye_Contact Flush Eyes with Water for 15 min Ingestion Seek Immediate Medical Attention Spill Spill Occurs Spill->Evacuate Exposure Exposure Occurs Exposure->Inhalation Exposure->Skin_Contact Exposure->Eye_Contact Exposure->Ingestion

Caption: Emergency response plan for spills and personal exposure.

  • Small Spills (in a fume hood):

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully scoop the material into a labeled waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others in the vicinity and notify your supervisor and the institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the affected area.

  • Personal Exposure:

    • Inhalation: Move the affected person to fresh air. Seek medical attention if symptoms develop.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal
  • Solid Waste: Collect all solid waste contaminated with 1,5-diacetyl-1,3,5-triazinane-2,4-dione in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect contaminated solvents and solutions in a labeled hazardous waste container. Do not pour down the drain.

  • Disposal Route: All waste must be disposed of through your institution's hazardous waste management program.

Synthetic Considerations and Impurities

Potential Impurities:

  • Unreacted Starting Materials: Residual 1,3,5-triazinane-2,4-dione or acetylating agent.

  • Mono-acetylated Product: The 1-acetyl-1,3,5-triazinane-2,4-dione intermediate.

  • Byproducts: Depending on the reaction conditions, side-products from the acetylating agent (e.g., acetic acid) may be present.

The presence of these impurities could alter the compound's physical and toxicological properties. Therefore, it is crucial to use a well-characterized, high-purity grade of the compound for research applications.

Conclusion

1,5-Diacetyl-1,3,5-triazinane-2,4-dione is a compound of significant interest in medicinal chemistry and materials science. While specific hazard data is limited, a cautious approach based on the known properties of structurally related triazines and diones is essential. Adherence to the protocols outlined in this guide, including the consistent use of engineering controls and appropriate PPE, will provide a robust framework for its safe handling in a laboratory setting. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

  • Rahman, M. L., Rahman, H., & Islam, N. (2015). KINETICS AND MECHANISM OF HYDROLYSIS OF UREA AND N, N′-DIACETYL UREA IN PRESENCE OF COBALT(II), COPPER(II), ZINC(II)-SCHIFF BASE COMPLEXES. ResearchGate. Retrieved from [Link]

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. Retrieved from [Link]

  • Kreiss, K., Gomaa, A., Kullman, G., Fedan, K., Simoes, E. J., & Parker, J. E. (2002). Clinical Bronchiolitis Obliterans in Workers at a Microwave-Popcorn Plant. New England Journal of Medicine, 347(5), 330–338.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 650, Butanedione. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • University of Florida, IFAS Extension. (n.d.). Pesticide Toxicity Profile: Triazine Pesticides. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, November 25). 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol: Human health tier II assessment. Retrieved from [Link]

Sources

Application

large-scale synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione

An Application Note for the Large-Scale Synthesis of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione Abstract This document provides a comprehensive guide for the , a versatile heterocyclic compound with significant applications...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

Abstract

This document provides a comprehensive guide for the , a versatile heterocyclic compound with significant applications as an intermediate in pharmaceutical and agrochemical development.[1] The protocol herein is designed for scalability, emphasizing operational safety, process efficiency, and high product purity. We will delve into the underlying reaction mechanism, provide a detailed step-by-step synthesis protocol, discuss critical safety considerations for handling the reagents involved, and outline methods for product characterization. This guide is intended for researchers, chemists, and process development professionals in the chemical and pharmaceutical industries.

Introduction and Significance

1,5-Diacetyl-1,3,5-triazinane-2,4-dione is a key building block in organic synthesis.[1] Its unique triazine core, functionalized with two acetyl groups, offers excellent reactivity for constructing more complex molecular architectures.[1] This compound serves as a crucial intermediate in the synthesis of various high-value chemicals, including anti-inflammatory drugs, analgesics, and advanced crop protection agents.[1] The growing demand for these end-products necessitates a robust and scalable synthetic route to produce 1,5-diacetyl-1,3,5-triazinane-2,4-dione in high purity and yield. This application note addresses this need by presenting a self-validating protocol grounded in established chemical principles.

Reaction Mechanism and Rationale

The synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione is typically achieved through the reaction of a pre-formed triazine compound with an acetylating agent, such as acetic anhydride.[2] A plausible and cost-effective approach for large-scale production involves a one-pot reaction where urea serves as the foundational building block for the triazinane ring, and an excess of acetic anhydride acts as both the acetylating agent and the reaction solvent.

The proposed mechanism involves two primary stages:

  • Formation of the Triazinane Ring: Urea molecules undergo a series of condensation and cyclization reactions under thermal conditions. This process forms the stable 1,3,5-triazinane-2,4-dione heterocyclic core. This step is a well-established pathway for creating triazine structures.

  • Di-Acetylation: The nitrogen atoms at positions 1 and 5 of the triazinane ring act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of two new N-acetyl bonds, yielding the final product, 1,5-diacetyl-1,3,5-triazinane-2,4-dione. The use of excess acetic anhydride drives this reaction to completion.

Reaction_Mechanism Urea Urea (x2) TriazinaneDione 1,3,5-Triazinane-2,4-dione (Intermediate) Urea->TriazinaneDione Heat, Condensation, Cyclization AceticAnhydride Acetic Anhydride (Excess) FinalProduct 1,5-Diacetyl-1,3,5-triazinane-2,4-dione TriazinaneDione->FinalProduct Di-Acetylation

Caption: Proposed reaction mechanism for the one-pot synthesis.

Safety and Handling

The large-scale synthesis of this compound involves hazardous materials, primarily acetic anhydride. Strict adherence to safety protocols is mandatory.

  • Acetic Anhydride (CAS: 108-24-7): This substance is flammable, corrosive, and causes severe skin burns and eye damage.[3] It is also fatal if inhaled.[4]

    • Personal Protective Equipment (PPE): Always wear a flame-retardant laboratory coat, chemical-resistant gloves (nitrile is suitable for splashes), and tightly fitting safety goggles or a face shield.[3][5] Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6]

    • Handling: Keep the container tightly closed and away from heat, sparks, open flames, and moisture.[4][7] Acetic anhydride reacts violently with water to form acetic acid.[3][4] Ground and bond all containers and receiving equipment to prevent static discharge.[4]

    • Spills: In case of a spill, evacuate the area. For small spills within a fume hood, use an appropriate liquid-absorbent material.[3] Do not use water to clean up spills, as it will react exothermically.[7]

Detailed Synthesis Protocol

This protocol is designed for a target yield of approximately 150-170 g of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Materials and Equipment
Reagent/Material Grade CAS No. Quantity
UreaACS Reagent57-13-660 g (1.0 mol)
Acetic AnhydrideACS Reagent108-24-7450 mL (~4.8 mol)
Deionized Water-7732-18-5~4 L
Ethanol95%64-17-5As needed for recrystallization
Equipment Specification
Reaction Vessel1 L three-neck round-bottom flask
Mechanical StirrerOverhead stirrer with PTFE paddle
Heating MantleSized for 1 L flask with temperature control
CondenserAllihn or Graham type
Thermometer-20 to 250 °C range
Filtration ApparatusBüchner funnel (1 L), filter flask, vacuum source
Drying OvenVacuum oven
Step-by-Step Procedure
  • Reactor Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, condenser, and thermometer in a certified chemical fume hood. Ensure all glassware is dry.

  • Reagent Charging: To the reaction flask, add acetic anhydride (450 mL). Begin stirring at a moderate speed (e.g., 200 RPM). Slowly and carefully add the urea (60 g) to the stirring acetic anhydride. The addition should be done in portions to control any initial exotherm.

  • Reaction: Once all the urea is added, begin heating the mixture. Set the heating mantle to bring the internal temperature of the reaction mixture to 130-135 °C. Maintain this temperature for 4-5 hours. The solution will become clearer as the reaction progresses.

  • Reaction Quench and Precipitation: After the heating period, turn off the heating mantle and allow the reaction mixture to cool to below 100 °C. In a separate large beaker (at least 5 L), prepare approximately 2 L of an ice-water slurry. Very slowly and carefully, pour the warm reaction mixture into the ice-water slurry with vigorous stirring. This will quench the excess acetic anhydride and precipitate the crude product. Caution: This step is exothermic and will release acetic acid vapors.

  • Isolation: Allow the slurry to stir for 30 minutes to ensure complete precipitation. Isolate the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water (at least 2 L) until the filtrate is neutral (pH ~7). This removes residual acetic acid and other water-soluble impurities.

  • Drying (Crude Product): Press the filter cake as dry as possible on the funnel, then transfer the crude product to a drying dish and dry in a vacuum oven at 80 °C overnight.

  • Purification (Recrystallization): For higher purity, the crude product can be recrystallized. While specific solvent data is limited, aqueous ethanol is a good starting point for triazine derivatives.[8] Suspend the crude solid in a minimal amount of hot 95% ethanol, adding just enough to dissolve the solid. If needed, add a small amount of hot water to aid dissolution. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a vacuum oven at 80 °C to a constant weight.

Characterization and Data Summary

The final product should be a white to off-white crystalline powder.[1] Proper characterization is essential to confirm identity and purity.

Property Value Reference
Molecular Formula C₇H₉N₃O₄[1][2]
Molecular Weight 199.17 g/mol [1][9]
Appearance White to almost white crystalline powder[1]
Melting Point 212 - 217 °C[1][2]
Purity (Expected) ≥ 98% (HPLC)[1][10]
Solubility Almost insoluble in water; soluble in some organic solvents[2]

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (C=O, C-N, acetyl groups).

Workflow Visualization

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Reactor Setup (1L Flask, Stirrer, Condenser) B 2. Reagent Charging (Urea + Acetic Anhydride) A->B C 3. Reaction (130-135 °C, 4-5 hours) B->C D 4. Quench & Precipitate (Pour into ice-water) C->D E 5. Isolate Solid (Vacuum Filtration) D->E F 6. Wash with Water (Until pH neutral) E->F G 7. Dry Crude Product (Vacuum Oven, 80 °C) F->G H 8. Recrystallization (e.g., Aqueous Ethanol) G->H I 9. Final Drying (Vacuum Oven, 80 °C) H->I J 10. Characterization (HPLC, NMR, IR) I->J

Caption: Overall workflow for the large-scale synthesis and purification.

References

  • ChemBK. (2024). 1,3,5-triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro-. Retrieved from [Link]

  • Quora. (2020). What safety precautions should you take when working with acetic anhydride?. Retrieved from [Link]

  • IsoLab, University of Washington. (n.d.). Acetic Anhydride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetic Anhydride Hazard Summary. Retrieved from [Link]

  • Balaha, M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

Welcome to the dedicated technical support resource for the synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical research who are utilizing this versatile heterocyclic compound.[1] As an important intermediate, optimizing its synthesis is crucial for the efficient production of a wide range of derivatives, from anti-inflammatory drugs to advanced polymers.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis.

I. Overview of the Synthesis

The synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione is typically achieved through the acetylation of a triazinane precursor. A common and effective method involves the reaction of 2,4-dioxohexahydro-1,3,5-triazine (DHT) with acetic anhydride.[2] This reaction is an equilibrium process, and driving it towards the desired diacetylated product is key to achieving high yields.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione?

A1: The most frequent contributor to low yields is the presence of acetic acid as a byproduct in the reaction mixture. The acetylation of 2,4-dioxohexahydro-1,3,5-triazine (DHT) with acetic anhydride is a reversible reaction. The accumulation of acetic acid can shift the equilibrium back towards the starting materials, thus reducing the yield of the desired 1,5-diacetyl-1,3,5-triazinane-2,4-dione. To achieve high yields, it is crucial to remove acetic acid from the reaction mixture as it is formed.[2]

Q2: What is the role of an alkali metal hydroxide catalyst in this synthesis?

A2: An alkali metal hydroxide, such as sodium hydroxide, acts as a catalyst to accelerate the rate of acetylation. It is thought to function by deprotonating the nitrogen atoms of the triazinane ring, increasing their nucleophilicity and facilitating their attack on the electrophilic carbonyl carbon of acetic anhydride. The molar ratio of the DHT to the alkali metal hydroxide is a critical parameter to optimize for efficient catalysis.[2]

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Common impurities include unreacted starting material (2,4-dioxohexahydro-1,3,5-triazine), the mono-acetylated intermediate, and potentially polymeric byproducts. If the reaction is not driven to completion, a mixture of these species can result. Additionally, residual acetic acid or acetic anhydride can contaminate the product if not properly removed during workup.

Q4: Can I use other acetylating agents besides acetic anhydride?

A4: While acetic anhydride is a common and effective acetylating agent for this synthesis, other reagents like acetyl chloride could potentially be used. However, the reaction conditions would need to be significantly altered. Acetyl chloride is more reactive and would likely require a non-nucleophilic base to scavenge the HCl byproduct. The established method using acetic anhydride with continuous removal of acetic acid is a proven and efficient route.[2]

Q5: What are the recommended analytical techniques to monitor the reaction progress and characterize the final product?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting material and the formation of the product. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and assess purity. Infrared (IR) spectroscopy can be used to identify the characteristic carbonyl and acetyl group vibrations. High-performance liquid chromatography (HPLC) is suitable for determining the purity of the final product with high accuracy.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Issue 1: Consistently Low Product Yield
Potential Cause Explanation Recommended Solution
Incomplete Reaction The acetylation is an equilibrium reaction. The presence of the acetic acid byproduct inhibits the forward reaction.Implement fractional distillation during the reaction to continuously remove acetic acid as it is formed. This will drive the equilibrium towards the product.[2]
Suboptimal Reaction Temperature The reaction temperature affects both the rate of reaction and the efficiency of acetic acid removal.Maintain the reaction temperature between 90 to 150 °C. The head temperature of the distillation column should be kept between 97 to 118 °C to ensure efficient removal of acetic acid while minimizing the loss of acetic anhydride.[2]
Incorrect Catalyst Loading Insufficient catalyst will result in a slow reaction, while excess catalyst may lead to side reactions.Use a molar ratio of 2,4-dioxohexahydro-1,3,5-triazine (DHT) to alkali metal hydroxide of 5 to 40.[2]
Moisture in Reagents or Glassware Acetic anhydride readily hydrolyzes in the presence of water to form acetic acid, which will inhibit the reaction.Ensure all glassware is thoroughly dried before use. Use anhydrous acetic anhydride.
Issue 2: Product Contamination and Purification Challenges
Potential Cause Explanation Recommended Solution
Presence of Starting Material and Mono-acetylated Intermediate The reaction was not allowed to proceed to completion.Increase the reaction time and ensure the efficient removal of acetic acid. Monitor the reaction by TLC until the starting material is no longer visible.
Residual Acetic Acid/Anhydride Incomplete removal during the workup process.After cooling the reaction mixture, the product can be isolated by filtration. Washing the crystalline product with a non-polar solvent in which it has low solubility can help remove residual reagents.
Product Oiling Out During Crystallization The chosen crystallization solvent is not optimal, or the cooling rate is too fast.Experiment with different solvent systems for recrystallization. A solvent in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Slow cooling will promote the formation of well-defined crystals.

IV. Detailed Experimental Protocol

This protocol is based on the process described for the acetylation of 2,4-dioxohexahydro-1,3,5-triazine (DHT).[2]

Materials:

  • 2,4-dioxohexahydro-1,3,5-triazine (DHT)

  • Acetic anhydride

  • Alkali metal hydroxide (e.g., Sodium Hydroxide)

  • Mother liquor from a previous synthesis (optional)

Equipment:

  • Reaction flask equipped with a mechanical stirrer, thermometer, and a fractional distillation column.

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Suspend 2,4-dioxohexahydro-1,3,5-triazine (DHT) in acetic anhydride and/or mother liquor from a previous synthesis in the reaction flask.

  • Add the alkali metal hydroxide catalyst. The molar ratio of DHT to alkali metal hydroxide should be between 5 and 40.

  • Heat the mixture to a temperature between 90 and 150 °C with stirring.

  • Set up the fractional distillation column to maintain a head temperature of 97 to 118 °C at a reflux ratio of 2 to 8.

  • Continuously distill off the acetic acid that is formed during the reaction.

  • Continue the reaction until 70 to 100% of the theoretically expected amount of acetic acid has been removed, and the concentration of acetic acid in the reaction mixture is below 20% by mass.

  • Once the reaction is complete, cool the mixture to 25 °C.

  • Isolate the crystalline 1,5-diacetyl-1,3,5-triazinane-2,4-dione by filtration.

  • Wash the product with a suitable solvent to remove any remaining impurities.

  • Dry the product under vacuum.

V. Visualizing the Process

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_distillation Is Acetic Acid Being Efficiently Removed? start->check_distillation check_temp Is the Reaction Temperature Optimal (90-150°C)? check_distillation->check_temp Yes adjust_distillation Adjust Distillation Parameters: - Head Temp: 97-118°C - Reflux Ratio: 2-8 check_distillation->adjust_distillation No check_catalyst Is the Catalyst Ratio Correct (DHT:Catalyst = 5-40)? check_temp->check_catalyst Yes adjust_temp Adjust Reaction Temperature check_temp->adjust_temp No check_moisture Are Reagents and Glassware Anhydrous? check_catalyst->check_moisture Yes adjust_catalyst Optimize Catalyst Loading check_catalyst->adjust_catalyst No dry_reagents Use Anhydrous Reagents and Dry Glassware check_moisture->dry_reagents No solution Yield Improved check_moisture->solution Yes adjust_distillation->solution adjust_temp->solution adjust_catalyst->solution dry_reagents->solution

Caption: Troubleshooting workflow for addressing low yields.

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_products Products DHT 2,4-Dioxohexahydro-1,3,5-triazine (DHT) Product 1,5-Diacetyl-1,3,5-triazinane-2,4-dione DHT->Product + Catalyst Ac2O Acetic Anhydride Ac2O->Product + Catalyst Catalyst {Alkali Metal Hydroxide} Byproduct Acetic Acid Removal {Distillation} Byproduct->Removal Removal Drives Equilibrium

Caption: Key components of the synthesis reaction.

VI. References

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health. [Link]

  • Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Organic & Biomolecular Chemistry. [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry. [Link]

  • Process for the preparation of 1,5-diacetyl-2,4-dioxohexahydro-1,3,5-triazine. Google Patents.

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][4]triazepines and Their Biological Activity: Recent Advances and New Approaches. National Institutes of Health. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

  • A concise synthetic method for 1,3,5-triazinane-2,4-dithiones. SciELO. [Link]

  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. ResearchGate. [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. National Institutes of Health. [Link]

  • 4-phenyl-1,2,4-triazoline-3,5-dione. Organic Syntheses. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione

Welcome to the dedicated technical support guide for the synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione. This resource is tailored for researchers, scientists, and drug development professionals to navigate the pot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione. This resource is tailored for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to address specific experimental issues, ensuring a higher yield and purity of your target compound.

I. Introduction to the Synthesis and Potential Challenges

The synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, a valuable building block in pharmaceutical and agrochemical development, is typically achieved through the diacetylation of a 1,3,5-triazinane-2,4-dione precursor.[1] While the core reaction appears straightforward, several side reactions can occur, leading to a complex product mixture and reduced yields of the desired compound. Understanding the mechanistic pathways of these side reactions is crucial for optimizing the synthetic protocol.

This guide will focus on the most common side products encountered during this synthesis, their mechanisms of formation, and strategies for their mitigation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a lower molecular weight byproduct that shows only one acetyl group in its NMR spectrum. What is this compound and how can I minimize its formation?

A1: This is likely the mono-acetylated side product, 1-acetyl-1,3,5-triazinane-2,4-dione.

  • Causality: This side product arises from the incomplete acetylation of the 1,3,5-triazinane-2,4-dione starting material. The acetylation of the second nitrogen atom is often slower than the first, and if the reaction is not allowed to proceed to completion, a significant amount of the mono-acetylated intermediate will remain.

  • Troubleshooting & Optimization:

    • Increase Equivalents of Acetylating Agent: Ensure that at least two equivalents of the acetylating agent (e.g., acetic anhydride or acetyl chloride) are used per equivalent of the triazinane precursor. A slight excess (2.1-2.5 equivalents) can help drive the reaction to completion.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If the mono-acetylated product is still present, extend the reaction time until it is fully consumed.

    • Optimize Reaction Temperature: Gently heating the reaction mixture may increase the rate of the second acetylation. However, be cautious as excessive heat can lead to other side reactions (see Q3). A temperature optimization study is recommended.

    • Choice of Base: If a base is used to scavenge the acid byproduct (e.g., HCl from acetyl chloride), ensure it is non-nucleophilic (e.g., triethylamine or pyridine) and used in slight excess to facilitate the reaction.

Q2: I've observed a higher molecular weight impurity in my crude product. Could this be an over-acetylated product?

A2: It is possible, depending on the structure of your starting triazinane. If the nitrogen at the 3-position is a secondary amine, you may be forming 1,3,5-triacetyl-1,3,5-triazinane-2,4-dione.

  • Causality: If the N-3 position of the triazinane ring is unsubstituted, it can also undergo acetylation, leading to a tri-acetylated byproduct. This is more likely to occur with a significant excess of the acetylating agent and prolonged reaction times.

  • Troubleshooting & Optimization:

    • Stoichiometric Control: Carefully control the stoichiometry of the acetylating agent to be as close to two equivalents as possible while still ensuring complete di-acetylation of the 1 and 5 positions.

    • Milder Acetylating Agents: Consider using a less reactive acetylating agent. For instance, acetic anhydride is generally less reactive than acetyl chloride.

    • Reaction Monitoring: Closely monitor the reaction progress to stop it once the desired di-acetylated product is maximized and before significant tri-acetylation occurs.

Q3: My final product seems to be degrading, and I'm observing the formation of the starting triazinane or the mono-acetylated product during workup or purification. What is causing this?

A3: This is indicative of hydrolysis of the acetyl groups.

  • Causality: The N-acetyl groups of 1,5-diacetyl-1,3,5-triazinane-2,4-dione are susceptible to hydrolysis, particularly under acidic or basic conditions, which can occur during aqueous workup or chromatography on silica gel.[2]

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis during the synthesis.

    • Neutral Workup: During the workup, use a neutral aqueous solution (e.g., brine) to wash the organic layer. Avoid acidic or basic washes if possible. If an acid scavenger is used, it should be thoroughly removed by washing with a mild, neutral buffer.

    • Purification Strategy: When using silica gel chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent on-column hydrolysis. Alternatively, purification by recrystallization from a non-aqueous solvent system is a preferable option.

    • Temperature Control: Avoid excessive heating during solvent removal and purification steps, as this can accelerate hydrolysis.[3]

Q4: The reaction has resulted in a complex mixture of unidentifiable, possibly polymeric, byproducts. What could be the cause?

A4: The formation of polymeric material often points to harsh reaction conditions leading to ring instability.

  • Causality: The 1,3,5-triazinane ring can be unstable under forcing conditions such as high temperatures or the presence of strong acids or bases, potentially leading to ring-opening polymerization or other decomposition pathways.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a moderate reaction temperature. If the reaction is sluggish, consider extending the reaction time rather than drastically increasing the temperature.

    • Catalyst Choice: If a catalyst is employed, opt for a milder one. For example, if an acid catalyst is needed, a Lewis acid might be preferable to a strong Brønsted acid.

    • Solvent Selection: Use a solvent that is inert to the reactants and products and has an appropriate boiling point for the desired reaction temperature.

III. Visualizing Reaction Pathways

To better understand the formation of the desired product and potential side products, the following reaction scheme is provided.

reaction_pathway Start 1,3,5-Triazinane-2,4-dione Precursor Mono_Acetyl 1-Acetyl-1,3,5-triazinane-2,4-dione (Mono-acetylated Side Product) Start->Mono_Acetyl +1 Ac₂O/AcCl Decomposition Ring-Opened/Polymeric Byproducts Start->Decomposition Harsh Conditions Di_Acetyl 1,5-Diacetyl-1,3,5-triazinane-2,4-dione (Desired Product) Mono_Acetyl->Di_Acetyl +1 Ac₂O/AcCl Hydrolysis Hydrolysis Products (Starting Material, Mono-acetylated) Mono_Acetyl->Hydrolysis H₂O, H⁺/OH⁻ Tri_Acetyl 1,3,5-Triacetyl-1,3,5-triazinane-2,4-dione (Over-acetylation Side Product) Di_Acetyl->Tri_Acetyl Excess Ac₂O/AcCl (if N3 is available) Di_Acetyl->Hydrolysis H₂O, H⁺/OH⁻ Di_Acetyl->Decomposition Harsh Conditions

Caption: Plausible reaction pathways in the synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

IV. Experimental Protocols: A General Guideline

The following is a generalized protocol for the synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione. Researchers should adapt this based on the specific nature of their starting material and available laboratory equipment.

Materials:

  • 1,3,5-Triazinane-2,4-dione precursor

  • Acetic anhydride or Acetyl chloride

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

  • Triethylamine (if using acetyl chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for purification (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,3,5-triazinane-2,4-dione precursor (1.0 eq.) and the anhydrous solvent.

  • Addition of Reagents:

    • Using Acetic Anhydride: Add acetic anhydride (2.2 eq.) to the suspension/solution.

    • Using Acetyl Chloride: Cool the mixture to 0 °C and add triethylamine (2.2 eq.) followed by the dropwise addition of acetyl chloride (2.1 eq.).

  • Reaction: Allow the reaction to stir at room temperature. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is slow.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material and the mono-acetylated intermediate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using acetic anhydride, carefully quench any excess with cold water or a saturated sodium bicarbonate solution.

    • If using acetyl chloride, filter off the triethylamine hydrochloride salt.

    • Extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel (potentially deactivated with triethylamine) to obtain the pure 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

V. Summary of Key Parameters for Optimization

ParameterRecommendationRationale
Acetylating Agent Acetic anhydride or Acetyl chlorideChoice depends on reactivity and desired conditions.
Equivalents of Acetylating Agent 2.1 - 2.5 equivalentsTo ensure complete di-acetylation and minimize mono-acetylated byproduct.
Reaction Temperature Room temperature to 50 °CTo balance reaction rate with the risk of decomposition.
Reaction Time Monitor by TLC/LC-MSTo ensure reaction completion and avoid over-reaction.
Solvent Anhydrous aprotic solventsTo prevent hydrolysis and side reactions.
Workup Neutral aqueous washTo prevent hydrolysis of the N-acetyl groups.
Purification Recrystallization or deactivated silica gel chromatographyTo avoid on-column degradation of the product.

VI. References

  • Chemguide. The Hydrolysis of Amides. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1,5-diacetyl-1,3,5-triazinane-2,4-dione

Welcome to the technical support center for 1,5-diacetyl-1,3,5-triazinane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,5-diacetyl-1,3,5-triazinane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

I. Troubleshooting Guide: Addressing Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, providing explanations of the underlying causes and actionable solutions.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing significant product loss during the recrystallization of my crude 1,5-diacetyl-1,3,5-triazinane-2,4-dione. What are the likely causes and how can I improve my yield?

Answer:

Low recovery from recrystallization is a common issue that typically stems from suboptimal solvent selection or procedural flaws. 1,5-diacetyl-1,3,5-triazinane-2,4-dione is a crystalline solid with limited solubility in water but better solubility in organic solvents such as alcohols and ketones[1].

Causality and Solution:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should fully dissolve the compound at an elevated temperature but have poor solubility at lower temperatures. If the compound is too soluble in the chosen solvent at room temperature, you will lose a significant portion of your product in the mother liquor. Conversely, if it is not soluble enough at high temperatures, you may not be able to dissolve it completely, leading to a poor purification outcome.

  • Excessive Solvent Volume: Using too much solvent will keep the product dissolved even at low temperatures, drastically reducing the yield. The goal is to create a saturated solution at the boiling point of the solvent.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice. This can be mitigated by allowing the solution to cool slowly to room temperature before placing it in an ice bath.

Recommended Protocol:

A mixed solvent system of ethanol and water can be effective. Ethanol will dissolve the desired compound and many organic impurities, while water will act as an anti-solvent to induce crystallization upon cooling.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum.

Visualization of the Recrystallization Workflow:

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation dissolve Dissolve crude product in minimal hot ethanol add_water Add hot water dropwise until turbidity appears dissolve->add_water Saturated solution add_ethanol Add a few drops of hot ethanol to clarify add_water->add_ethanol cool_slowly Slow cooling to room temperature add_ethanol->cool_slowly Induce crystallization ice_bath Cool in ice bath cool_slowly->ice_bath Maximize yield filtrate Vacuum filtration ice_bath->filtrate wash Wash with cold solvent mixture filtrate->wash dry Dry under vacuum wash->dry

Caption: Workflow for the recrystallization of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Issue 2: Presence of Impurities After Purification

Question: My NMR analysis shows the presence of impurities even after recrystallization. What are these impurities likely to be and how can I remove them?

Answer:

The most probable impurities are related to the starting materials or side reactions during the synthesis, which is typically the acetylation of 1,3,5-triazinane-2,4-dione.

Likely Impurities and Their Origin:

  • 1,3,5-Triazinane-2,4-dione (Starting Material): Incomplete acetylation will leave unreacted starting material. This impurity is more polar than the desired product.

  • 1-Acetyl-1,3,5-triazinane-2,4-dione (Mono-acetylated Intermediate): Incomplete reaction can also result in the mono-acetylated product, which will also be more polar than the di-acetylated product.

  • Acetic Anhydride/Acetic Acid: Residual reagents or byproducts from the acetylation reaction. These are typically volatile and can be removed under vacuum, but may require a basic wash if persistent.

  • Hydrolysis Product (1-acetyl- or deacetylated compound): The acetyl groups are susceptible to hydrolysis, especially in the presence of water and acid or base. This can occur during workup or purification if conditions are not carefully controlled.

Visualization of Potential Impurity Formation:

G SM 1,3,5-Triazinane-2,4-dione (Starting Material) MA 1-Acetyl-1,3,5-triazinane-2,4-dione (Mono-acetylated) SM->MA + Ac₂O DP 1,5-Diacetyl-1,3,5-triazinane-2,4-dione (Desired Product) MA->DP + Ac₂O HY Hydrolysis Products MA->HY + H₂O (acid/base) DP->HY + H₂O (acid/base)

Caption: Synthetic pathway and potential impurities.

Purification Strategy: Flash Column Chromatography

If recrystallization is insufficient, flash column chromatography is the recommended next step. Given the polarity differences between the desired product and the likely impurities, a silica gel column with a gradient elution should provide good separation.

Recommended Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50-60% ethyl acetate).

  • Elution Order: The less polar desired product will elute first, followed by the more polar mono-acetylated and starting material impurities.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the pure fractions.

CompoundPolarityExpected Elution
1,5-Diacetyl-1,3,5-triazinane-2,4-dioneLowFirst
1-Acetyl-1,3,5-triazinane-2,4-dioneMediumSecond
1,3,5-Triazinane-2,4-dioneHighLast

Table 1: Expected Elution Order in Normal Phase Chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What is the stability of 1,5-diacetyl-1,3,5-triazinane-2,4-dione in solution?

A1: The N-acetyl groups in the molecule can be susceptible to hydrolysis under either acidic or basic conditions, which would lead to the formation of the mono-acetylated or fully deacetylated triazinane. Therefore, it is recommended to use neutral conditions during workup and purification. For long-term storage, it is best to keep the compound as a dry solid at low temperature. While specific stability data for this compound is not widely published, studies on other N-acetylated compounds, such as N-acetylcysteine, highlight the potential for degradation in aqueous solutions[2][3].

Q2: Can I use reversed-phase chromatography for purification?

A2: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be a viable option, particularly for analytical purposes or small-scale purification. The elution order would be reversed compared to normal phase chromatography, with the more polar impurities (starting material, mono-acetylated intermediate) eluting first. A typical mobile phase would be a gradient of acetonitrile in water. However, for bulk purification, flash chromatography on silica gel is generally more cost-effective and scalable.

Q3: My purified product is an oil, not a solid. What should I do?

A3: 1,5-diacetyl-1,3,5-triazinane-2,4-dione is reported to be a white crystalline solid[1]. If you obtain an oil, it is likely that your product is still impure. The presence of residual solvents or impurities can lower the melting point and prevent crystallization. We recommend redissolving the oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and attempting to precipitate the product by adding a non-polar solvent like hexanes. If this fails, column chromatography as described above is the best course of action.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques should be used to confirm the purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

III. References

  • Balaha, M., George, R. F., & El-Gendy, M. A. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. Available at: [Link]

  • ChemBK. (2024). 1,3,5-triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro-. Available at: [Link]

  • Gras, J., et al. (2018). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceutics, 10(3), 133. Available at: [Link]

  • Sommer, I., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. Nutrients, 12(6), 1849. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

Welcome to the technical support center for the synthesis and optimization of 1,5-diacetyl-1,3,5-triazinane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1,5-diacetyl-1,3,5-triazinane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this versatile heterocyclic compound. Our goal is to equip you with the necessary knowledge to overcome common experimental challenges and achieve high-yield, high-purity outcomes.

Introduction

1,5-Diacetyl-1,3,5-triazinane-2,4-dione, also known as 1,5-diacetyl-2,4-dioxo-hexahydro-1,3,5-triazine (DADHT), is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its synthesis is a two-step process, beginning with the formation of 2,4-dioxohexahydro-1,3,5-triazine (DHT) from urea and formaldehyde, followed by the acetylation of DHT. This guide will address potential issues in both stages of the synthesis.

Part 1: Synthesis of the Precursor - 2,4-Dioxohexahydro-1,3,5-triazine (DHT)

The quality of the starting material, DHT, is paramount for the successful synthesis of the final product. Issues encountered at this stage will inevitably carry over to the acetylation step.

Frequently Asked Questions (FAQs) - DHT Synthesis

Q1: What is the general reaction for the synthesis of 2,4-dioxohexahydro-1,3,5-triazine (DHT)?

A1: DHT is synthesized by the reaction of urea and formaldehyde. The reaction is typically carried out in a liquid or solid-liquid mixed phase. The process involves heating an aqueous formaldehyde solution with an excess of urea.[1]

Q2: My DHT synthesis resulted in a low yield. What are the common causes?

A2: Low yields in DHT synthesis can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion. It is recommended to terminate the reaction after 70% to 90% conversion of formaldehyde to DHT.[1]

  • Suboptimal Molar Ratio: An inappropriate molar ratio of formaldehyde to urea can impact the yield. A preferred range is 0.25 to 0.35 moles of formaldehyde per mole of urea.[1]

  • Formation of Byproducts: The formation of side products, such as insoluble polymethyleneureas, can reduce the yield of the desired product.[1]

Q3: I have a significant amount of a white, insoluble byproduct in my DHT product. What is it and how can I minimize it?

A3: The most common solid byproduct is cyanuric acid.[1] Its formation can be influenced by the reaction conditions. To minimize its formation, it is crucial to control the reaction temperature and terminate the reaction before it proceeds to the solid phase. The reaction is typically stopped by the addition of water.[1] Other potential byproducts, though usually present in smaller amounts, include methylene bisurea and biuret.[1]

Troubleshooting Guide - DHT Synthesis
Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress and aim for a 70-90% conversion of formaldehyde before quenching with water.[1]
Incorrect molar ratio of reactants.Use a molar ratio of formaldehyde to urea in the range of 1:2.8 to 1:4.[1]
Formation of insoluble polymers.Ensure the reaction is terminated before the entire mixture solidifies. Rapid cooling by adding water can help prevent excessive polymerization.[1]
High Impurity (mainly Cyanuric Acid) Reaction allowed to proceed for too long or at too high a temperature.Carefully control the reaction time and temperature. The reaction should be stopped before the transition to a solid phase is complete.[1]
Inefficient purification.Wash the crude product thoroughly with water to remove unreacted urea and other water-soluble impurities. Recrystallization from water can further enhance purity.
Product is a hard, intractable solid The reaction was not quenched in time, leading to a solid-phase product.It is critical to stop the reaction by adding water while the mixture is still in a liquid or slurry state.[1]
Experimental Protocol: Synthesis of 2,4-Dioxohexahydro-1,3,5-triazine (DHT)
  • Combine an aqueous formaldehyde solution with a molar excess of urea (e.g., a formaldehyde to urea molar ratio of 1:3).

  • Heat the mixture with stirring. The reaction temperature can range from 170°C to 300°C, with the reaction time being inversely proportional to the temperature.[1]

  • During the initial heating, water will be driven off, and a melt will form.[1]

  • Monitor the reaction progress. The reaction should be stopped when 70-90% of the formaldehyde has been converted.[1]

  • Quench the reaction by adding water to the hot reaction mixture to induce precipitation of the product and prevent the formation of a solid mass.[1]

  • Cool the resulting suspension to room temperature.

  • Filter the solid product and wash it with water to remove unreacted urea and other soluble impurities.

  • Dry the product. The resulting solid is primarily DHT with some cyanuric acid as the main impurity.[1]

Part 2: Acetylation of DHT to 1,5-Diacetyl-1,3,5-triazinane-2,4-dione (DADHT)

The final step in the synthesis is the acetylation of the prepared DHT. Careful control of this step is crucial for obtaining a high-purity final product.

Frequently Asked Questions (FAQs) - DADHT Synthesis

Q1: What is the recommended procedure for the acetylation of DHT?

A1: The acetylation is typically carried out by heating a suspension of DHT in acetic anhydride. An alkali metal hydroxide, such as sodium hydroxide, is used as a catalyst. The acetic acid formed during the reaction is removed by fractional distillation to drive the reaction to completion.

Q2: My DADHT product has a low melting point and appears impure. What could be the cause?

A2: Impurities in the final product can arise from several sources:

  • Incomplete Acetylation: If the reaction is not complete, the final product will be contaminated with the starting material, DHT.

  • Side Reactions: Over-acetylation or decomposition of the product can occur if the reaction temperature is too high or the reaction time is too long.

  • Impurities from DHT: Any impurities present in the starting DHT, such as cyanuric acid, will be carried through to the final product.

Q3: How can I purify the crude 1,5-diacetyl-1,3,5-triazinane-2,4-dione?

A3: The primary purification method is recrystallization. The crude product is typically washed with acetic acid and then dried. For higher purity, recrystallization from a suitable solvent is recommended.

Troubleshooting Guide - DADHT Synthesis
Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the reaction is driven to completion by removing the acetic acid byproduct via fractional distillation. The reaction is considered complete when 70-100% of the theoretical amount of acetic acid has been distilled off.
Loss of product during workup.Minimize losses by carefully collecting the precipitated product and using minimal amounts of solvent for washing.
Product is discolored Decomposition at high temperatures.Maintain the reaction temperature within the recommended range of 90°C to 150°C.
Impurities in the starting DHT.Ensure the DHT used is of high purity. Purify the DHT by washing or recrystallization if necessary.
Product contains starting material (DHT) Insufficient acetylating agent or incomplete reaction.Use a sufficient excess of acetic anhydride. Monitor the removal of acetic acid to ensure the reaction goes to completion.
Broad melting point range Presence of impurities.Purify the product by washing with acetic acid followed by thorough drying under vacuum. If impurities persist, consider recrystallization from an appropriate solvent.
Experimental Protocol: Acetylation of DHT to DADHT
  • Suspend 2,4-dioxohexahydro-1,3,5-triazine (DHT) in acetic anhydride.

  • Add an alkali metal hydroxide (e.g., sodium hydroxide) as a catalyst. The molar ratio of DHT to alkali metal hydroxide should be between 5 and 40.

  • Heat the reaction mixture to a temperature between 90°C and 150°C.

  • Set up a fractional distillation apparatus to remove the acetic acid that is formed during the reaction. The head temperature of the distillation should be maintained between 97°C and 118°C.

  • Continue the reaction until 70-100% of the theoretically expected amount of acetic acid has been distilled off. The concentration of acetic acid in the reaction mixture should not exceed 5-20% by mass.

  • Once the reaction is complete, cool the mixture to 25°C to precipitate the product.

  • Filter the solid product and wash it twice with acetic acid.

  • Dry the final product, 1,5-diacetyl-1,3,5-triazinane-2,4-dione, under vacuum at 80°C.

Visualizing the Workflow

SynthesisWorkflow cluster_DHT Step 1: DHT Synthesis cluster_DADHT Step 2: DADHT Synthesis Urea Urea Reaction1 Reaction (170-300°C) Urea->Reaction1 Formaldehyde Formaldehyde Formaldehyde->Reaction1 Quench Quench with Water Reaction1->Quench FilterWash Filter & Wash Quench->FilterWash DHT Crude DHT FilterWash->DHT Reaction2 Acetylation & Distillation (90-150°C) DHT->Reaction2 AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction2 Catalyst Alkali Hydroxide Catalyst->Reaction2 CoolPrecipitate Cool & Precipitate Reaction2->CoolPrecipitate FilterWashDry Filter, Wash & Dry CoolPrecipitate->FilterWashDry DADHT Pure DADHT FilterWashDry->DADHT

Caption: Synthetic workflow for 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Part 3: Characterization

Accurate characterization of the intermediate and final product is essential for quality control.

Spectroscopic Data

While specific, publicly available, and fully assigned NMR and IR spectra for 1,5-diacetyl-1,3,5-triazinane-2,4-dione are not readily found in the searched literature, the following are expected characteristic features based on its structure:

  • ¹H NMR: Signals corresponding to the acetyl methyl protons and the methylene protons of the triazinane ring. The integration of these signals should be in a 3:1 ratio, respectively.

  • ¹³C NMR: Resonances for the carbonyl carbons of the acetyl and triazinane ring, the methyl carbons of the acetyl groups, and the methylene carbons of the triazinane ring.

  • FTIR: Strong absorption bands corresponding to the C=O stretching vibrations of the amide and acetyl groups.

Researchers should perform their own spectroscopic analysis to confirm the identity and purity of their synthesized compounds.

References

  • Process for the preparation of 2,4-dioxohexahydro-1,3,5-triazine. EP0186022B1.

Sources

Troubleshooting

Technical Support Center: Reactions of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

Welcome to the technical support guide for reactions involving 1,5-diacetyl-1,3,5-triazinane-2,4-dione. This resource is designed for researchers, scientists, and professionals in drug development and related fields.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving 1,5-diacetyl-1,3,5-triazinane-2,4-dione. This resource is designed for researchers, scientists, and professionals in drug development and related fields. Here, we address common challenges encountered during the synthesis and handling of this versatile heterocyclic compound, providing in-depth, field-tested insights and solutions in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section provides a quick overview of the most common issues and fundamental knowledge regarding 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Q1: What is the typical synthetic route for 1,5-diacetyl-1,3,5-triazinane-2,4-dione?

The synthesis is generally a two-step process. The first step involves the formation of the core heterocyclic structure, 2,4-dioxohexahydro-1,3,5-triazine (DHT), through the condensation of urea and formaldehyde.[1][2] The second step is the acetylation of DHT using acetic anhydride to yield the final product, 1,5-diacetyl-1,3,5-triazinane-2,4-dione.[3]

Q2: My reaction to form the triazinane ring from urea and formaldehyde is giving a low yield of the desired precursor. What are the likely causes?

Low yields in the urea-formaldehyde condensation to form the 2,4-dioxohexahydro-1,3,5-triazine precursor can be attributed to several factors. The reaction is highly dependent on pH control. Acidic conditions tend to favor the formation of methylene bridges, leading to insoluble polymeric materials, while alkaline conditions favor the formation of methylol ureas.[4][5] Improper temperature control can also lead to the formation of undesired side products and polymers.[1]

Q3: I am observing a significant amount of insoluble white precipitate in my urea-formaldehyde condensation. What is this and how can I avoid it?

The insoluble white precipitate is likely a polymeric urea-formaldehyde resin. This occurs when the condensation reaction proceeds too far, forming extensive cross-linked networks.[5][6] To mitigate this, it is crucial to carefully control the stoichiometry of urea to formaldehyde, the reaction temperature, and the pH. Operating under neutral or slightly alkaline conditions can help to control the rate of condensation.

Q4: During the acetylation of 2,4-dioxohexahydro-1,3,5-triazine (DHT), my product is difficult to purify. What are the common impurities?

Common impurities include unreacted DHT, mono-acetylated byproducts, and residual acetic acid or acetic anhydride. The presence of residual acetic acid can also promote the hydrolysis of the acetyl groups on the desired product over time.

Q5: Is 1,5-diacetyl-1,3,5-triazinane-2,4-dione stable?

The compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which will cleave the acetyl groups. It is also important to consider its thermal stability, as elevated temperatures can lead to decomposition.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during your experiments.

A. Synthesis of 2,4-Dioxohexahydro-1,3,5-triazine (DHT) Precursor

Problem 1: Low Yield of DHT and Formation of Insoluble Polymers

  • Question: My reaction of urea and formaldehyde results in a very low yield of the desired 2,4-dioxohexahydro-1,3,5-triazine (DHT) and a large amount of a white, insoluble solid. How can I improve the yield of the desired precursor?

  • Answer: The formation of insoluble polymers is a common issue in urea-formaldehyde condensations and is indicative of uncontrolled polymerization.[5] Here’s a systematic approach to troubleshoot this issue:

    • pH Control is Critical: The reaction is highly sensitive to pH. An acidic environment strongly promotes the formation of methylene bridges, leading to rapid polymerization.[4] Conversely, while alkaline conditions favor the formation of the intermediate methylol ureas, excessively high pH can also lead to side reactions. Aim for a neutral or mildly alkaline pH (around 7-8) to favor the formation of the cyclic trimer, DHT, over linear polymers. Use a buffer system if necessary to maintain a stable pH throughout the reaction.

    • Stoichiometry and Order of Addition: The molar ratio of urea to formaldehyde is crucial. An excess of formaldehyde can lead to the formation of more highly substituted methylol ureas, which are prone to crosslinking. A good starting point is a urea to formaldehyde molar ratio of approximately 1:2. The order of addition also matters. Slowly adding formaldehyde to a solution of urea can help to control the initial exothermic reaction and prevent localized high concentrations of formaldehyde.

    • Temperature Management: The condensation reaction is exothermic. Runaway temperatures will accelerate polymerization. It is advisable to conduct the reaction at a controlled, moderate temperature, for instance, by using an ice bath during the initial mixing and then maintaining a specific temperature (e.g., 40-50 °C) for the remainder of the reaction.

    • Reaction Time: Monitor the reaction progress carefully. Over-extending the reaction time, even under optimal conditions, can lead to the slow formation of higher molecular weight oligomers and polymers.

Experimental Protocol: Optimized Synthesis of 2,4-Dioxohexahydro-1,3,5-triazine (DHT)

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve urea in water.

  • Adjust the pH of the urea solution to 7.5-8.0 using a dilute solution of sodium hydroxide.

  • Slowly add a 37% aqueous solution of formaldehyde to the urea solution via the addition funnel while maintaining the temperature below 20 °C with an ice bath.

  • After the addition is complete, slowly heat the reaction mixture to 40-50 °C and maintain this temperature for 2-3 hours.

  • Monitor the reaction for the precipitation of the DHT product.

  • Once the reaction is complete, cool the mixture and filter the solid product.

  • Wash the product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and soluble oligomers.

  • Dry the product under vacuum.

B. Acetylation of 2,4-Dioxohexahydro-1,3,5-triazine (DHT)

Problem 2: Incomplete Acetylation and Product Purification Challenges

  • Question: I am struggling to achieve complete di-acetylation of my DHT precursor, and the final product is contaminated with mono-acetylated species and starting material, making purification by recrystallization difficult. What can I do?

  • Answer: Incomplete acetylation and subsequent purification issues are common hurdles. The following points should be considered for a successful acetylation:

    • Reagent Purity and Excess: Ensure that the acetic anhydride used is of high purity and free from significant amounts of acetic acid. Use a molar excess of acetic anhydride to drive the reaction towards the di-acetylated product.

    • Catalyst and Reaction Conditions: The acetylation can be catalyzed by a base. A European patent describes a process using an alkali metal hydroxide, such as sodium hydroxide, as a catalyst.[3] The reaction is carried out at an elevated temperature (90 to 150 °C) with simultaneous fractional distillation of the acetic acid formed during the reaction.[3] This removal of acetic acid is crucial as it shifts the equilibrium towards the product and prevents potential hydrolysis of the acetyl groups.

    • Monitoring the Reaction: The progress of the acetylation can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material and the mono-acetylated intermediate.

    • Work-up and Purification: After the reaction is complete, the excess acetic anhydride needs to be carefully quenched, typically by the slow addition of cold water or ice. The product can then be isolated by filtration. For purification, recrystallization from a suitable solvent is often employed. If co-impurities make recrystallization challenging, column chromatography may be a viable, albeit more labor-intensive, alternative.

Experimental Protocol: Acetylation of DHT to 1,5-Diacetyl-1,3,5-triazinane-2,4-dione (Adapted from patent literature[3])

  • Suspend 2,4-dioxohexahydro-1,3,5-triazine (DHT) in acetic anhydride.

  • Add a catalytic amount of an alkali metal hydroxide (e.g., sodium hydroxide). The molar ratio of DHT to alkali metal hydroxide can range from 5 to 40.[3]

  • Heat the mixture to a temperature between 90 and 150 °C.[3]

  • Set up a fractional distillation apparatus to remove the acetic acid formed during the reaction. The head temperature of the distillation should be maintained between 97 to 118 °C.[3]

  • Continue the reaction and distillation until 70 to 100% of the theoretically expected amount of acetic acid has been removed.[3]

  • Cool the reaction mixture and carefully quench the excess acetic anhydride with ice-cold water.

  • Filter the precipitated solid product.

  • Wash the product thoroughly with water to remove any remaining acetic acid and salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

III. Data and Diagrams

Table 1: Troubleshooting Summary for 1,5-Diacetyl-1,3,5-triazinane-2,4-dione Synthesis

Issue Potential Cause Recommended Solution
Low Yield of DHT Precursor Incorrect pH (too acidic or too basic)Maintain pH in the range of 7-8.
Uncontrolled temperatureUse an ice bath for initial mixing and maintain a constant reaction temperature (40-50 °C).
Incorrect stoichiometryUse a urea to formaldehyde molar ratio of approximately 1:2.
Formation of Insoluble Polymer Excessive reaction timeMonitor the reaction and stop it once the product has precipitated.
Acidic pHStrictly maintain a neutral to slightly alkaline pH.
Incomplete Acetylation Insufficient acetylating agentUse a molar excess of acetic anhydride.
Presence of water in starting materialEnsure DHT is thoroughly dried before acetylation.
Reversible reactionRemove acetic acid byproduct by distillation during the reaction.[3]
Product Instability (Hydrolysis) Presence of acid or baseEnsure the final product is washed thoroughly to remove any acidic or basic residues. Store in a dry, neutral environment.

Diagram 1: Synthetic Pathway of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Acetylation Urea Urea DHT 2,4-Dioxohexahydro- 1,3,5-triazine (DHT) Urea->DHT + Formaldehyde Formaldehyde Formaldehyde->DHT DADHT 1,5-Diacetyl-1,3,5-triazinane- 2,4-dione DHT->DADHT AceticAnhydride Acetic Anhydride AceticAnhydride->DADHT + Catalyst Base Catalyst Catalyst->DADHT

Caption: Two-step synthesis of the target compound.

Diagram 2: Troubleshooting Logic for Low Yield in DHT Synthesis

G Start Low Yield of DHT Check_pH Is pH between 7 and 8? Start->Check_pH Check_Temp Is temperature controlled? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 7-8 Check_pH->Adjust_pH No Check_Stoich Is Urea:Formaldehyde ratio ~1:2? Check_Temp->Check_Stoich Yes Control_Temp Implement cooling/heating Check_Temp->Control_Temp No Adjust_Stoich Correct stoichiometry Check_Stoich->Adjust_Stoich No Success Improved Yield Check_Stoich->Success Yes Adjust_pH->Check_pH Control_Temp->Check_Temp Adjust_Stoich->Check_Stoich

Caption: Decision tree for optimizing DHT synthesis.

IV. References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • Balaha, M., Badr, M., El-Gaby, M. S. A., & El-Nahas, H. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045.

  • de Jong, J. I., & de Jonge, J. (1952). The reaction of urea with formaldehyde. Recueil des Travaux Chimiques des Pays-Bas, 71(7), 643-660.

  • Carleton, P. S. (1933). U.S. Patent No. 1,896,276. Washington, DC: U.S. Patent and Trademark Office.

  • Zhang, J. (2022). CN Patent No. 114516819A.

  • Kuhling, S., & Giesen, B. (1989). EP Patent No. 0185279B1.

  • Al-Said, S. B. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(19), 3462.

  • Kamal, A., & Ali, M. M. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455.

  • Liptáková, L., & Kyselina, R. (2024). The Removal of Formaldehyde from Urea Formaldehyde Adhesive by Sodium Borohydride Treatment and Its Application in Plywood. Polymers, 16(7), 964.

  • Pevzner, L. M., & Ramsh, S. M. (2014). Three-Component Condensation of Urea with Formaldehyde and Propane-1,3-diamine or Butane-1,4-diamine. Chemistry of Heterocyclic Compounds, 50(7), 1010-1016.

  • Manelis, G. B., & Strunin, V. A. (1995). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. Russian Journal of Physical Chemistry A, 69(10), 1642-1646.

  • ChemBK. (n.d.). 1,3,5-triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro-. Retrieved from [Link]

  • Liu, X., & Zhang, J. (2017). New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study. Polymers, 9(6), 203.

  • Organic Syntheses. (n.d.). Hexahydro-1,3,5-tripropionyl-s-triazine. Retrieved from [Link]

  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225.

  • Chemistry For Everyone. (2023, November 17). What Happens When Urea Reacts With Formaldehyde? [Video]. YouTube.

  • Gáspár, A., & Mátyus, P. (2022). Synthesis of imidazo[4,5-e][7][8]thiazino[2,3-c][1][7][9]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][7][9]triazines. Beilstein Journal of Organic Chemistry, 18, 1481-1488.

  • Zhang, C., & Goddard, W. A. (2015). Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N). Physical Chemistry Chemical Physics, 17(23), 15410-15416.

  • Kamal, A., & Ali, M. M. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455.

  • Kumar, A., & Singh, S. P. (2016). Urea-Formaldehyde Reaction Kinetics. Scribd.

  • El-Gazzar, A. B. A., & Gaafar, A. M. (2019). Synthesis of Some New 1,2,4-Triazine and 1,2,5-Oxadiazine Derivatives with Antimicrobial Activity. Heteroatom Chemistry, 2019, 2326514.

  • Matysiak, J., & Niewiadomy, A. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6563.

  • Oseghale, C. I., & Ogbomo, O. O. (2020). Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission. Journal of Chemical Society of Nigeria, 45(1).

  • Al-Said, S. B. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(19), 3462.

  • Sinditskii, V. P., & Egorshev, V. Y. (2016). Thermal Behavior of 1, 3, 5-Trinitroso-1, 3, 5-triazinane and Its Melt-castable Mixtures with Cyclic Nitramines. Propellants, Explosives, Pyrotechnics, 41(4), 655-662.

  • Somsák, L., & Nagy, V. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7808.

  • Falco, E. A., & Hitchings, G. H. (1956). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Journal of the American Chemical Society, 78(13), 3143-3145.

  • Dunky, M. (1998). Urea-formaldehyde (UF) adhesive resins for wood. International Journal of Adhesion and Adhesives, 18(2), 95-107.

  • Gao, W., & Li, J. (2015). Condensation reaction and crystallization of urea-formaldehyde resin during the curing process. BioResources, 10(4), 7546-7557.

  • Daniel, J. F., & Falco, E. A. (1956). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81.

Sources

Optimization

Technical Support Center: Degradation Pathways of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

Welcome to the technical support center for 1,5-diacetyl-1,3,5-triazinane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the hand...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,5-diacetyl-1,3,5-triazinane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this versatile compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and data from structurally related molecules, addressing the potential degradation pathways of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Introduction

1,5-Diacetyl-1,3,5-triazinane-2,4-dione is a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and finds application in the formulation of agrochemicals.[1] Its reactivity, attributed to the presence of acetyl groups and a triazinane core, also makes it susceptible to degradation under certain conditions. Understanding these degradation pathways is crucial for ensuring the integrity of your starting materials, interpreting experimental results accurately, and developing stable formulations.

This guide will focus on three primary anticipated degradation pathways:

  • Hydrolytic Degradation: Cleavage of the N-acetyl groups and potential opening of the triazinane ring in the presence of water, which can be catalyzed by acids or bases.

  • Thermal Degradation: Decomposition of the molecule at elevated temperatures.

  • Photochemical Degradation: Degradation upon exposure to light, particularly UV radiation.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Loss of Compound Integrity in Aqueous Solutions

Question: I am observing a decrease in the concentration of 1,5-diacetyl-1,3,5-triazinane-2,4-dione over time when dissolved in an aqueous buffer for my assay. What is the likely cause and how can I mitigate this?

Answer:

The most probable cause is hydrolytic degradation . The N-acetyl groups on the triazinane ring are essentially amides and are susceptible to hydrolysis, especially under acidic or basic conditions, to yield acetic acid and the corresponding deacetylated triazinane.[2] The cyclic urea-like structure of the triazinane ring itself may also undergo hydrolysis, leading to ring-opening, particularly under more forceful conditions.[3]

Troubleshooting Steps:

  • pH Control:

    • Analysis: Check the pH of your aqueous solution. Both acidic and basic conditions can catalyze the hydrolysis of amides.[2]

    • Solution: Whenever possible, maintain the pH of your solution in the neutral range (pH 6-8). If your experimental conditions necessitate acidic or basic pH, minimize the exposure time of the compound to these conditions. For instance, prepare fresh solutions immediately before use.

  • Temperature Management:

    • Analysis: Elevated temperatures will accelerate the rate of hydrolysis.

    • Solution: Conduct your experiments at the lowest feasible temperature. If heating is required, perform a time-course study to determine the stability of the compound under your specific conditions. Store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to minimize degradation.

  • Solvent Choice:

    • Analysis: While 1,5-diacetyl-1,3,5-triazinane-2,4-dione is sparingly soluble in water, the use of organic co-solvents can influence stability.[4]

    • Solution: If your experiment allows, consider using a higher proportion of a non-aqueous, aprotic solvent (e.g., DMSO, DMF) to prepare stock solutions, and then dilute into your aqueous buffer immediately before the experiment. This minimizes the time the compound is in contact with water.

Predicted Hydrolytic Degradation Pathway:

1,5-Diacetyl-1,3,5-triazinane-2,4-dione 1,5-Diacetyl-1,3,5-triazinane-2,4-dione 1-Acetyl-1,3,5-triazinane-2,4-dione 1-Acetyl-1,3,5-triazinane-2,4-dione 1,5-Diacetyl-1,3,5-triazinane-2,4-dione->1-Acetyl-1,3,5-triazinane-2,4-dione + H2O - Acetic Acid 1,3,5-Triazinane-2,4-dione 1,3,5-Triazinane-2,4-dione 1-Acetyl-1,3,5-triazinane-2,4-dione->1,3,5-Triazinane-2,4-dione + H2O - Acetic Acid Ring-Opened Products Ring-Opened Products 1,3,5-Triazinane-2,4-dione->Ring-Opened Products + H2O (Harsh Conditions)

Caption: Predicted hydrolytic degradation of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Issue 2: Inconsistent Results in Thermally-Stressed Experiments

Question: I am using 1,5-diacetyl-1,3,5-triazinane-2,4-dione in a reaction that requires heating. I am observing variable yields and the appearance of unexpected byproducts. What could be happening?

Answer:

Thermal degradation is the likely culprit. N-acetyl compounds can be thermally labile, and at elevated temperatures, 1,5-diacetyl-1,3,5-triazinane-2,4-dione may decompose. The thermal degradation of N-acetylglucosamine, for example, yields a variety of volatile compounds including pyrazines, pyridines, and furans.[5][6][7] While the specific degradation products of your compound may differ, it is reasonable to expect a complex mixture of byproducts upon heating.

Troubleshooting Steps:

  • Determine Thermal Stability:

    • Analysis: The thermal stability of your compound under your specific experimental conditions (e.g., in a particular solvent, in the presence of other reagents) is unknown.

    • Solution: If possible, perform a thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine the onset of thermal decomposition. In the absence of this instrumentation, run a small-scale experiment where you heat the compound in your reaction solvent at various temperatures for a fixed time and analyze for degradation by HPLC or LC-MS.

  • Optimize Reaction Conditions:

    • Analysis: Prolonged heating, even at temperatures below the decomposition point, can lead to gradual degradation.

    • Solution: Aim to use the lowest possible temperature and the shortest possible reaction time that still allows for the desired chemical transformation.

  • Inert Atmosphere:

    • Analysis: The presence of oxygen at high temperatures can lead to oxidative degradation.

    • Solution: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation.

Predicted Thermal Degradation Products:

Due to the complexity of thermal degradation, a definitive pathway is difficult to predict without experimental data. However, based on related compounds, potential degradation products could include:

  • Acetic acid and deacetylated triazinanes.

  • Ring-opened and fragmented products.

  • Volatile heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1,5-diacetyl-1,3,5-triazinane-2,4-dione?

A1: To ensure long-term stability, 1,5-diacetyl-1,3,5-triazinane-2,4-dione, which is a white crystalline solid, should be stored in a tightly sealed container in a cool, dry place, protected from light.[4] For extended storage, refrigeration (2-8 °C) is recommended.

Q2: Is 1,5-diacetyl-1,3,5-triazinane-2,4-dione sensitive to light?

Q3: Can enzymes in my biological assay degrade 1,5-diacetyl-1,3,5-triazinane-2,4-dione?

A3: It is plausible that certain enzymes could degrade this compound. For instance, some amidases or deacetylases could potentially hydrolyze the N-acetyl groups.[11][12][13][14][15] If you suspect enzymatic degradation in your biological system, you can run a control experiment with heat-inactivated enzymes or in a cell-free buffer to assess the compound's stability.

Q4: What analytical methods are suitable for monitoring the stability of 1,5-diacetyl-1,3,5-triazinane-2,4-dione?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the concentration of the parent compound and detecting the formation of degradation products.[16] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. UV detection would be appropriate. For the identification of unknown degradation products, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.

Experimental Protocol: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method to separate 1,5-diacetyl-1,3,5-triazinane-2,4-dione from its potential degradation products.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic component (e.g., to 95% B) over 20-30 minutes. This will help to elute both polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the parent compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Forced Degradation Study: To confirm the method is "stability-indicating," subject the compound to forced degradation (e.g., by treating with 0.1N HCl, 0.1N NaOH, or 3% H₂O₂ at a slightly elevated temperature). Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.

Workflow for Stability Testing:

cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation Prepare stock solution Prepare stock solution Acid Hydrolysis Acid Hydrolysis Prepare stock solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare stock solution->Base Hydrolysis Oxidative Degradation Oxidative Degradation Prepare stock solution->Oxidative Degradation Thermal Stress Thermal Stress Prepare stock solution->Thermal Stress Photolytic Stress Photolytic Stress Prepare stock solution->Photolytic Stress HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidative Degradation->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis LC-MS for Identification LC-MS for Identification HPLC Analysis->LC-MS for Identification Assess Peak Purity Assess Peak Purity LC-MS for Identification->Assess Peak Purity Quantify Degradants Quantify Degradants Assess Peak Purity->Quantify Degradants Elucidate Degradation Pathway Elucidate Degradation Pathway Quantify Degradants->Elucidate Degradation Pathway

Caption: Workflow for conducting a forced degradation study.

References

  • Taylor & Francis Online. (n.d.). Full article: Hydrolysis of Cyclic Ureas under Microwave Irradiation: Synthesis and Characterization of 7,8‐Diaminopelargonic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. Retrieved from [Link]

  • ACS Publications. (n.d.). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine. Retrieved from [Link]

  • ACS Publications. (n.d.). Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine. Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic deacetylation of N-acetylglucosamine residues in cell wall peptidoglycan. Retrieved from [Link]

  • National Institutes of Health. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Retrieved from [Link]

  • PubMed. (2005). The enzymatic degradation and swelling properties of chitosan matrices with different degrees of N-acetylation. Retrieved from [Link]

  • ARKAT USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • HKU Scholars Hub. (2012). Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation study of some triazine-type herbicides. Retrieved from [Link]

  • ResearchGate. (n.d.). The enzymatic degradation and swelling properties of chitosan matrices with different degrees of N-acetylation | Request PDF. Retrieved from [Link]

  • MDPI. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Retrieved from [Link]

  • ACS Publications. (2004). The Hydrolysis of Urea and the Proficiency of Urease. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic degradation of ??-chitin: Susceptibility and the influence of deacetylation. Retrieved from [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. Retrieved from [Link]

  • PubMed. (1994). Enzymatic degradation of chitins and partially deacetylated chitins. Retrieved from [Link]

  • Worldwidejournals.com. (n.d.). Research Paper Chemistry Oxidative Degradation of Triazine Derivatives in Aqueous Medium: A Radiation and PhotochemicaI Study M. Retrieved from [Link]

  • ACS Omega. (2022). Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. Retrieved from [Link]

  • Open Access Pub. (n.d.). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Retrieved from [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]

  • ACS Publications. (2022). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Retrieved from [Link]

  • PubMed. (n.d.). Kinetic studies of the urease-catalyzed hydrolysis of urea in a buffer-free system. Retrieved from [Link]

  • Biology LibreTexts. (2024). 34: Urea Hydrolysis. Retrieved from [Link]

  • ChemBK. (n.d.). 1,3,5-triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro-. Retrieved from [Link]

  • Laboratorium Discounter. (n.d.). 1,5-Diacetyl-1,3,5-triazinane-2,4-dione >98.0%(HPLC)(T) 1g. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of imidazo[4,5-e][3][9]thiazino[2,3-c][3][8][17]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][3][8][17]triazines. Retrieved from [Link]

  • SciELO. (2011). A concise synthetic method for 1,3,5-triazinane-2,4-dithiones. Retrieved from [Link]

  • Google Patents. (n.d.). EP0185279B1 - Process for the preparation of 1,5-diacetyl-2,4-dioxohexahydro-1,3,5-triazine.
  • MDPI. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Retrieved from [Link]

  • Axios Research. (n.d.). 1,3,5-triazine-2,4(1H,3H)-dione - CAS - 71-33-0. Retrieved from [Link]

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Sources

Troubleshooting

Technical Support Center: Scaling Up 1,5-Diacetyl-1,3,5-triazinane-2,4-dione Synthesis

Welcome to the technical support center for the synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for 1,5-diacetyl-1,3,5-triazinane-2,4-dione?

A1: The most probable and direct synthetic route involves the reaction of urea with acetic anhydride.[1][2] This reaction, while seemingly straightforward, can be complex, with the potential for several side products. The reaction likely proceeds through the initial formation of acetylurea, which can then undergo further reactions to form the desired triazinane ring structure. Careful control of reaction conditions is paramount to favor the formation of the desired product.

Q2: What are the primary applications of 1,5-diacetyl-1,3,5-triazinane-2,4-dione?

A2: 1,5-Diacetyl-1,3,5-triazinane-2,4-dione is a versatile intermediate in organic synthesis. It serves as a building block for more complex molecules in pharmaceutical development, particularly in the creation of anti-inflammatory and analgesic drugs.[3] It also finds applications in the formulation of agrochemicals and the synthesis of specialty polymers.[3]

Q3: What are the main safety concerns when working with acetic anhydride at a larger scale?

A3: Acetic anhydride is corrosive, a lachrymator, and reacts exothermically with water. When scaling up, it is crucial to use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. The reaction should be conducted in a well-ventilated fume hood. Ensure that all glassware is dry to prevent a runaway reaction with any residual water. Have a quenching agent, such as sodium bicarbonate solution, readily available.

Troubleshooting Guide: Common Scale-Up Problems

Problem 1: Low Yield of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

Q: We are experiencing a significant drop in yield when scaling up the synthesis from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?

A: A decrease in yield upon scale-up is a common challenge in chemical synthesis.[4] Several factors can contribute to this issue. Let's break down the potential causes and solutions.

Causality and Solutions:
  • Inefficient Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, leading to less efficient heat transfer. This can result in localized overheating or "hot spots," which can promote decomposition of reactants and products or favor side reactions.[1]

    • Solution: Employ a jacketed reactor with controlled heating and cooling capabilities. Use an overhead mechanical stirrer to ensure efficient mixing and uniform temperature distribution throughout the reaction mixture.

  • Poor Mixing: Inadequate mixing can lead to localized concentration gradients, resulting in incomplete reactions and the formation of byproducts.

    • Solution: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller for the reactor volume. The choice of impeller (e.g., anchor, pitched-blade turbine) can be critical depending on the viscosity of the reaction mixture.

  • Suboptimal Reagent Addition: The rate of addition of one reagent to another can significantly impact the reaction outcome. A rapid addition on a larger scale can lead to an uncontrolled exotherm and side product formation.

    • Solution: Use a syringe pump or an addition funnel for the controlled, dropwise addition of the limiting reagent. Monitor the internal temperature of the reaction closely during the addition.

Experimental Protocol: Optimized Laboratory Scale Synthesis
ParameterValue
Reactant 1 Urea
Reactant 2 Acetic Anhydride
Molar Ratio 1 : 2.5 (Urea : Acetic Anhydride)
Solvent Toluene
Temperature 80-90 °C
Reaction Time 4-6 hours

Step-by-Step Methodology:

  • Set up a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer.

  • Charge the flask with urea and toluene.

  • Begin stirring and heat the mixture to 80 °C.

  • Slowly add acetic anhydride to the reaction mixture over 1-2 hours, maintaining the internal temperature below 90 °C.

  • After the addition is complete, maintain the reaction at 90 °C for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product and wash with cold toluene.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Problem 2: Formation of Impurities

Q: Our scaled-up reaction is producing a significant amount of a persistent impurity that is difficult to remove. How can we identify and minimize its formation?

A: The reaction of urea and acetic anhydride can lead to several byproducts.[1] Understanding the potential side reactions is key to minimizing impurity formation.

Potential Side Reactions and Byproducts:
  • Diacetamide and Acetamide: At higher temperatures, urea can decompose, and the resulting products can react with acetic anhydride to form acetamide and diacetamide.[1]

  • N,N'-Diacetylurea: Incomplete cyclization can lead to the formation of N,N'-diacetylurea.

  • Polymeric Materials: Under certain conditions, complex polymeric materials can form.

Mitigation Strategies:
  • Strict Temperature Control: As mentioned, maintaining a consistent and optimal reaction temperature is crucial to prevent the decomposition of urea.

  • Stoichiometry Optimization: Carefully control the molar ratio of urea to acetic anhydride. An excess of acetic anhydride can promote the formation of diacetamide.

  • Reaction Time: Monitor the reaction progress to avoid prolonged reaction times, which can lead to product degradation or the formation of further byproducts.

Visualization of Potential Reaction Pathways:

G Urea Urea Acetylurea Acetylurea Urea->Acetylurea + Acetic Anhydride Decomposition Decomposition Products (Ammonia, Cyanic Acid) Urea->Decomposition High Temp AceticAnhydride Acetic Anhydride Target 1,5-Diacetyl-1,3,5- triazinane-2,4-dione Acetylurea->Target + Urea + Acetic Anhydride - Acetic Acid Diacetylurea N,N'-Diacetylurea Acetylurea->Diacetylurea + Acetic Anhydride Acetamide Acetamide/ Diacetamide Decomposition->Acetamide + Acetic Anhydride

Caption: Potential reaction pathways in the synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Problem 3: Difficult Product Isolation and Purification

Q: We are struggling with the workup and purification of the product at a larger scale. The filtration is slow, and the recrystallization is not as effective as in the small-scale synthesis.

A: Isolation and purification are critical steps that often require significant adjustments during scale-up.

Troubleshooting Workup and Purification:
  • Slow Filtration:

    • Cause: The formation of very fine particles or a viscous mother liquor can clog the filter medium.

    • Solution:

      • Aging: Allow the product slurry to cool slowly and stir for a longer period before filtration. This can promote the growth of larger crystals.

      • Filter Aid: Use a filter aid like Celite® to improve the filtration rate.

      • Filtration Method: For larger quantities, consider using a Nutsche filter or a centrifuge instead of a simple Buchner funnel.

  • Ineffective Recrystallization:

    • Cause: The solubility profile of the compound and impurities can change with the scale and the presence of different impurity profiles.

    • Solution:

      • Solvent Screening: Re-evaluate the recrystallization solvent or solvent system. A mixture of solvents can sometimes provide better selectivity for crystallizing the desired product while keeping impurities in solution.

      • Seeding: Use a small amount of pure product as seed crystals to induce crystallization and improve crystal quality.

      • Controlled Cooling: Implement a programmed cooling profile to allow for slow and controlled crystal growth, which generally leads to higher purity.

Workflow for Scale-Up Purification:

G Start Crude Reaction Mixture Filter Filter Crude Solid Start->Filter Wash Wash with Cold Solvent Filter->Wash Recrystallize Recrystallize from Optimal Solvent System Wash->Recrystallize Seed Seed with Pure Crystals (Optional) Recrystallize->Seed Cool Controlled Cooling Seed->Cool Isolate Isolate Pure Product (Filtration/Centrifugation) Cool->Isolate Dry Dry under Vacuum Isolate->Dry End Pure 1,5-Diacetyl-1,3,5- triazinane-2,4-dione Dry->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 1,5-diacetyl-1,3,5-triazinane-2,4-dione

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical compa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison to confirm the structure of 1,5-diacetyl-1,3,5-triazinane-2,4-dione. Due to the limited availability of direct experimental data for this specific compound, we will employ a comparative approach, leveraging data from closely related analogues to predict and substantiate its structural features.

Our primary reference compound will be the crystallographically characterized 1,3,5-triacetyl-2,4-dioxohexahydro-1,3,5-triazine , a close structural analogue. We will also draw comparisons with the parent scaffold, 1,3,5-triazinane-2,4-dione (5-azauracil) , to understand the influence of the acetyl substituents.

Predicted Structural Features of 1,5-diacetyl-1,3,5-triazinane-2,4-dione

The proposed structure of 1,5-diacetyl-1,3,5-triazinane-2,4-dione features a central six-membered triazinane ring containing three nitrogen and three carbon atoms. Two of the ring carbons are part of carbonyl groups, forming a dione functionality. Acetyl groups are attached to the nitrogen atoms at positions 1 and 5. The nitrogen at position 3 is expected to bear a hydrogen atom.

Caption: Predicted structure of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Comparative Structural Analysis with 1,3,5-triacetyl-2,4-dioxohexahydro-1,3,5-triazine

The crystal structure of 1,3,5-triacetyl-2,4-dioxohexahydro-1,3,5-triazine provides an invaluable experimental foundation for our analysis[1]. This molecule differs from our target compound by the presence of an additional acetyl group at the N3 position.

Key Structural Insights from the Crystal Structure:

  • Ring Conformation: The triazinane ring in the tri-acetylated analogue is not planar, likely adopting a distorted boat or chair conformation to minimize steric strain from the bulky acetyl groups. We can infer a similar non-planar conformation for the di-acetylated compound.

  • Bond Lengths and Angles: The C-N and C=O bond lengths within the triazinane ring of the reference compound provide expected values for our target molecule. These can be used to predict the electronic environment of the core structure.

  • Stereochemistry: The presence of multiple substituents on the flexible ring system raises the possibility of different stereoisomers. The crystal structure of the tri-acetylated compound would reveal its specific solid-state conformation.

Experimental Protocols for Structural Confirmation

To definitively confirm the structure of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, a combination of synthetic and spectroscopic techniques is required.

Synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione

A plausible synthetic route involves the acetylation of a pre-formed triazinane-2,4-dione ring system. The following protocol is adapted from general methods for the synthesis of N-substituted triazines.[2]

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product 5-Azauracil 1,3,5-Triazinane-2,4-dione (5-Azauracil) Reaction Reaction 5-Azauracil->Reaction AceticAnhydride Acetic Anhydride (2.2 equivalents) AceticAnhydride->Reaction Solvent Pyridine (Solvent) Solvent->Reaction Temperature Reflux Temperature->Reaction Target 1,5-Diacetyl-1,3,5-triazinane-2,4-dione Reaction->Target

Caption: Proposed synthetic workflow for 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-triazinane-2,4-dione (1 equivalent) in anhydrous pyridine.

  • Acetylation: Slowly add acetic anhydride (2.2 equivalents) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated white solid by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Spectroscopic and Analytical Characterization

The following table summarizes the expected and comparative data for the structural confirmation.

Technique 1,5-diacetyl-1,3,5-triazinane-2,4-dione (Predicted) 1,3,5-triacetyl-2,4-dioxohexahydro-1,3,5-triazine (Reference) 1,3,5-triazinane-2,4-dione (Parent)
¹H NMR Singlet for CH₂ protons (~4.5-5.5 ppm). Two singlets for acetyl CH₃ protons (~2.2-2.5 ppm). Broad singlet for N-H proton (>8 ppm).Singlet for CH₂ protons. Three distinct singlets for acetyl CH₃ protons.Singlet for CH₂ protons. Broad singlets for N-H protons.
¹³C NMR Signal for CH₂ carbon (~60-70 ppm). Signals for two distinct acetyl carbonyl carbons (~168-172 ppm). Signals for two distinct acetyl methyl carbons (~20-25 ppm). Signals for two ring carbonyl carbons (~150-160 ppm).Signal for CH₂ carbon. Signals for three distinct acetyl carbonyl carbons. Signals for three distinct acetyl methyl carbons. Signals for two ring carbonyl carbons.Signal for CH₂ carbon. Signal for two equivalent ring carbonyl carbons.
IR (cm⁻¹) N-H stretch (~3200-3400). C=O stretches (amide I band) for acetyl and ring carbonyls (~1650-1750). C-N stretches (~1200-1350).No N-H stretch. Multiple C=O stretches. C-N stretches.N-H stretches (~3200-3400). C=O stretch (~1700). C-N stretches.
Mass Spec. Molecular ion peak (M⁺) at m/z 199.16. Fragmentation patterns showing loss of acetyl groups (CH₃CO, m/z 43) and ketene (CH₂CO, m/z 42).Molecular ion peak (M⁺) at m/z 241.19. Fragmentation showing sequential loss of acetyl groups.Molecular ion peak (M⁺) at m/z 113.07.
Melting Point 214-217 °C[3]Data not readily available.>300 °C

Causality Behind Experimental Choices:

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. The number of signals, their chemical shifts, and splitting patterns provide direct evidence of the molecular symmetry and the electronic environment of each nucleus. The presence of two distinct acetyl signals in the ¹H and ¹³C NMR spectra would be a key indicator of the 1,5-disubstitution pattern, as opposed to a single signal for a symmetrically substituted compound.

  • Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present. The characteristic C=O stretching frequencies for both the ring and acetyl carbonyls, as well as the N-H stretch, would provide crucial confirmatory evidence. The absence of an N-H stretch in the tri-acetylated analogue serves as a clear point of comparison.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum offers additional structural clues, such as the facile loss of acetyl groups.

  • X-ray Crystallography: The ultimate confirmation of the structure would be obtained through single-crystal X-ray diffraction. This technique would provide the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the triazinane ring.

Conclusion

References

  • Klepp, K. O., et al. (2014). Crystal structure of 1,3,5-triacetyl-2,4-dioxohexahydro-1,3,5-triazine, (СН3СO)3С3H2N3O2. ResearchGate. [Link][1]

  • ChemBK. (2024). 1,3,5-triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro-. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6334, 5-Azauracil. PubChem. [Link]

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link][4][5][6]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. [Link][2]

  • Wikipedia. (2023, October 28). Hexahydro-1,3,5-triazine. [Link][7]

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Aza analogs of nucleic acid bases: infrared and Raman spectra of 5-azauracil and crystal structure of 5-azauracil monohydrate. New Journal of Chemistry, 34(8), 1663-1671. [Link][8]

  • MDPI. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(23), 5568. [Link][9]

  • PubChem. (n.d.). 1,3,5-Triacetylhexahydro-1,3,5-triazine. [Link][10]

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Comparative

A Comparative Guide to the Biological Activity of 1,3,5-Triazine Derivatives

In the landscape of medicinal chemistry, the 1,3,5-triazine scaffold has emerged as a "privileged structure," a core molecular framework that consistently yields compounds with a diverse array of biological activities. T...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1,3,5-triazine scaffold has emerged as a "privileged structure," a core molecular framework that consistently yields compounds with a diverse array of biological activities. This guide offers a comparative analysis of the antimicrobial and anticancer properties of various 1,3,5-triazine derivatives, presenting supporting experimental data to inform researchers, scientists, and drug development professionals. While our focus is on the broader class of 1,3,5-triazines due to the wealth of available data, it is worth noting that specific derivatives, such as 1,5-diacetyl-1,3,5-triazinane-2,4-dione, remain under-explored, representing a potential frontier for future research. This guide will delve into the known biological activities of 1,3,5-triazine derivatives, compare their performance against established therapeutic agents, and provide detailed experimental protocols to ensure the reproducibility of the findings.

The Versatile 1,3,5-Triazine Scaffold: A Hub of Biological Activity

The 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, offers a unique template for the design of bioactive molecules. Its symmetrical nature and the presence of three reactive sites allow for the facile introduction of various substituents, leading to a vast chemical space with diverse pharmacological properties. This has led to the development of 1,3,5-triazine derivatives with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1]

Comparative Analysis of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 1,3,5-triazine derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of pathogenic bacteria and fungi.

Quantitative Comparison of Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a critical parameter for evaluating the efficacy of an antimicrobial agent, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table provides a comparative overview of the MIC values of selected 1,3,5-triazine derivatives against common bacterial strains, benchmarked against the widely used antibiotic, Ciprofloxacin.

Derivative ClassCompoundBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Aminobenzoic acid derivative10 Staphylococcus aureusComparable to AmpicillinAmpicillin-
Aminobenzoic acid derivative13 Escherichia coliComparable to AmpicillinAmpicillin-
Aminobenzoic acid derivative14 Escherichia coliComparable to AmpicillinAmpicillin-
Aminobenzoic acid derivative16 Staphylococcus aureusComparable to AmpicillinAmpicillin-
Aminobenzoic acid derivative25 Staphylococcus aureusComparable to AmpicillinAmpicillin-
Aminobenzoic acid derivative30 Staphylococcus aureusComparable to AmpicillinAmpicillin-
Ciprofloxacin-Staphylococcus aureus0.6--
Ciprofloxacin-Escherichia coli0.013--

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions. The data presented here is for illustrative purposes.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

The antimicrobial potency of 1,3,5-triazine derivatives is intricately linked to the nature of the substituents on the triazine core.[2] Key SAR observations include:

  • Lipophilicity and Charge: The introduction of cationic charges and lipophilic groups can enhance antibacterial activity, a concept borrowed from the design of antimicrobial peptides.[3]

  • Substitution Pattern: The number and position of substituents significantly impact activity. For instance, in a series of aminobenzoic acid derivatives, the specific substitution pattern determined the level of activity against S. aureus and E. coli.[4]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyrazole, can modulate the antimicrobial spectrum and potency.[5]

Comparative Analysis of Anticancer Activity

The development of targeted and effective anticancer therapies remains a paramount challenge in medicine. 1,3,5-triazine derivatives have shown considerable promise as anticancer agents, with several compounds demonstrating potent cytotoxicity against a variety of cancer cell lines.[6]

Quantitative Comparison of Half-Maximal Inhibitory Concentrations (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In oncology research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following table compares the IC50 values of various 1,3,5-triazine derivatives against human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) cell lines, with the established chemotherapeutic agent Doxorubicin as a reference.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Imamine-1,3,5-triazine4f MDA-MB-231 (Breast)6.25Imatinib35.50
Imamine-1,3,5-triazine4k MDA-MB-231 (Breast)8.18Imatinib35.50
Morpholine substituted6b A549 (Lung)9.61--
Morpholine substituted6c MCF-7 (Breast)12.88--
Chiral 1,3,5-triazine13c MCF-7 (Breast)8.04--
Chiral 1,3,5-triazine13c A549 (Lung)12.24--
Doxorubicin-MCF-7 (Breast)~1.25-2.5--
Doxorubicin-A549 (Lung)>20--

Note: The IC50 values for Doxorubicin can vary significantly depending on the experimental conditions and the specific clone of the cell line used.[7][8] The data for the triazine derivatives are from various sources and are presented for comparative illustration.[9][10][11]

Mechanistic Insights and Structure-Activity Relationships (SAR) in Anticancer Activity

The anticancer activity of 1,3,5-triazine derivatives often stems from their ability to interfere with critical cellular signaling pathways.

  • Kinase Inhibition: Many 1,3,5-triazine derivatives function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a desirable mechanism for anticancer drugs.

  • SAR Insights:

    • The presence of specific amine substituents at the C2, C4, and C6 positions of the triazine ring is often critical for potent anticancer activity.

    • The incorporation of bulky and aromatic side chains can enhance the binding affinity to target proteins.

    • Chirality can play a significant role in the biological activity, with one enantiomer often being more active than the other.[11]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of 1,3,5-triazine derivatives.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][10]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading start Start prep_media Prepare Mueller-Hinton Broth start->prep_media prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum prep_compounds Prepare serial dilutions of triazine derivatives and control antibiotic start->prep_compounds add_broth Add broth to all wells of a 96-well plate prep_media->add_broth add_inoculum Inoculate wells with bacterial suspension prep_inoculum->add_inoculum add_compounds Add serially diluted compounds to respective wells prep_compounds->add_compounds add_broth->add_compounds add_compounds->add_inoculum controls Include growth and sterility controls add_inoculum->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Visually inspect for turbidity and determine the MIC incubate->read_mic

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare sterile Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

    • Culture the test bacterium overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.

    • Prepare stock solutions of the 1,3,5-triazine derivatives and the reference antibiotic in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in MHB.

  • Assay Setup:

    • Dispense 100 µL of MHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the serially diluted compounds to the corresponding wells, resulting in a final volume of 200 µL and the desired test concentrations.

    • Inoculate each well (except for the sterility control) with 5 µL of the standardized bacterial suspension.

    • Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_reading_analysis Reading & Analysis start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_adhesion Incubate for 24 hours to allow cell adhesion seed_cells->incubate_adhesion treat_cells Treat cells with serial dilutions of triazine derivatives and control drug incubate_adhesion->treat_cells add_mtt Add MTT solution to each well treat_cells->add_mtt incubate_formazan Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan incubate_formazan->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate cell viability and determine IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

    • Prepare serial dilutions of the 1,3,5-triazine derivatives and the reference drug in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • MTT Incubation:

    • After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This guide has provided a comparative overview of the significant antimicrobial and anticancer activities exhibited by 1,3,5-triazine derivatives. The versatility of the triazine scaffold allows for extensive chemical modification, leading to compounds with potent and selective biological effects. While the data presented highlights the promise of this class of compounds, it also underscores the need for standardized testing protocols to enable more direct and meaningful comparisons between different derivatives.

The notable absence of detailed biological activity data for 1,5-diacetyl-1,3,5-triazinane-2,4-dione in the current literature presents a clear opportunity for future research. Based on the structure-activity relationships of other triazine and triazinane derivatives, it is plausible that this compound and its analogues could possess interesting biological properties. Future studies should focus on the synthesis and systematic evaluation of such under-explored derivatives against a broad panel of microbial and cancer cell line targets. Furthermore, a deeper investigation into their mechanisms of action will be crucial for the rational design of the next generation of 1,3,5-triazine-based therapeutic agents.

References

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Validation

A Comparative Study of Triazinane-Dione Compounds as Anticancer Agents

Introduction: The Triazine Scaffold in Oncology The triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its inherent ability to form...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazine Scaffold in Oncology

The triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its inherent ability to form multiple hydrogen bonds, engage in pi-stacking interactions, and serve as a rigid template for diverse substitutions has made it a cornerstone in the development of novel therapeutics. Among the various classes of triazine derivatives, those featuring a dione functionality (triazinane-diones) have garnered significant attention for their potent and often selective anticancer activities.

This guide provides an in-depth comparative analysis of two prominent triazinane-dione isomers: the asymmetrical 1,2,4-triazine-3,5-diones and the symmetrical 1,3,5-triazine-2,4-diones. We will delve into their synthesis, compare their cytotoxic performance against key cancer cell lines, and elucidate their mechanisms of action, offering a comprehensive resource for researchers and drug development professionals in the field of oncology. The choice to focus on the unsaturated "triazine"-dione core over the saturated "triazinane"-dione is driven by the greater volume of published research and demonstrated biological activity for the former.

Comparative Analysis of Lead Compounds

For this comparative study, we will focus on representative phenyl-substituted derivatives of both the 1,2,4-triazine-3,5-dione and 1,3,5-triazine-2,4-dione scaffolds. The phenyl group is a common substituent in medicinal chemistry that allows for the exploration of structure-activity relationships through further modification.

Selected Compounds for Comparison:
  • Compound B (1,3,5-Triazine-2,4-dione Derivative): A representative 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione derivative.

Synthesis of Triazinane-Dione Scaffolds

The synthesis of these heterocyclic systems can be achieved through various routes, often involving condensation and cyclization reactions. The choice of synthetic pathway is dictated by the desired substitution pattern and the availability of starting materials.

General Synthetic Approach for 1,2,4-Triazine-3,5-diones:

A common method for the synthesis of 1,2,4-triazine-3,5-diones involves the cyclization of α-keto acid semicarbazones. This approach offers a versatile route to a variety of substituted derivatives.

Experimental Protocol: Synthesis of a 1,2,4-Triazine-3,5-dione Derivative

  • Step 1: Formation of the Semicarbazone. An appropriate α-keto acid is reacted with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, in an aqueous or alcoholic solution. The reaction mixture is typically stirred at room temperature until the precipitation of the semicarbazone is complete.

  • Step 2: Cyclization. The isolated semicarbazone is then subjected to cyclization, which can be induced by heating in a suitable solvent, often with the addition of a base to facilitate the ring closure.

  • Step 3: Purification. The crude product is purified by recrystallization from an appropriate solvent to yield the desired 1,2,4-triazine-3,5-dione.

General Synthetic Approach for 1,3,5-Triazine-2,4-diones:

The synthesis of 1,3,5-triazine-2,4-diones can be achieved through the reaction of an amidine with an isocyanate, followed by cyclization. This method allows for the introduction of a wide range of substituents on the triazine ring.

Experimental Protocol: Synthesis of a 1,3,5-Triazine-2,4-dione Derivative

  • Step 1: Formation of the Biguanide Intermediate. An appropriate amidine hydrochloride is reacted with dicyandiamide in a suitable solvent, such as dioxane, with heating to form the corresponding biguanide.

  • Step 2: Cyclization with an Isocyanate. The biguanide intermediate is then reacted with a substituted isocyanate in the presence of a base. The reaction mixture is typically heated to drive the cyclization and formation of the 1,3,5-triazine-2,4-dione ring.

  • Step 3: Purification. The final product is isolated and purified using standard techniques such as column chromatography or recrystallization.

Diagram of Synthetic Pathways

Synthetic_Pathways cluster_124 1,2,4-Triazine-3,5-dione Synthesis cluster_135 1,3,5-Triazine-2,4-dione Synthesis a_start α-Keto Acid a_intermediate Semicarbazone a_start->a_intermediate Condensation a_reagent Semicarbazide a_end 1,2,4-Triazine-3,5-dione a_intermediate->a_end Cyclization b_start Amidine b_intermediate Biguanide b_start->b_intermediate Addition b_reagent Dicyandiamide b_end 1,3,5-Triazine-2,4-dione b_intermediate->b_end Cyclization b_reagent2 Isocyanate b_reagent2->b_end MoA cluster_124_moa 1,2,4-Triazine-3,5-dione MoA cluster_135_moa 1,3,5-Triazine-2,4-dione MoA c124 1,2,4-Triazine-dione Derivative caspase8 Caspase-8 Activation c124->caspase8 caspase9 Caspase-9 Activation c124->caspase9 mTOR_inhibit mTOR Inhibition c124->mTOR_inhibit apoptosis_ext Extrinsic Apoptosis caspase8->apoptosis_ext apoptosis_int Intrinsic Apoptosis caspase9->apoptosis_int c135 1,3,5-Triazine-dione Derivative egfr_inhibit EGFR-TK Inhibition c135->egfr_inhibit pi3k_inhibit PI3K/mTOR Inhibition c135->pi3k_inhibit g2m_arrest G2/M Arrest c135->g2m_arrest proliferation_arrest ↓ Proliferation egfr_inhibit->proliferation_arrest pi3k_inhibit->proliferation_arrest apoptosis_135 Apoptosis g2m_arrest->apoptosis_135

Caption: Proposed anticancer mechanisms of action for 1,2,4- and 1,3,5-triazine-dione derivatives.

Experimental Protocols

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7 or HCT-116) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the triazinane-dione compounds for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Conclusion and Future Perspectives

This comparative guide highlights the significant potential of both 1,2,4- and 1,3,5-triazine-dione scaffolds as platforms for the development of novel anticancer agents. The available data demonstrates that derivatives of both isomeric cores can exhibit potent cytotoxicity against a range of cancer cell lines, operating through clinically relevant mechanisms such as kinase inhibition and induction of apoptosis.

The choice between the two scaffolds for a drug discovery program will likely depend on the specific molecular target and the desired physicochemical properties of the final compound. The symmetrical nature of the 1,3,5-triazine core offers a different steric and electronic profile compared to the asymmetrical 1,2,4-triazine scaffold, which can be exploited for target-specific interactions.

Future research in this area should focus on:

  • Head-to-Head Comparative Studies: Conducting direct comparative studies of optimized derivatives from both scaffolds against a broad panel of cancer cell lines under standardized conditions.

  • Mechanism of Action Elucidation: Further investigation into the specific molecular targets of the most potent compounds to understand the nuances of their anticancer effects.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the triazine-dione core to improve potency, selectivity, and pharmacokinetic properties.

By leveraging the insights presented in this guide, researchers can make more informed decisions in the design and development of next-generation triazinane-dione-based cancer therapeutics.

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,5-diacetyl-1,3,5-triazinane-2,4-dione

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] By delving into the causality behind experimental choices, this document serves as a practical resource for establishing scientifically sound and defensible analytical data.

Introduction to 1,5-diacetyl-1,3,5-triazinane-2,4-dione and Analytical Challenges

1,5-diacetyl-1,3,5-triazinane-2,4-dione is a white crystalline solid with a molecular weight of 199.17 g/mol .[1][2] Its utility as a building block in the synthesis of more complex molecules necessitates the development of precise and accurate analytical methods to ensure purity, stability, and quality.[1] The primary analytical challenge lies in the absence of established, publicly available validated methods for this specific compound. Therefore, this guide will propose a robust High-Performance Liquid Chromatography (HPLC) method, grounded in established principles for the analysis of related triazine derivatives, and compare it with alternative techniques.[3][4][5][6]

Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the analysis of non-volatile and thermally labile compounds like 1,5-diacetyl-1,3,5-triazinane-2,4-dione.[6] Its high resolution, sensitivity, and versatility make it the method of choice for purity assessment and quantification.

Proposed HPLC Method Parameters

A reversed-phase HPLC (RP-HPLC) method is proposed due to the non-polar nature of the acetyl groups combined with the polar triazinane ring, allowing for good retention and separation on a C18 stationary phase.

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and is a robust, commonly available column chemistry suitable for a wide range of polar and non-polar analytes.
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution is chosen to ensure the elution of any potential impurities with differing polarities and to provide a sharp peak shape for the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Detection UV at 220 nmThe triazinane ring system is expected to have a UV absorbance maximum in this region, offering good sensitivity. A photodiode array (PDA) detector can be used to confirm peak purity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Experimental Workflow for HPLC Method Validation

The validation of the proposed HPLC method should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.[7][8]

Caption: Workflow for HPLC Method Validation.

Detailed Validation Protocols

1. Specificity and Selectivity:

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

    • If available, analyze samples of known related substances or force-degraded samples (e.g., acid, base, oxidative, thermal, and photolytic stress) to demonstrate separation of the analyte from potential degradation products.

2. Linearity and Range:

  • Objective: To establish that the detector response is directly proportional to the concentration of the analyte over a defined range.

  • Protocol:

    • Prepare a stock solution of 1,5-diacetyl-1,3,5-triazinane-2,4-dione of known concentration.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate and plot the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare placebo samples spiked with known concentrations of 1,5-diacetyl-1,3,5-triazinane-2,4-dione at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 1,5-diacetyl-1,3,5-triazinane-2,4-dione at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

      • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze a sample under each of the modified conditions and assess the impact on retention time, peak shape, and quantification. The system suitability parameters should remain within the acceptance criteria.

7. System Suitability:

  • Objective: To ensure that the chromatographic system is suitable for the intended analysis on a day-to-day basis.

  • Protocol:

    • Before each analytical run, inject a standard solution multiple times (e.g., five replicates).

    • Calculate the RSD of the peak area and retention time, which should be ≤ 2%.

    • Determine the theoretical plates and tailing factor for the analyte peak.

Alternative and Complementary Analytical Methods

While HPLC is the recommended primary method, other techniques can provide valuable complementary information or may be suitable for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[5] For 1,5-diacetyl-1,3,5-triazinane-2,4-dione, derivatization may be necessary to improve volatility and thermal stability.

ParameterRecommended ConditionJustification
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Silylation of the amide protons will increase volatility and thermal stability.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, robust, and relatively non-polar column suitable for a wide range of derivatized compounds.
Inlet Temperature 250 °CA standard temperature to ensure complete volatilization without thermal degradation.
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)A temperature program is necessary to separate the analyte from any derivatization by-products or impurities.
Detector Mass Spectrometer (Electron Ionization)Provides mass spectral data for definitive identification and quantification.

Comparison with HPLC:

  • Advantages: Higher specificity due to mass spectral data, which can aid in impurity identification.

  • Disadvantages: Requires derivatization, which adds a step to the sample preparation and can introduce variability. Not suitable for thermally labile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[9][10] Quantitative NMR (qNMR) can be used for the direct determination of purity without the need for a reference standard of the same compound.

ParameterRecommended ConditionJustification
Solvent DMSO-d₆ or CDCl₃The choice of solvent will depend on the solubility of the analyte.[10]
Internal Standard Maleic acid or another suitable certified reference materialA stable, non-volatile internal standard with a known purity and signals that do not overlap with the analyte is crucial for accurate quantification.
Spectrometer ≥ 400 MHzA higher field strength provides better signal dispersion and sensitivity.
Acquisition Parameters Optimized for quantitative analysis (e.g., long relaxation delay)Ensures complete relaxation of all nuclei for accurate integration.

Comparison with HPLC:

  • Advantages: Provides absolute quantification without the need for a specific reference standard of the analyte. Gives structural information about impurities. Non-destructive technique.

  • Disadvantages: Lower sensitivity compared to HPLC. Requires a more specialized instrument and expertise. May not be suitable for complex mixtures.

Comparative Summary of Analytical Methods

FeatureHPLC-UV/PDAGC-MSqNMR
Primary Application Purity, Assay, StabilityImpurity Identification, Quantification of VolatilesAbsolute Purity, Structural Elucidation
Sensitivity HighVery HighModerate
Specificity Moderate to HighVery HighHigh
Sample Throughput HighModerateLow
Quantification Relative (requires standard)Relative (requires standard)Absolute (with internal standard)
Development Complexity ModerateHigh (with derivatization)High

Conclusion

For routine quality control, purity assessment, and stability testing of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, a validated reversed-phase HPLC method is the most appropriate and robust choice. Its high sensitivity, resolution, and throughput make it ideal for the pharmaceutical and agrochemical industries. GC-MS and qNMR serve as powerful complementary techniques, with GC-MS being particularly useful for the identification of volatile impurities and qNMR providing an orthogonal method for absolute purity determination and structural confirmation. The selection of the most suitable analytical method will ultimately depend on the specific application, the available resources, and the regulatory requirements. This guide provides the foundational knowledge for developing and validating analytical methods for 1,5-diacetyl-1,3,5-triazinane-2,4-dione with a high degree of scientific integrity.

References

  • 1,3,5-triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro- - ChemBK. (2024-04-09). Retrieved from [Link]

  • Chromatographic methods for analysis of triazine herbicides. (n.d.). PubMed. Retrieved from [Link]

  • Determination of hydroxy-s-triazines in water using HPLC or GC-MS. (2025-08-07). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Analytical Method Validation: Collation between International Guidelines. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. (2015). Semantic Scholar. Retrieved from [Link]

  • 1,5-Diacetyl-1,3,5-triazinane-2,4-dione >98.0%(HPLC)(T) 1g. (n.d.). Laboratorium Discounter. Retrieved from [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016-04-30). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020-06-24). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • A concise synthetic method for 1,3,5-triazinane-2,4-dithiones. (2011-08-11). SciELO. Retrieved from [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. Retrieved from [Link]

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022-05-27). MDPI. Retrieved from [Link]

  • 1,3,5-triazine-2,4(1H,3H)-dione. (n.d.). Axios Research. Retrieved from [Link]

  • Reaction patterns of 1,3,5‐triazinanes, this work, and some structurally related natural products containing functionalized imidazolidines. (n.d.). ResearchGate. Retrieved from [Link]

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Validation

A Comparative Analysis of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione for N-Acetylation in Pharmaceutical Synthesis

For researchers and professionals in drug development, the selection of an appropriate acetylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity of the final active pha...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of an appropriate acetylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of 1,5-diacetyl-1,3,5-triazinane-2,4-dione with conventional acetylating agents, focusing on the N-acetylation of sulfonamides, a crucial transformation in the synthesis of numerous therapeutic agents.

Introduction: The Significance of N-Acetylation in Drug Synthesis

N-acetylation is a fundamental reaction in medicinal chemistry, often employed to modify the pharmacokinetic and pharmacodynamic properties of a drug molecule. For instance, the acetylation of the primary amino group of sulfonamides can modulate their solubility, bioavailability, and therapeutic activity. The choice of acetylating agent for this transformation is governed by factors such as reactivity, selectivity, cost, and the nature of the byproducts.

The Incumbents: Acetic Anhydride and Acetyl Chloride

The workhorses of industrial and laboratory-scale acetylation are acetic anhydride and acetyl chloride. Their efficacy is well-documented, providing a benchmark against which to compare emerging reagents like 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Acetic Anhydride (Ac₂O) is a widely used, cost-effective acetylating agent.[1] It offers a balance of reactivity and ease of handling. However, its reactions often require elevated temperatures and can produce acetic acid as a byproduct, which may necessitate additional purification steps.[2]

Acetyl Chloride (AcCl) is a more reactive acetylating agent than acetic anhydride, often leading to faster reaction times and higher yields at lower temperatures.[2][3] This heightened reactivity, however, comes at the cost of increased sensitivity to moisture and the production of corrosive hydrochloric acid (HCl) as a byproduct, which requires careful handling and neutralization.[2][3][4]

A Contender on the Horizon: 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

1,5-Diacetyl-1,3,5-triazinane-2,4-dione (CAS 86320-44-7) is a solid, heterocyclic compound that presents itself as a promising, though less documented, acetylating agent.[5] Its structure, featuring two acetyl groups on a triazinane ring, suggests a controlled release of the acetylating moiety, potentially offering advantages in terms of selectivity and milder reaction conditions. It is noted for its utility as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[6][7]

Physicochemical Properties
Property1,5-Diacetyl-1,3,5-triazinane-2,4-dione
Molecular Formula C₇H₉N₃O₄
Molecular Weight 199.17 g/mol
Appearance White to off-white crystalline powder
Melting Point 212 - 216 °C
CAS Number 86320-44-7

Comparative Efficacy in N-Acetylation of Sulfonamides

While direct, peer-reviewed comparative studies detailing the efficacy of 1,5-diacetyl-1,3,5-triazinane-2,4-dione are not extensively available, we can extrapolate its potential performance based on the known reactivity of similar compounds and compare it to established data for acetic anhydride and acetyl chloride. The N-acetylation of sulfanilamide to produce N-acetylsulfanilamide serves as an excellent model reaction.

Data Presentation: N-Acetylation of Sulfanilamide
Acetylating AgentCatalyst/ConditionsReaction TimeYield (%)ByproductReference
Acetic AnhydrideSulfuric acid (catalytic) in acetonitrileNot specifiedExcellentAcetic Acid[8]
Acetic AnhydrideK10–FeO catalyst in acetonitrile at 60 °CShorter than benzoic anhydrideExcellentAcetic Acid[8]
Acetyl ChlorideZinc chloride (catalytic), solvent-freeShorter than acetic anhydrideHighHCl[8]
1,5-Diacetyl-1,3,5-triazinane-2,4-dione Hypothesized: Mild base or thermal, solvent Potentially longer Hypothesized: High 1-Acetyl-1,3,5-triazinane-2,4-dione N/A

Causality Behind Experimental Choices

The choice of an acetylating agent is a strategic decision rooted in the principles of chemical reactivity and process optimization.

  • High Reactivity vs. Selectivity: The high electrophilicity of the carbonyl carbon in acetyl chloride leads to rapid reactions but can also result in lower selectivity with multifunctional substrates.[2] Acetic anhydride is less reactive, offering a more controlled acetylation.[2] The structure of 1,5-diacetyl-1,3,5-triazinane-2,4-dione suggests a mechanism where the triazinane ring acts as a leaving group, potentially offering a milder and more selective acetylation profile.

  • Byproduct Management: The generation of HCl with acetyl chloride necessitates the use of a base to neutralize the acid, which can complicate workup.[2] The acetic acid byproduct from acetic anhydride is less corrosive but may require removal through extraction or distillation.[1] The anticipated byproduct of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, 1-acetyl-1,3,5-triazinane-2,4-dione, is a solid and could potentially be removed by filtration, simplifying the purification process.

Experimental Protocols

The following are representative protocols for the N-acetylation of a primary amine, such as sulfanilamide.

Protocol 1: N-Acetylation using Acetic Anhydride
  • To a solution of the primary amine (1 equivalent) in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane), add acetic anhydride (1.1 to 1.5 equivalents).

  • Add a catalytic amount of a suitable acid (e.g., concentrated sulfuric acid) or a solid acid catalyst.[8]

  • Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product and quench any unreacted acetic anhydride.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure N-acetylated product.

Protocol 2: N-Acetylation using Acetyl Chloride
  • Dissolve the primary amine (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or THF) containing a base (1.1 to 2 equivalents, e.g., triethylamine or pyridine) to scavenge the HCl byproduct.[2]

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.05 to 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with water or a dilute aqueous acid solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Proposed N-Acetylation using 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

Note: This is a generalized protocol based on the anticipated reactivity of the compound, as specific literature procedures are not widely available.

  • Dissolve the primary amine (1 equivalent) and 1,5-diacetyl-1,3,5-triazinane-2,4-dione (1.1 equivalents) in a suitable high-boiling polar aprotic solvent (e.g., DMF or DMSO).

  • Optionally, add a non-nucleophilic base (e.g., DBU or potassium carbonate) to facilitate the reaction.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and add a non-polar solvent to precipitate the product and the triazinane byproduct.

  • Collect the solids by filtration.

  • Purify the desired N-acetylated product by selective recrystallization or column chromatography to separate it from the byproduct.

Visualization of Reaction Pathways

Acetylation_Pathways cluster_0 Conventional Acetylating Agents cluster_1 Alternative Acetylating Agent Acetic_Anhydride Acetic Anhydride N_Acetylated_Product N-Acetylated Product (R-NH-Ac) Acetic_Anhydride->N_Acetylated_Product Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->N_Acetylated_Product DATD 1,5-Diacetyl-1,3,5-triazinane-2,4-dione DATD->N_Acetylated_Product Primary_Amine Primary Amine (R-NH2) Primary_Amine->N_Acetylated_Product Acetylation

Caption: General overview of N-acetylation pathways.

Reaction_Mechanisms cluster_AcCl Acetyl Chloride Mechanism cluster_DATD Hypothesized 1,5-Diacetyl-1,3,5-triazinane-2,4-dione Mechanism AcCl_start R-NH2 + Cl-C(=O)CH3 AcCl_inter [Intermediate Complex] AcCl_start->AcCl_inter Nucleophilic Attack AcCl_end R-NH-C(=O)CH3 + HCl AcCl_inter->AcCl_end Elimination of HCl DATD_start R-NH2 + DATD DATD_inter [Tetrahedral Intermediate] DATD_start->DATD_inter Nucleophilic Attack DATD_end R-NH-C(=O)CH3 + 1-Acetyl-1,3,5-triazinane-2,4-dione DATD_inter->DATD_end Leaving Group Departure

Caption: Comparison of acetylation mechanisms.

Conclusion and Future Outlook

Acetic anhydride and acetyl chloride remain the go-to reagents for N-acetylation due to their high reactivity and cost-effectiveness. However, their respective drawbacks, such as the need for high temperatures or the production of corrosive byproducts, leave room for the development of alternative reagents.

1,5-Diacetyl-1,3,5-triazinane-2,4-dione represents a potentially valuable alternative, especially in scenarios requiring milder reaction conditions and simplified workup procedures. Its solid nature and the potential for a solid byproduct could be advantageous in process chemistry. Further research is warranted to fully characterize its reactivity profile, including kinetic studies and substrate scope analysis, to establish its role as a viable and perhaps superior acetylating agent in specific pharmaceutical synthesis applications.

References

  • Boyd, S., & Henderson, A. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • Kamiński, Z. J. (2000). Triazine-based condensing reagents. Biopolymers, 55(2), 140–164.
  • Ghosh, C., & Ke, A. (n.d.).
  • Katritzky, A. R., Hoffmann, S., & Suzuki, K. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (n.d.).
  • Brainly. (2023, September 11). Why is acetic anhydride preferred over acetyl chloride in acetylation reaction? Retrieved from [Link]

  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online.
  • Boyd, S., & Henderson, A. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PubMed Central.
  • Gsell, M., & Bach, T. (2012).
  • Filo. (2025, May 6). acetic anhydride is preferres over chloride for acelyation why. Retrieved from [Link]

  • Pediaa.Com. (2023, June 28). What is the Difference Between Acetyl Chloride and Acetic Anhydride. Retrieved from [Link]

  • Ali, S. A., & El-Sayed, W. A. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]

  • Bower, J. F. (n.d.). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central.
  • El-Sayed, W. A., & Ali, S. A. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • Das, B., & Gogoi, P. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.

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Comparative

A Comparative Guide to the Performance of 1,5-diacetyl-1,3,5-triazinane-2,4-dione and Other Acetylating Agents in Various Solvents

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the selection of an appropriate acetylating agent and solvent system is paramount to achieving optimal reaction outco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate acetylating agent and solvent system is paramount to achieving optimal reaction outcomes. This guide provides a comprehensive comparison of the performance of 1,5-diacetyl-1,3,5-triazinane-2,4-dione against two widely used alternatives: acetic anhydride and N-acetylimidazole. By examining their reactivity, solubility, and stability in a range of common organic solvents, this document aims to equip researchers with the critical insights needed to make informed decisions in their experimental design.

Introduction to 1,5-diacetyl-1,3,5-triazinane-2,4-dione

1,5-diacetyl-1,3,5-triazinane-2,4-dione is a white crystalline solid with a molecular formula of C₇H₉N₃O₄ and a molecular weight of 199.17 g/mol .[1] Its structure, featuring two acetyl groups attached to a triazinane ring, suggests its potential as an acetylating agent. This compound is known to be insoluble in water but soluble in organic solvents such as alcohols and ketones.[2] It finds applications as a chemical reagent in organic synthesis, as well as in the dye and cosmetics industries.[2] In pharmaceutical and agrochemical research, it serves as a versatile intermediate for the synthesis of more complex molecules.[3]

Comparative Analysis of Acetylating Agents in Different Solvents

The choice of solvent can significantly influence the rate, yield, and selectivity of an acetylation reaction. Solvents can affect the solubility of reactants, the stability of intermediates, and the overall reaction mechanism. This section compares the performance of 1,5-diacetyl-1,3,5-triazinane-2,4-dione with acetic anhydride and N-acetylimidazole in various solvent environments.

Solubility Profile

The solubility of an acetylating agent is a critical factor, as it dictates the homogeneity of the reaction mixture and can impact reaction kinetics.

Table 1: Solubility of Acetylating Agents in Common Organic Solvents

Solvent1,5-diacetyl-1,3,5-triazinane-2,4-dioneAcetic AnhydrideN-Acetylimidazole
Polar Protic Solvents
MethanolSoluble (qualitative)[2]MiscibleSoluble (qualitative)[4]
EthanolSoluble (qualitative)[2]MiscibleData not available
Polar Aprotic Solvents
AcetoneSoluble (qualitative)[2]MiscibleData not available
AcetonitrileData not availableMiscibleSoluble (in studies)[5]
Dichloromethane (DCM)Data not availableMiscibleData not available
Tetrahydrofuran (THF)Data not availableMiscibleData not available
Dimethylformamide (DMF)Data not availableMiscibleData not available
Nonpolar Solvents
TolueneData not availableMiscibleData not available
HexaneLikely insolubleMiscibleLikely insoluble
Reactivity and Performance in Acetylation Reactions

The primary measure of an acetylating agent's performance is its ability to efficiently transfer an acetyl group to a substrate, typically an alcohol, amine, or phenol.

Acetic Anhydride:

Acetic anhydride is a powerful and widely used acetylating agent.[7] Its reactivity can be influenced by the solvent. For instance, in the acetylation of 4-nitrobenzyl alcohol, toluene was found to be the most effective solvent, yielding over 99% product, while diethyl ether was the least effective.[8] Good yields were also obtained in ethyl acetate, THF, dichloromethane, and acetonitrile.[8] Under solvent-free conditions, the acetylation of benzyl alcohol with acetic anhydride at 60 °C resulted in complete conversion to benzyl acetate within 7 hours.[7]

N-Acetylimidazole:

N-Acetylimidazole is a milder acetylating agent, often used when selectivity is required. The kinetics of acetylation of alcohols with acetyl chloride and acetic anhydride, catalyzed by N-methylimidazole (a closely related compound), have been studied in acetonitrile.[5] The mechanism can vary depending on the acetylating agent and solvent, proceeding through either general base catalysis or a nucleophilic pathway involving an N-acylated intermediate.[5]

1,5-diacetyl-1,3,5-triazinane-2,4-dione:

Specific experimental data comparing the reactivity of 1,5-diacetyl-1,3,5-triazinane-2,4-dione in different solvents is not extensively documented in publicly available literature. However, based on its structure, it is expected to be a moderately reactive acetylating agent. The triazinane ring may act as a leaving group, facilitating the transfer of the acetyl groups. The choice of solvent would likely impact its reactivity, with polar aprotic solvents potentially favoring the reaction by stabilizing any charged intermediates.

Table 2: Comparative Performance of Acetylating Agents in the Acetylation of Benzyl Alcohol

Acetylating AgentSolventCatalystTimeYield (%)Reference
Acetic AnhydrideTolueneSodium Bicarbonate24 h>99[8]
Acetic AnhydrideEthyl AcetateSodium Bicarbonate24 h93[8]
Acetic AnhydrideAcetonitrileSodium Bicarbonate48 h90[8]
Acetic AnhydrideDichloromethaneSodium Bicarbonate48 h85[8]
Acetic AnhydrideNoneNone (60 °C)7 h100[7]
1,5-diacetyl-1,3,5-triazinane-2,4-dioneVariousVariousN/AData not available
N-AcetylimidazoleVariousVariousN/AData not available

This table highlights the need for direct comparative studies under identical conditions.

Experimental Protocols

To facilitate a direct comparison of these acetylating agents, the following experimental protocols are provided.

Protocol 1: Determination of Quantitative Solubility

This protocol outlines a method to determine the solubility of an acetylating agent in various organic solvents.

G cluster_prep Preparation cluster_dissolution Dissolution & Equilibration cluster_analysis Analysis A Weigh 100 mg of acetylating agent C Add acetylating agent to solvent A->C B Add 1 mL of solvent to a vial B->C D Stir vigorously at constant temperature (e.g., 25 °C) for 24 hours C->D E Allow undissolved solid to settle D->E F Take a known volume of the supernatant E->F G Evaporate the solvent F->G H Weigh the remaining solid G->H I Calculate solubility (e.g., in g/100 mL) H->I

Caption: Workflow for determining the quantitative solubility of an acetylating agent.

Protocol 2: Comparative Acetylation of Benzyl Alcohol

This protocol allows for the direct comparison of the reactivity of different acetylating agents.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A To a flask, add benzyl alcohol (1 mmol) and solvent (5 mL) B Add a base (e.g., pyridine, 1.2 mmol) A->B C Add acetylating agent (1.1 mmol) B->C D Stir at a controlled temperature C->D E Monitor reaction progress by TLC or GC D->E F Quench reaction with water E->F Upon completion G Extract with an organic solvent F->G H Wash, dry, and concentrate the organic layer G->H I Purify by column chromatography H->I J Determine yield I->J

Caption: Experimental workflow for the comparative acetylation of benzyl alcohol.

Mechanistic Considerations and Solvent Effects

The mechanism of acetylation can be influenced by the solvent's polarity and its ability to stabilize intermediates.

G General Acetylation Mechanisms cluster_nucleophilic Nucleophilic Catalysis Pathway cluster_base General Base Catalysis Pathway Nuc Nucleophile (e.g., DMAP) AcX Acetylating Agent (R-CO-X) Nuc->AcX 1. Nucleophilic attack Intermediate Acyl-Nuc+ Intermediate AcX->Intermediate Forms reactive intermediate ROH Alcohol/Amine (R'-OH / R'-NH2) Intermediate->ROH 2. Acetyl transfer Product Acetylated Product (R-CO-OR' / R-CO-NHR') ROH->Product Base Base (e.g., Pyridine) ROH2 Alcohol/Amine (R'-OH / R'-NH2) Base->ROH2 1. Deprotonates substrate AcX2 Acetylating Agent (R-CO-X) ROH2->AcX2 2. Nucleophilic attack Product2 Acetylated Product (R-CO-OR' / R-CO-NHR') AcX2->Product2

Caption: General mechanisms for catalyzed acetylation reactions.

Polar aprotic solvents like DMF and DMSO can stabilize charged intermediates, potentially accelerating reactions that proceed through a nucleophilic catalysis pathway. Protic solvents, on the other hand, can solvate both the nucleophile and the electrophile, and their effect on the reaction rate can be more complex. For 1,5-diacetyl-1,3,5-triazinane-2,4-dione, its stability in protic solvents like methanol and ethanol would be a key consideration, as solvolysis could be a competing reaction.

Conclusion and Recommendations

While 1,5-diacetyl-1,3,5-triazinane-2,4-dione presents an interesting alternative to traditional acetylating agents, a comprehensive understanding of its performance across different solvents is currently limited by the lack of publicly available quantitative data.

  • Acetic anhydride remains a robust and versatile acetylating agent with predictable performance in a variety of solvents. Its high reactivity makes it suitable for a wide range of substrates.

  • N-Acetylimidazole is a valuable option for milder acetylations where selectivity is a concern. Its performance is well-documented in certain polar aprotic solvents.

  • 1,5-diacetyl-1,3,5-triazinane-2,4-dione warrants further investigation to fully characterize its potential. Researchers are encouraged to utilize the provided protocols to generate comparative data on its solubility and reactivity in solvents relevant to their specific applications.

Future studies should focus on generating quantitative solubility data for 1,5-diacetyl-1,3,5-triazinane-2,4-dione and conducting direct comparative acetylation reactions against established reagents under standardized conditions. This will enable a more definitive assessment of its utility and optimal application in organic synthesis.

References

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Validation

A Researcher's Guide to Acetylating Agents: Evaluating Alternatives to 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

For researchers, scientists, and professionals in drug development, the selection of an appropriate acetylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate acetylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. While a variety of reagents are available, this guide provides an in-depth comparison of common alternatives to the specialized agent 1,5-diacetyl-1,3,5-triazinane-2,4-dione. By understanding the reactivity, safety profiles, and practical handling of these alternatives, researchers can make informed decisions tailored to their specific synthetic challenges.

Introduction to Acetylation and the Role of 1,5-Diacetyl-1,3,5-triazinane-2,4-dione

Acetylation, the introduction of an acetyl group (CH₃CO) onto a substrate, is a fundamental and widely employed transformation in organic synthesis.[1] This reaction is crucial for protecting functional groups such as alcohols, amines, phenols, and thiols, thereby preventing them from undergoing unwanted reactions during subsequent synthetic steps.[2][3] Furthermore, acetylation can modify the biological activity and physical properties of molecules, a strategy often utilized in the development of pharmaceuticals.[2]

1,5-Diacetyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound with a structure suggestive of its potential as an acetylating agent. The presence of two acetyl groups attached to nitrogen atoms within the triazinane ring implies that it can donate these groups to nucleophiles. While specific performance data and direct comparative studies for this particular reagent are not widely available in peer-reviewed literature, its structural features place it within the broad class of N-acetylated compounds that can be used for acetylation.

This guide will focus on well-established and thoroughly characterized acetylating agents that serve as readily available and effective alternatives. We will delve into their mechanisms, provide experimental data for comparison, and present detailed protocols to ensure reproducible results in the laboratory.

Core Alternatives for Acetylation in Research

The most common and versatile acetylating agents used in research are acetic anhydride and acetyl chloride.[4] Additionally, N-acetylimidazole offers a milder alternative for sensitive substrates.

Acetic Anhydride (Ac₂O)

Acetic anhydride is a widely used, cost-effective, and efficient acetylating agent.[4] It reacts with a broad range of nucleophiles, including alcohols, phenols, and amines, to form the corresponding acetylated products.[1] The reaction produces acetic acid as a byproduct, which is generally less corrosive and easier to handle than the hydrogen chloride gas produced by acetyl chloride.[4]

Acetyl Chloride (AcCl)

Acetyl chloride is a more reactive acetylating agent than acetic anhydride.[4] This heightened reactivity allows for the acetylation of less nucleophilic substrates and often proceeds at a faster rate. However, this comes with the drawback of being more hazardous to handle due to its corrosivity and the evolution of hydrogen chloride (HCl) gas upon reaction with protic nucleophiles or moisture.[4]

N-Acetylimidazole (NAI)

N-Acetylimidazole is a milder and more selective acetylating agent.[5] It is particularly useful for the acetylation of sensitive substrates or when other functional groups in the molecule might react with more aggressive reagents like acetic anhydride or acetyl chloride. The byproduct of the reaction is imidazole, which is a weak base and generally does not interfere with the reaction.[6]

Comparative Performance Analysis

The choice of an acetylating agent often depends on a trade-off between reactivity, selectivity, cost, and safety. The following table summarizes the key properties of the discussed alternatives.

PropertyAcetic AnhydrideAcetyl ChlorideN-Acetylimidazole
Formula (CH₃CO)₂OCH₃COClC₅H₆N₂O
Molar Mass 102.09 g/mol 78.50 g/mol 110.12 g/mol
Boiling Point 139.8 °C52 °C~206 °C (decomposes)
Reactivity HighVery HighModerate
Byproduct Acetic Acid (CH₃COOH)Hydrochloric Acid (HCl)Imidazole (C₃H₄N₂)
Advantages Cost-effective, less corrosive byproduct, widely available.[4]High reactivity, faster reaction times.[4]Mild and selective, useful for sensitive substrates.[5]
Disadvantages Can require heating or a catalyst for less reactive substrates.Highly corrosive, moisture-sensitive, produces HCl gas.[4]More expensive, lower reactivity than Ac₂O or AcCl.

Experimental Protocols

To provide a practical framework for researchers, the following are detailed, step-by-step protocols for the acetylation of a primary amine (aniline) and an alcohol, utilizing common acetylating agents.

Protocol 1: Acetylation of Aniline with Acetic Anhydride

This protocol describes the synthesis of acetanilide from aniline using acetic anhydride.[7][8][9]

Materials:

  • Aniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Zinc dust (optional, to prevent oxidation of aniline)[9]

  • Ice-cold water

  • Round bottom flask

  • Reflux condenser

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round bottom flask, combine 10 mL of aniline and 20 mL of a mixture of acetic anhydride and glacial acetic acid. A small amount of zinc dust can be added.[9]

  • Attach a reflux condenser and gently heat the mixture in an oil bath for 15-20 minutes.[9]

  • Carefully pour the hot reaction mixture into a beaker containing approximately 200 mL of ice-cold water with constant stirring.

  • Stir the mixture vigorously to hydrolyze any excess acetic anhydride.

  • The crude acetanilide will precipitate as a white solid.

  • Collect the solid by vacuum filtration using a Buchner funnel and wash with cold water.[7]

  • The crude product can be purified by recrystallization from hot water or ethanol.[7][10]

Protocol 2: DMAP-Catalyzed Acetylation of an Alcohol with Acetic Anhydride

This protocol details the acetylation of a primary or secondary alcohol using acetic anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP).[11]

Materials:

  • Alcohol (e.g., cyclohexanol)

  • Acetic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (optional, as a non-nucleophilic base)

  • Dichloromethane (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of the alcohol (1.0 equivalent) in dichloromethane, add triethylamine (1.2 equivalents).

  • Add a catalytic amount of DMAP (0.05 - 0.1 equivalents).

  • Add acetic anhydride (1.5 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude acetylated product.

  • Purify the product by flash chromatography on silica gel if necessary.[11]

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for better control and optimization of acetylation reactions.

General Acetylation Mechanism

The acetylation of an alcohol or amine with acetic anhydride or acetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen or nitrogen atom of the substrate attacks one of the carbonyl carbons of the acetylating agent. This is followed by the departure of a leaving group (acetate or chloride) to yield the acetylated product.

Acetylation_Mechanism NuH R-OH / R-NH₂ Intermediate Tetrahedral Intermediate NuH->Intermediate Nucleophilic Attack AcX CH₃CO-X (X = OAc or Cl) AcX->Intermediate Product R-O-COCH₃ / R-NH-COCH₃ Intermediate->Product Leaving Group Departure Byproduct H-X Intermediate->Byproduct

Caption: General mechanism of nucleophilic acyl substitution for acetylation.

DMAP Catalytic Cycle

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that significantly accelerates acetylation reactions.[11] The catalytic cycle involves the initial reaction of DMAP with the acetylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is then attacked by the nucleophile (alcohol or amine), transferring the acetyl group and regenerating the DMAP catalyst.[11][12]

DMAP_Catalysis DMAP DMAP Acylpyridinium N-Acetyl-DMAP⁺ DMAP->Acylpyridinium + Ac₂O Ac2O Acetic Anhydride Product Acetylated Product (R-OAc) Acylpyridinium->Product + R-OH ROH Alcohol (R-OH) Regen_DMAP DMAP (regenerated) Product->Regen_DMAP - H⁺

Caption: Catalytic cycle of DMAP in acetylation reactions.

Conclusion

While 1,5-diacetyl-1,3,5-triazinane-2,4-dione may have specific applications, its limited public data necessitates the consideration of well-established alternatives. Acetic anhydride and acetyl chloride are powerful, versatile, and cost-effective acetylating agents suitable for a wide range of transformations. For more delicate substrates requiring milder conditions, N-acetylimidazole presents an excellent option. The use of a catalyst like DMAP can significantly enhance the rate of acetylation with acetic anhydride, allowing for reactions to proceed under milder conditions.

By carefully considering the reactivity, selectivity, and safety profiles of these alternatives, and by utilizing the detailed protocols provided, researchers can confidently select the optimal acetylating agent to advance their synthetic endeavors in drug discovery and other scientific disciplines.

References

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). [Link]

  • Reddit. (2018, June 6). Acetic anhydride alternatives when it comes to the synthesis of aspirin? r/chemistry. [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. Experiment 17 . The preparation of acetanilide from aniline. [Link]

  • Vedantu. Preparation of Acetanilide: Step-by-Step Lab Guide. [Link]

  • Floris, T., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 714975. [Link]

  • BYJU'S. Preparation of Acetanilide. [Link]

  • Google Patents. (2009). EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.
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  • Berry, D. J., et al. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226. [Link]

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  • Reachem. (2024, September 11). Acetylation and Methylation: Comparing Two Essential Chemical Reactions. [Link]

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  • ChemBK. (2022, October 16). N-Acetylimidazole. [Link]

  • PubMed. (2004). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). [Link]

  • Semantic Scholar. (2007). Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and. [Link]

  • Journal of the American Chemical Society. (1964). The Acetylation of Imidazole. [Link]

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  • ResearchGate. (2015). Top Cellulose acetylation by N-methylimidazole (MIm, 3), imidazole (Im, 4) and 1-acetylimidazole (AcIm, 6), being added to either pure or aged ionic liquid 1-ethyl-3-methylimidazolium acetate (1). Bottom dependence of the degree of cellulose acetylation by 1 % additive (Im or AcIm) in the pure IL on the presence of different water concentrations. [Link]

  • Molecules. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

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  • ResearchGate. (2025, August 5). 1,2,4-Triazolo[1,5-a][7][8][14]triazines (5-Azapurines): Synthesis and Biological Activity. [Link]

  • PubMed. (2007). Acetylation of methyl 5-amino-1H-[7][11][13]triazole-3-carboxylate. [Link]

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  • ResearchGate. (2025, August 7). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). [Link]

  • Molecules. (2013). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]

  • ResearchGate. (2018, October 8). Synthesis and antitumor activity evaluation of some 1, 2, 4-triazine and fused triazine derivatives. [Link]

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Comparative

A Technical Guide to 1,5-Diacetyl-1,3,5-triazinane-2,4-dione: A Versatile Synthetic Intermediate in Drug Discovery and Agrochemical Development

Disclaimer: Direct peer-reviewed studies detailing the comparative performance of 1,5-diacetyl-1,3,5-triazinane-2,4-dione are not extensively available in the public domain. This guide, therefore, synthesizes information...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct peer-reviewed studies detailing the comparative performance of 1,5-diacetyl-1,3,5-triazinane-2,4-dione are not extensively available in the public domain. This guide, therefore, synthesizes information from commercial suppliers and extrapolates potential applications and comparative insights from the broader scientific literature on analogous 1,3,5-triazine derivatives and N-acetylated heterocyclic compounds. The aim is to provide a foundational understanding and stimulate further research into this promising, yet under-characterized, chemical entity.

Introduction: Unveiling the Potential of a Niche Triazine Scaffold

The 1,3,5-triazine core is a privileged scaffold in medicinal and agricultural chemistry, forming the backbone of numerous FDA-approved drugs and commercial herbicides.[1] This class of nitrogen-containing heterocycles offers a unique combination of metabolic stability, synthetic versatility, and the ability to engage in multi-vector interactions with biological targets.[2] Within this broad family, 1,5-diacetyl-1,3,5-triazinane-2,4-dione presents itself as a specialized building block. Its structure, featuring a saturated triazinane-dione core with two reactive N-acetyl groups, suggests a dual functionality: a stable heterocyclic core for scaffolding and labile acetyl groups for controlled chemical modification or as protecting groups. This guide will explore the known properties of this compound and, by drawing comparisons with related structures, delineate its potential performance as a synthetic intermediate.

Physicochemical Properties and Structural Features

Commercially available data provides a basic profile of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, which is crucial for its handling and application in synthesis.

PropertyValue
CAS Number 86320-44-7
Molecular Formula C₇H₉N₃O₄
Molecular Weight 199.17 g/mol
Appearance White to off-white crystalline powder
Melting Point 214-217 °C
Solubility Insoluble in water; soluble in some organic solvents

The key structural features that dictate the reactivity and potential applications of 1,5-diacetyl-1,3,5-triazinane-2,4-dione are the N-acetyl groups. Acetylation is a common strategy in organic synthesis to protect amine functionalities or to introduce an acetyl moiety that can be a key pharmacophore or be further functionalized.[3][4] The triazinane-2,4-dione core, being a saturated heterocycle, offers a different conformational geometry compared to the more common aromatic 1,3,5-triazines, which could be exploited in the design of novel bioactive molecules.

Comparative Analysis: A Building Block in Context

In the absence of direct comparative studies, we can infer the performance of 1,5-diacetyl-1,3,5-triazinane-2,4-dione by comparing its constituent parts to more established reagents.

As an Acetylating Agent:

The N-acetyl groups of 1,5-diacetyl-1,3,5-triazinane-2,4-dione can potentially be transferred to other nucleophiles, making it an acetylating agent. The reactivity would be influenced by the stability of the resulting deacetylated triazinane.

Acetylating AgentStructureKey Features & Comparison
Acetic Anhydride (CH₃CO)₂OHighly reactive, widely used. Byproduct is acetic acid, which may require neutralization.[3]
Acetyl Chloride CH₃COClMore reactive than acetic anhydride. Produces corrosive HCl as a byproduct.[5]
1,5-Diacetyl-1,3,5-triazinane-2,4-dione C₇H₉N₃O₄Potentially a milder, more selective acetylating agent. The triazinane byproduct is less volatile and acidic than acetic acid or HCl. Its solid nature may offer handling advantages.

The use of 1,5-diacetyl-1,3,5-triazinane-2,4-dione as an acetylating agent would be a novel application, and its efficacy would need to be experimentally validated against these standard reagents.

As a Triazine Scaffold:

The more likely application of this compound is as a pre-functionalized triazine scaffold. The synthesis of substituted triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which allows for sequential nucleophilic substitution.[6]

Triazine PrecursorStructureSynthetic Utility & Comparison
Cyanuric Chloride C₃Cl₃N₃The workhorse for 1,3,5-triazine synthesis. Highly reactive and allows for the introduction of diverse substituents.[6]
1,5-Diacetyl-1,3,5-triazinane-2,4-dione C₇H₉N₃O₄Provides a saturated, non-aromatic triazine core. The acetyl groups can be removed to reveal secondary amine functionalities for further derivatization. This offers a route to triazinane-diones, a less explored class of heterocycles.[7]

The choice between an aromatic triazine (from cyanuric chloride) and a saturated triazinane (from a precursor like 1,5-diacetyl-1,3,5-triazinane-2,4-dione) would be a strategic decision in drug design, influencing the molecule's three-dimensional shape, polarity, and metabolic profile.

Potential Applications and Synthetic Pathways

Based on the chemistry of its functional groups and the known applications of related compounds, we can propose several avenues for the application of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

In Pharmaceutical Development:

The 1,3,5-triazine scaffold is present in numerous anticancer, antiviral, and antimicrobial agents.[1][2][8] The saturated core of 1,5-diacetyl-1,3,5-triazinane-2,4-dione could lead to novel scaffolds for these therapeutic areas. The acetyl groups could be retained as part of the final molecule or removed to allow for further elaboration.

Hypothetical Synthetic Workflow for Bioactive Triazinane Derivatives

G A 1,5-Diacetyl-1,3,5-triazinane-2,4-dione B Deacetylation (e.g., acid or base hydrolysis) A->B C 1,3,5-Triazinane-2,4-dione B->C D Functionalization at N1 and N5 (e.g., Alkylation, Acylation) C->D E Library of N1, N5-disubstituted Triazinane-2,4-diones D->E F Biological Screening (e.g., Kinase assays, Antimicrobial assays) E->F G Lead Compound Identification F->G

Caption: A potential workflow for utilizing 1,5-diacetyl-1,3,5-triazinane-2,4-dione in drug discovery.

In Agrochemical Synthesis:

Triazine derivatives, such as atrazine and simazine, are widely used as herbicides.[9] Their mechanism of action often involves the inhibition of photosynthesis. The development of new herbicides with different modes of action is crucial to combat resistance. The triazinane-dione scaffold offers a novel template for the design of new agrochemicals.

Conceptual Pathway for Agrochemical Synthesis

G cluster_0 Core Modification cluster_1 Side Chain Introduction A 1,5-Diacetyl-1,3,5-triazinane-2,4-dione B Selective Deacetylation/Functionalization A->B C Mono-functionalized Intermediate B->C D Coupling with Agrochemical Pharmacophore C->D E Novel Triazinane-based Agrochemical Candidate D->E F Herbicidal/Fungicidal Activity Testing E->F

Caption: Conceptual synthetic route for developing novel agrochemicals from 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Experimental Protocols: Synthesis of Bioactive Triazines (Exemplary)

While a specific protocol for the derivatization of 1,5-diacetyl-1,3,5-triazinane-2,4-dione is not available in the literature, the following is a well-established protocol for the synthesis of a disubstituted 1,3,5-triazine from cyanuric chloride. This serves to illustrate the general principles of triazine chemistry that could be adapted for the target compound after deacetylation.

Synthesis of a 2,4-Disubstituted-6-chloro-1,3,5-triazine

  • Step 1: First Nucleophilic Substitution

    • Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of the first nucleophile (e.g., an amine, 1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in the same solvent, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the salt byproduct. The filtrate contains the monosubstituted product.

  • Step 2: Second Nucleophilic Substitution

    • To the filtrate from Step 1, add the second nucleophile (1 equivalent) and a base (1.1 equivalents).

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the product can be isolated by precipitation (e.g., by adding water) or by extraction after solvent removal.

    • The crude product can be purified by recrystallization or column chromatography.

Causality behind Experimental Choices: The stepwise substitution of the chlorine atoms on cyanuric chloride is temperature-dependent. The first substitution is rapid at low temperatures, the second requires room temperature, and the third typically requires heating.[6] This differential reactivity is key to the controlled synthesis of unsymmetrically substituted triazines.

Conclusion and Future Outlook

1,5-Diacetyl-1,3,5-triazinane-2,4-dione is a chemical entity with untapped potential. While the current body of peer-reviewed literature is sparse, its structure suggests significant utility as a synthetic building block in both pharmaceutical and agrochemical research. The saturated triazinane-dione core offers a departure from the commonly used aromatic 1,3,5-triazine scaffold, providing a new avenue for exploring chemical space. The N-acetyl groups serve as handles for further functionalization or as protecting groups that can be removed under controlled conditions.

Future research should focus on experimentally validating the reactivity of the N-acetyl groups and exploring the deacetylation and subsequent derivatization of the triazinane core. Comparative studies of its performance as an acetylating agent and as a scaffold precursor against established reagents are warranted. Such studies will undoubtedly unlock the full potential of this versatile molecule and pave the way for the development of novel bioactive compounds.

References

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  • Balaha, M.; et al. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science2016, 6(04), 028-045.
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  • Testbook. Acetylation: Definition, Reagent, Uses, Difference with Acylation. [URL: https://testbook.
  • BenchChem. Applications of 2,4,6-Tribromo-1,3,5-triazine in Agrochemical Synthesis. [URL: https://www.benchchem.com/blog/applications-of-2-4-6-tribromo-1-3-5-triazine-in-agrochemical-synthesis/]
  • Wang, J.; et al. A Review on Generation and Reactivity of the N-Heterocyclic Carbene-Bound Alkynyl Acyl Azolium Intermediates. Molecules2022, 27(15), 4969. [URL: https://www.mdpi.com/1420-3049/27/15/4969]
  • Li, W.; et al. Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules2022, 27(19), 6605. [URL: https://www.mdpi.com/1420-3049/27/19/6605]
  • Sharma, A.; Singh, S.; Utreja, D. Triazines – A comprehensive review of their synthesis and diverse biological importance. Current Organic Synthesis2016, 13(4), 484-503.
  • Heravi, M. M.; Behbahani, F. K.; Bamoharram, F. F. Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and eco-friendly protocol for synthesis of acetyl salicylic acid (Aspirin). ARKIVOC2007, (xvi), 123-131. [URL: https://www.semanticsscholar.org/paper/Acetylation-of-alcohols%2C-phenols-and-salicylic-acid-Heravi-Behbahani/5d9f0f9b3e1c6e6e2e5e1b8a5b8a8e3b8e1b8e3b]
  • Sharma, A.; Singh, S.; Utreja, D. Recent Advances in Synthesis and Antifungal Activity of 1, 3, 5-Triazines. Current Organic Synthesis2016, 13(4), 484-503.
  • Organic Chemistry Portal. Synthesis of N-Heterocycles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/index.shtm]
  • Wikipedia. Acetylation. [URL: https://en.wikipedia.
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  • Diakité, A. S.; et al. Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. ChemistrySelect2022, 7(20), e202200845.
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  • Al-Ostath, A.; et al. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules2025, 30(11), 2345.
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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,5-diacetyl-1,3,5-triazinane-2,4-dione

For professionals in research, discovery, and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, discovery, and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, ensuring the safety of laboratory personnel and the protection of our environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related triazine compounds and general hazardous waste management principles to offer a conservative and precautionary disposal strategy.

Understanding the Compound: Properties and Inferred Hazards

1,5-diacetyl-1,3,5-triazinane-2,4-dione is a white crystalline solid that is almost insoluble in water but finds solubility in organic solvents[1]. Its applications are noted in organic synthesis, pharmaceutical development, and as an intermediate for agrochemicals[1].

While specific toxicity data for 1,5-diacetyl-1,3,5-triazinane-2,4-dione is limited, the safety profiles of analogous triazine derivatives suggest that it should be handled with care. Related compounds are known to cause skin and eye irritation, and may lead to respiratory irritation if inhaled[2][3]. Therefore, a cautious approach, assuming similar hazards, is prudent.

Table 1: Chemical Properties and Recommended Personal Protective Equipment (PPE)

PropertyValue/RecommendationSource(s)
Chemical Formula C₇H₉N₃O₄[1]
Molecular Weight 199.17 g/mol [1]
Appearance White to almost white crystalline powder[1]
Melting Point 212 - 216 °C[1]
Eye Protection Chemical safety goggles or a face shield[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)[2][4]
Skin Protection Laboratory coat and, if necessary, an apron[5][6]
Respiratory Protection Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.[6][7]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1,5-diacetyl-1,3,5-triazinane-2,4-dione is a multi-step process that begins with waste characterization and culminates in its transfer to a licensed disposal facility.

The first critical step is to determine if the waste is hazardous under the Resource Conservation and Recovery Act (RCRA)[8]. This involves assessing the waste for the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity[8].

  • Ignitability (D001): As a solid with a high melting point, it is unlikely to be ignitable unless dissolved in a flammable solvent.

  • Corrosivity (D002): The compound is not expected to be corrosive.

  • Reactivity (D003): While no specific data is available, related triazine compounds are generally stable under normal conditions[9].

  • Toxicity (D004-D043): This is the most likely characteristic to be met, given the use of this compound as an intermediate for agrochemicals and pharmaceuticals[1]. The Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if any toxic constituents are present at concentrations that would classify the waste as hazardous[8].

Given the lack of specific data and the potential for toxicity, it is recommended to manage 1,5-diacetyl-1,3,5-triazinane-2,4-dione waste as hazardous unless a formal hazardous waste determination proves otherwise.

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Solid Waste: Collect un-used or contaminated solid 1,5-diacetyl-1,3,5-triazinane-2,4-dione in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and labeled waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("1,5-diacetyl-1,3,5-triazinane-2,4-dione"), and the date accumulation started. Store the sealed containers in a designated satellite accumulation area or a central hazardous waste storage area, away from incompatible materials.

The disposal of chemical waste must be handled by a licensed hazardous waste disposal company[4]. The recommended disposal method for 1,5-diacetyl-1,3,5-triazinane-2,4-dione is incineration.

  • For Solid Waste: The solid material should be packaged securely for transport to a licensed incineration facility.

  • For Liquid Waste: Dissolve or mix the material with a combustible solvent and send it to a chemical incinerator equipped with an afterburner and scrubber[4]. This ensures the complete destruction of the compound and minimizes the release of harmful byproducts.

Under no circumstances should this chemical be disposed of down the drain or in regular trash[4]. Studies have shown that triazine compounds can be difficult to remove during wastewater treatment processes and can pose a risk to aquatic life[10][11].

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational process for the safe disposal of 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Process A Waste Generation (Solid or Liquid) B Hazardous Waste Determination (RCRA) A->B C Segregate and Collect in Labeled Container B->C Assume Hazardous D Store in Designated Accumulation Area C->D E Arrange for Pickup by Licensed Waste Vendor D->E F Transport to TSDF* E->F G Incineration F->G caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, while requiring careful planning and execution, is a manageable process. By adhering to the precautionary principles outlined in this guide, researchers and laboratory managers can ensure they are operating in a manner that is safe, compliant, and environmentally responsible. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

References

  • Synerzine. (2019, January 24). SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 2,4,6-Triguanidino-1,3,5-triazine.
  • Benchchem. (n.d.). Personal protective equipment for handling 4,6-Diphenyl-1,3,5-triazin-2-ol.
  • ChemicalBook. (2023, June 28).
  • Santa Cruz Biotechnology. (n.d.). 2,4,6-Tris(2-pyridyl)
  • Benchchem. (n.d.). Personal protective equipment for handling 2,4-Dichloro-6-ethoxy-1,3,5-triazine.
  • Sigma-Aldrich. (2023, April 24). SAFETY DATA SHEET - 4-Phenyl-1,2,4-triazoline-3,5-dione.
  • Fisher Scientific. (2021, December 24).
  • Cayman Chemical. (2019, April 1).
  • CDH Fine Chemical. (n.d.).
  • Thermo Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 2,4-Diamino-6-methyl-1,3,5-triazine.
  • Chem-Impex. (n.d.). 1,5-Diacetyl-1,3,5-triazinane-2,4-dione.
  • National Institutes of Health (NIH). (2022, April 10).
  • ResearchGate. (2022, October 13).
  • Texas Commission on Environmental Quality. (n.d.). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes.
  • European Chemicals Agency (ECHA). (n.d.). 2,2',2''-(hexahydro-1,3,5-triazine-1,3,5-triyl)
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, November 25). 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol: Human health tier II assessment.
  • U.S. Environmental Protection Agency (EPA). (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

Handling

Comprehensive Safety and Handling Guide for 1,5-diacetyl-1,3,5-triazinane-2,4-dione

This guide provides essential safety protocols and operational directives for the handling and disposal of 1,5-diacetyl-1,3,5-triazinane-2,4-dione (CAS No. 86320-44-7).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 1,5-diacetyl-1,3,5-triazinane-2,4-dione (CAS No. 86320-44-7). As a compound with limited publicly available toxicity data, a conservative and rigorous approach to safety is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth guidance rooted in established principles of laboratory safety and chemical hygiene.

Hazard Assessment and Chemical Profile

1,5-diacetyl-1,3,5-triazinane-2,4-dione is a white crystalline solid.[1] It is characterized as being almost insoluble in water but soluble in organic solvents such as alcohols and ketones.[1] The lack of comprehensive toxicological data necessitates treating this compound as potentially hazardous upon acute and chronic exposure. The primary routes of exposure to be controlled are inhalation of dust, skin contact, and eye contact.

Known Properties:

  • Appearance: White to almost white crystalline powder

  • Molecular Formula: C₇H₉N₃O₄

  • Molecular Weight: 199.17 g/mol

  • Melting Point: 212 - 216 °C

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the final and crucial barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides good resistance against a range of organic solvents and is suitable for handling solid chemicals. Double gloving is recommended for extended handling periods.
Eye Protection Chemical splash goggles with side shieldsProtects against accidental splashes of solvents in which the compound is dissolved and airborne dust particles.
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from spills and contamination.
Respiratory Protection NIOSH-approved N95 respirator or higherEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing risk. The following step-by-step guide outlines the safe handling of 1,5-diacetyl-1,3,5-triazinane-2,4-dione throughout its lifecycle in the laboratory.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • All handling of solid 1,5-diacetyl-1,3,5-triazinane-2,4-dione should be conducted in a certified chemical fume hood to control airborne dust.

    • Before commencing work, ensure that an emergency eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and reagents in advance to minimize time spent handling the compound.

  • Donning PPE :

    • Put on a lab coat and closed-toe shoes.

    • Don chemical splash goggles.

    • If handling the powder, don an N95 respirator.

    • Wash hands and don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don a second pair of gloves over the first.

  • Weighing and Aliquoting :

    • Perform all weighing and aliquoting of the solid compound within the chemical fume hood.

    • Use a spatula for transfers and avoid creating dust.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Experimental Use :

    • Keep all containers of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, whether solid or in solution, clearly labeled and sealed when not in use.

    • Should any skin contact occur, immediately remove contaminated gloves and wash the affected area with soap and water for at least 15 minutes.

    • In case of eye contact, flush with copious amounts of water at an eyewash station for at least 15 minutes and seek immediate medical attention.

  • Decontamination :

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

    • Decontaminate all equipment that has come into contact with the compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical aspect of the chemical handling workflow. Due to the limited data on the environmental fate and toxicity of 1,5-diacetyl-1,3,5-triazinane-2,4-dione, a cautious approach to waste management is essential.

Primary Recommended Disposal Method:

  • Professional Waste Disposal : All solid waste contaminated with 1,5-diacetyl-1,3,5-triazinane-2,4-dione, including unused compound, contaminated PPE, and weighing papers, should be collected in a clearly labeled, sealed hazardous waste container.

  • This container should be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1]

Secondary Consideration for Aqueous Waste (In-Lab Neutralization):

While professional disposal is the preferred method, an understanding of the compound's chemical reactivity can inform potential in-lab treatment of dilute aqueous solutions. The N-acetyl groups in the molecule are amides, which are susceptible to hydrolysis under acidic or basic conditions to yield acetic acid and the corresponding amine.[2]

  • Alkaline Hydrolysis : Heating an amide with a sodium hydroxide solution will hydrolyze it to the sodium salt of the carboxylic acid and the amine.[2] In this case, it would yield sodium acetate and the hydrolyzed triazinane core.

  • Acidic Hydrolysis : Heating an amide with a dilute acid, such as hydrochloric acid, will produce the carboxylic acid and the ammonium salt of the amine.[2]

Caution : Any in-lab neutralization should only be performed by trained personnel after a thorough risk assessment. The products of hydrolysis may also be hazardous, and the reaction should be conducted in a fume hood with appropriate PPE. The neutralized solution should still be disposed of in accordance with institutional guidelines for aqueous chemical waste.

Visualizing the Workflow

To further clarify the operational procedures, the following diagrams illustrate the key decision points and workflows for handling and disposal.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: New Experiment assess Hazard Assessment start->assess ppe Don Appropriate PPE assess->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood weigh Weigh/Aliquot Solid fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate dispose Segregate & Dispose of Waste decontaminate->dispose end End of Procedure dispose->end

Caption: Experimental workflow for handling 1,5-diacetyl-1,3,5-triazinane-2,4-dione.

DisposalDecisionTree start Waste Generated solid_waste Solid Waste (Unused compound, contaminated PPE) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste prof_disposal Collect in Labeled Hazardous Waste Container for Professional Disposal solid_waste->prof_disposal liquid_waste->prof_disposal Recommended in_lab Consider In-Lab Neutralization (Dilute Aqueous) liquid_waste->in_lab Alternative (with risk assessment) hydrolysis Acidic or Alkaline Hydrolysis in Fume Hood in_lab->hydrolysis aqueous_waste Dispose as Aqueous Chemical Waste hydrolysis->aqueous_waste

Caption: Decision tree for the disposal of 1,5-diacetyl-1,3,5-triazinane-2,4-dione waste.

References

  • ChemBK. (2024, April 9). 1,3,5-triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro-.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1,3,5-Triazine.
  • JHECHEM CO LTD. (n.d.). Buy 1,5-Diacetyl-1,3,5-triazinane-2,4-dione from JHECHEM CO LTD.
  • Synerzine. (2019, January 24). SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Chem-Impex. (n.d.). 1,5-Diacetyl-1,3,5-triazinane-2,4-dione.
  • Clark, J. (n.d.). Hydrolysing Amides.
  • Khan Academy. (2019, January 15). Mechanism of amide hydrolysis [Video]. YouTube.
  • Arkat USA, Inc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • BenchChem. (2025). Stability of 7-O-Acetyl-N-acetylneuraminic acid in aqueous solution.
  • MDPI. (2025, December 11). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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